N-3-Hydroxybutyryl-L-homoserine lactone
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)N[C@H]1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Function of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
An in-depth technical guide on the core of N-3-Hydroxybutyryl-L-homoserine lactone.
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly abbreviated as 3-OH-C4-HSL, is a small, diffusible signaling molecule that plays a critical role in bacterial communication. It is a member of the N-acyl-homoserine lactone (AHL) family, which are the primary autoinducers in many species of Gram-negative bacteria. This molecule is a cornerstone of quorum sensing (QS), a process that allows bacteria to monitor their population density and collectively regulate gene expression.
The study of 3-OH-C4-HSL is particularly relevant in the context of marine microbiology, as it is a key signaling molecule for various species within the Vibrionaceae family, including the model organism Vibrio harveyi. In these bacteria, 3-OH-C4-HSL controls the expression of genes responsible for bioluminescence, biofilm formation, virulence factor production, and stress response.[1][2][3] Understanding the structure of 3-OH-C4-HSL and its signaling pathway is fundamental for developing novel anti-virulence strategies that disrupt bacterial communication rather than directly killing the cells, a tactic that may reduce the selective pressure for antibiotic resistance. This guide provides a detailed examination of the molecule's chemical structure, its biological signaling pathway, and standard experimental protocols for its analysis.
Chemical Structure and Properties
The structure of 3-OH-C4-HSL is characterized by two principal moieties: a conserved L-homoserine lactone ring and a variable acyl side chain. In this case, the side chain is a 4-carbon chain with a hydroxyl group at the third position (3-hydroxybutyryl group). This specific side chain is crucial for its recognition by its cognate receptor.
Chemical and Physicochemical Data
Quantitative data, including key chemical identifiers and computed physicochemical properties for 3-OH-C4-HSL, are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₄ | [4][5][6] |
| Molecular Weight | 187.19 g/mol | [5][7] |
| IUPAC Name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | [5][6] |
| CAS Number | 1325550-06-8 | [5][8] |
| Synonyms | 3-OH-C4-HSL, 3-Hydroxy-C4-HSL, HAI-1 (V. harveyi) | [1][5][8] |
| Canonical SMILES | CC(CC(=O)N[C@H]1CCOC1=O)O | [5] |
| InChI Key | FIXDIFPJOFIIEC-GDVGLLTNSA-N |[4][5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| XLogP3-AA | -0.1 | [5] |
| Hydrogen Bond Donor Count | 2 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [4][5] |
| Exact Mass | 187.08445790 Da | [5] |
| Topological Polar Surface Area | 75.6 Ų |[5] |
Biological Role in Quorum Sensing: The LuxM/LuxN Pathway
The signaling logic is bifurcated, leading to different outcomes at low versus high cell density.
-
At Low Cell Density (LCD): The concentration of extracellular 3-OH-C4-HSL is negligible. In the absence of its ligand, the LuxN receptor functions as a kinase . It autophosphorylates and transfers the phosphoryl group to a phosphotransferase protein, LuxU, which in turn phosphorylates the master response regulator, LuxO.[7][10] Phosphorylated LuxO activates the transcription of small regulatory RNAs (sRNAs). These sRNAs, with the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator LuxR, preventing its translation.[11] Consequently, genes for behaviors like bioluminescence are repressed.
-
At High Cell Density (HCD): As the bacterial population grows, LuxM synthesizes and secretes 3-OH-C4-HSL, causing its concentration to surpass a critical threshold.[11] The molecule binds to the periplasmic domain of the LuxN receptor. This binding event induces a conformational change that switches LuxN's activity from a kinase to a phosphatase .[7][10] LuxN then initiates a reverse phosphorelay, draining phosphate (B84403) from LuxO via LuxU. Dephosphorylated LuxO is inactive, transcription of the sRNAs ceases, and the LuxR mRNA becomes stable, allowing for the translation of LuxR protein.[11] LuxR then activates or represses hundreds of target genes, leading to coordinated group behaviors.[7]
Experimental Protocols
Investigating 3-OH-C4-HSL requires robust methods for its detection, quantification, and functional characterization. Below are detailed protocols for common experimental procedures.
Protocol for AHL Extraction and Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying specific AHLs from complex biological samples.[8][12][13]
Methodology:
-
Sample Preparation:
-
Grow the bacterial strain of interest (e.g., Vibrio harveyi) in appropriate liquid media to the desired cell density (typically stationary phase).
-
Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Carefully decant the supernatant and sterilize it through a 0.22 µm filter to remove any remaining bacteria.[1][12]
-
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Extract the AHLs by adding an equal volume of an appropriate organic solvent, typically ethyl acetate (B1210297) acidified with 0.1% formic acid.[12]
-
Shake the funnel vigorously for 2 minutes and then allow the aqueous and organic layers to separate.
-
Collect the lower organic phase. Repeat the extraction process on the aqueous phase two more times to maximize yield.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to complete dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of HPLC-grade methanol (B129727) or acetonitrile.[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]
-
Gradient: Run a linear gradient from low to high organic phase (e.g., 10% B to 95% B over 15 minutes) to elute AHLs of varying hydrophobicity.[12]
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Set a transition to monitor for the precursor ion of 3-OH-C4-HSL ([M+H]⁺, m/z 188.1) and its characteristic product ion (m/z 102.1), which corresponds to the conserved homoserine lactone ring after fragmentation.
-
Quantification: Generate a standard curve using a pure synthetic standard of 3-OH-C4-HSL to accurately quantify its concentration in the sample.
-
Protocol for an Agar (B569324) Plate-Based AHL Bioassay
Bioassays utilize reporter strains of bacteria that produce a measurable output (e.g., pigment, light, or enzyme activity) in the presence of AHLs. They are excellent tools for screening samples for QS activity. Chromobacterium violaceum CV026 is a common reporter that produces a purple pigment (violacein) in response to short-to-medium chain AHLs.[14]
Methodology:
-
Prepare Reporter Strain Lawn:
-
Grow an overnight culture of the reporter strain (e.g., C. violaceum CV026 or Agrobacterium tumefaciens KYC55) in appropriate liquid medium.[14][15]
-
Prepare molten Luria-Bertani (LB) agar and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight reporter culture (e.g., a 1:100 dilution). Mix gently but thoroughly.
-
Pour the inoculated agar into sterile petri dishes and allow them to solidify completely. This creates a uniform bacterial lawn.
-
-
Prepare Sample and Controls:
-
Prepare a cell-free extract from the test bacterium as described in steps 1.1-1.3 of the HPLC protocol. Reconstitute the dried extract in a small volume of methanol.
-
Prepare a positive control using a known concentration of synthetic 3-OH-C4-HSL (e.g., 1 µM).
-
Prepare a negative control using sterile methanol.
-
-
Apply Samples to the Plate:
-
Using a sterile cork borer or pipette tip, create small wells (e.g., 5 mm diameter) in the solidified reporter lawn agar.[14]
-
Carefully pipette a known volume (e.g., 20 µL) of the test extract, positive control, and negative control into separate wells.
-
Allow the liquid to diffuse into the agar.
-
-
Incubation and Observation:
-
Seal the plates and incubate them at the appropriate temperature for the reporter strain (e.g., 28-30°C) for 24-48 hours.[14]
-
Observe the plates for a zone of response around the wells. For C. violaceum CV026, a positive result is a distinct purple ring around the well, indicating violacein (B1683560) production. The diameter and intensity of the ring correlate semi-quantitatively with the concentration of AHL in the sample.[14]
-
Conclusion
This compound is a structurally precise and functionally elegant molecule that orchestrates complex group behaviors in bacteria. Its core structure, comprising a homoserine lactone ring and a 3-hydroxylated C4 acyl chain, allows for specific recognition by its cognate receptor, LuxN, triggering a sophisticated phosphorelay that translates population density into a coordinated genetic response. The methodologies detailed herein—from high-fidelity chemical analysis by HPLC-MS/MS to functional screening via bioassays—provide the essential tools for researchers to probe this system. For professionals in microbiology and drug development, a deep understanding of 3-OH-C4-HSL and its signaling pathway offers a promising avenue for the design of novel quorum quenching therapeutics aimed at disarming pathogens by disrupting their lines of communication.
References
- 1. benchchem.com [benchchem.com]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer N-(3-oxodecanoyl)-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines | Springer Nature Experiments [experiments.springernature.com]
- 7. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbio.princeton.edu [molbio.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 13. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL)
This technical guide provides a comprehensive overview of the chemical properties, biological functions, and experimental methodologies related to N-(3-Hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL). The content is tailored for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.
Chemical Identity and Physicochemical Properties
N-(3-Hydroxybutanoyl)-L-homoserine lactone, commonly abbreviated as 3-OH-C4-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing in a variety of Gram-negative bacteria.
Table 1: Physicochemical Properties of 3-OH-C4-HSL
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| CAS Number | 1325550-06-8 | [1][3] |
| IUPAC Name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | [1] |
| Synonyms | N-3-Hydroxybutanoyl-L-homoserine lactone, 3-OH-C4-HSL, N-3-Hydroxybutyryl-L-HSL | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 504.6°C at 760 mmHg (Predicted) | [4] |
| Density | 1.25 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol (B129727). Sparingly soluble in PBS (pH 7.2). | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |
Biological Role in Quorum Sensing
3-OH-C4-HSL is a key autoinducer molecule in the quorum sensing (QS) system of several bacteria, most notably in Vibrio species.[2] QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. This coordinated behavior includes the regulation of processes such as biofilm formation, virulence factor production, and bioluminescence.[2]
In the well-studied marine bacterium Vibrio harveyi, 3-OH-C4-HSL is the autoinducer for the LuxN-mediated signaling pathway. At low cell density, the concentration of 3-OH-C4-HSL is low. In this state, the membrane-bound sensor kinase LuxN acts as a kinase, autophosphorylating and subsequently transferring the phosphate (B84403) group to the phosphorelay protein LuxU.[5][6] LuxU, in turn, phosphorylates the response regulator LuxO.[5][6] Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the transcription of small regulatory RNAs (sRNAs).[5] These sRNAs, along with the RNA chaperone Hfq, destabilize the mRNA of the master transcriptional regulator LuxR, leading to its repression.[7]
As the bacterial population grows, the concentration of 3-OH-C4-HSL increases. Upon reaching a threshold concentration, 3-OH-C4-HSL binds to the periplasmic domain of LuxN.[8] This binding event switches the activity of LuxN from a kinase to a phosphatase.[8] LuxN then dephosphorylates LuxU, which in turn leads to the dephosphorylation of LuxO.[6][8] In its unphosphorylated state, LuxO is inactive, and the transcription of the sRNAs ceases. This allows for the translation of the LuxR mRNA, leading to the production of the LuxR protein, which then activates or represses the expression of target genes responsible for collective behaviors.[7][9]
Caption: Quorum sensing pathway in Vibrio harveyi mediated by 3-OH-C4-HSL.
Experimental Protocols
Chemical Synthesis of 3-OH-C4-HSL
A common method for the synthesis of 3-hydroxy-N-acyl-homoserine lactones involves the reduction of the corresponding 3-oxo derivative.[10] A general protocol is outlined below:
-
Preparation of the 3-oxo-C4-HSL precursor: The synthesis can start from commercially available materials. A robust method involves the reaction of Meldrum's acid with the appropriate acid chloride, followed by treatment with methanol to yield the β-ketoester. This is then protected and hydrolyzed to the acid derivative.[11]
-
Coupling with L-homoserine lactone: The resulting acid derivative is coupled with L-homoserine lactone hydrobromide under Schotten-Baumann conditions (e.g., using sodium carbonate in a biphasic system of water and dichloromethane) to yield 3-oxo-C4-HSL.[11]
-
Reduction to 3-OH-C4-HSL: The 3-oxo-C4-HSL is then reduced to 3-OH-C4-HSL. A common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol or ethanol. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: After the reaction is complete, the product is extracted using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.[10]
Detection and Quantification by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of 3-OH-C4-HSL in biological samples.
Sample Preparation:
-
Bacterial culture supernatants are typically used for the extraction of AHLs. The supernatant is collected by centrifugation to remove bacterial cells.
-
Liquid-liquid extraction is performed, often with an equal volume of acidified ethyl acetate. The mixture is vortexed and centrifuged to separate the phases.
-
The organic (upper) layer containing the AHLs is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in a suitable solvent (e.g., acetonitrile (B52724) or methanol) for UHPLC-MS/MS analysis.
UHPLC-MS/MS Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 150 mm) is commonly used.[12]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[12] The gradient can be optimized to achieve good separation of different AHLs.
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.[12]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for 3-OH-C4-HSL. The precursor ion would be [M+H]⁺ (m/z 188.1). The product ions can be determined by fragmentation of the precursor ion.
Caption: Experimental workflow for the detection and quantification of 3-OH-C4-HSL.
Biofilm Formation Assay (Crystal Violet Method)
The crystal violet assay is a common method to quantify biofilm formation.
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Vibrio species) overnight in a suitable liquid medium.
-
Inoculation: Dilute the overnight culture (e.g., 1:100) in fresh medium. Add a specific volume (e.g., 100-200 µL) of the diluted culture to the wells of a 96-well microtiter plate. Include appropriate controls (e.g., medium only, and conditions with and without exogenous 3-OH-C4-HSL).[13][14]
-
Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at the optimal growth temperature for the bacterium to allow for biofilm formation.[13]
-
Washing: Carefully remove the planktonic cells by inverting the plate and shaking out the liquid. Wash the wells gently with a buffer such as PBS or distilled water to remove any remaining unattached cells.[14][15]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[14][15]
-
Washing: Remove the crystal violet solution and wash the plate again with water to remove excess stain.[14][15]
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or 95% ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[13][15]
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[15][16]
Logical Relationships in 3-OH-C4-HSL Activity
The activity of 3-OH-C4-HSL is intrinsically linked to bacterial population density and results in a coordinated change in the bacterial phenotype.
Caption: Logical flow of 3-OH-C4-HSL-mediated quorum sensing.
References
- 1. N-(3-hydroxy-butanoyl)-homoserine lactone | C8H13NO4 | CID 10330086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cas 126049-72-7,N-(3-hydroxybutanoyl)homoserine lactone | lookchem [lookchem.com]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. Sequence and Function of LuxU: a Two-Component Phosphorelay Protein That Regulates Quorum Sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activity, Abundance, and Localization of Quorum Sensing Receptors in Vibrio harveyi [frontiersin.org]
- 8. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal violet biomass assays [bio-protocol.org]
- 16. Steps in the development of a Vibrio cholerae El Tor biofilm - PMC [pmc.ncbi.nlm.nih.gov]
N-3-Hydroxybutyryl-L-homoserine lactone: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a small, diffusible signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family. These molecules are key players in quorum sensing (QS), a cell-to-cell communication system employed by many Gram-negative bacteria to coordinate collective behaviors in a population-density-dependent manner. The discovery of 3-OH-C4-HSL and the elucidation of its role in bacterial signaling have provided significant insights into the complex social lives of bacteria and have opened new avenues for the development of novel anti-infective therapies that target bacterial communication rather than growth. This technical guide provides an in-depth overview of the discovery, natural sources, and analytical methodologies for 3-OH-C4-HSL.
Discovery and Natural Sources
This compound was first identified as a quorum-sensing signal molecule in marine bacteria belonging to the Vibrionaceae family.[1] Its discovery was a significant step in understanding the diversity of AHL signals and their cognate regulatory systems.
Natural Producers:
The primary natural sources of 3-OH-C4-HSL are bacteria within the Vibrio genus. Several species have been confirmed to produce this specific AHL:
-
Vibrio harveyi : A bioluminescent marine bacterium, V. harveyi is a model organism for studying quorum sensing and is a known producer of 3-OH-C4-HSL.[2]
-
Vibrio alginolyticus : This bacterium, often associated with marine environments and aquatic animals, has been shown to produce a variety of AHLs, including 3-OH-C4-HSL.[1]
-
Vibrio splendidus : Another marine bacterium, V. splendidus, has also been identified as a producer of 3-OH-C4-HSL.[3][4]
Environmental Reservoirs:
Beyond specific bacterial isolates, 3-OH-C4-HSL has been detected in complex microbial communities, highlighting its ecological relevance. One notable environment is wastewater treatment biofilm reactors , where dense and diverse bacterial populations thrive.[3][4] The presence of 3-OH-C4-HSL in these systems suggests its involvement in the regulation of biofilm formation and other community-level processes.
Quantitative Data on 3-OH-C4-HSL Production
The concentration of 3-OH-C4-HSL produced by bacteria can vary depending on the species, strain, and environmental conditions. The following table summarizes available quantitative data for 3-OH-C4-HSL production by Vibrio alginolyticus.
| Bacterial Species | Strain(s) | Growth Conditions | Method of Quantification | Concentration of 3-OH-C4-HSL | Reference |
| Vibrio alginolyticus | 47 marine isolates | Marine Agar, 30°C for 24 hours | LC-MS/MS | Predominantly in the range of >10 to ≤100 nM | [1] |
Signaling Pathway: The LuxM/LuxN System in Vibrio harveyi
In Vibrio harveyi, the biosynthesis and detection of 3-OH-C4-HSL are governed by the LuxM/LuxN quorum-sensing circuit. This system is a classic example of a two-component signal transduction pathway.
Biosynthesis: The synthesis of 3-OH-C4-HSL is catalyzed by the LuxM synthase.
Signal Detection and Transduction: At low cell density, the concentration of 3-OH-C4-HSL is low. The membrane-bound receptor, LuxN, acts as a kinase, autophosphorylating and then transferring the phosphate (B84403) group to the response regulator LuxU. Phosphorylated LuxU, in turn, phosphorylates LuxO. Phospho-LuxO activates the transcription of small regulatory RNAs (sRNAs) which, together with the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator, LuxR. This results in low levels of LuxR and the repression of quorum-sensing-regulated genes.
At high cell density, 3-OH-C4-HSL accumulates and binds to the periplasmic domain of LuxN. This binding event switches the activity of LuxN from a kinase to a phosphatase. LuxN then dephosphorylates LuxU, leading to the dephosphorylation of LuxO. In its unphosphorylated state, LuxO is inactive, and the sRNAs are not produced. Consequently, the luxR mRNA is stable, leading to the production of LuxR protein, which then activates the expression of target genes, including those responsible for bioluminescence and biofilm formation.[2]
Caption: The LuxM/LuxN quorum-sensing circuit in Vibrio harveyi.
Experimental Protocols
Bacterial Culture for 3-OH-C4-HSL Production
This protocol is optimized for the cultivation of Vibrio species to promote the production of 3-OH-C4-HSL.
Materials:
-
Vibrio strain of interest (e.g., Vibrio harveyi, Vibrio alginolyticus)
-
Marine Broth 2216 or Luria-Bertani (LB) broth supplemented with 2-3% NaCl
-
Incubator shaker
-
Sterile culture flasks
Procedure:
-
Prepare the appropriate culture medium (Marine Broth or saline-supplemented LB broth).
-
Inoculate a single colony of the Vibrio strain into a starter culture of 5-10 mL of the chosen medium.
-
Incubate the starter culture overnight at 28-30°C with shaking (200-250 rpm).
-
Inoculate a larger volume of fresh medium (e.g., 100 mL in a 500 mL flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the culture at 28-30°C with vigorous shaking.
-
Monitor the growth of the culture by measuring the OD600 periodically. 3-OH-C4-HSL production is typically highest during the late logarithmic to early stationary phase of growth.
-
Harvest the culture for AHL extraction when it reaches the desired growth phase.
Caption: Workflow for bacterial culture to produce 3-OH-C4-HSL.
Extraction and Quantification of 3-OH-C4-HSL by LC-MS/MS
This protocol outlines the steps for extracting 3-OH-C4-HSL from bacterial culture supernatants and quantifying it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-OH-C4-HSL analytical standard
-
LC-MS/MS system equipped with a C18 column
Procedure:
A. Extraction:
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Carefully collect the supernatant.
-
Acidify the supernatant to pH 3-4 with formic acid.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake vigorously for 1-2 minutes and then allow the phases to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of acetonitrile or mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Quantification:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the AHLs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 3-OH-C4-HSL:
-
Precursor Ion (Q1): m/z 188.1
-
Product Ion (Q3): m/z 102.1 (corresponding to the homoserine lactone core)
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) using an analytical standard of 3-OH-C4-HSL.
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the 3-OH-C4-HSL analytical standard.
-
Analyze the extracted samples and the standards by LC-MS/MS.
-
Quantify the amount of 3-OH-C4-HSL in the samples by comparing the peak areas to the standard curve.
-
Caption: Workflow for the extraction and LC-MS/MS quantification of 3-OH-C4-HSL.
Conclusion
This compound is a crucial signaling molecule in the quorum-sensing networks of several Vibrio species. Its discovery has broadened our understanding of bacterial communication and its role in coordinating group behaviors. The detailed methodologies provided in this guide for the culture of producing organisms and the extraction and quantification of 3-OH-C4-HSL are intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development. Further investigation into the precise roles of 3-OH-C4-HSL in various ecological contexts and its potential as a target for anti-virulence strategies holds significant promise for future research.
References
- 1. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. caymanchem.com [caymanchem.com]
The Role of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) in Bacterial Quorum Sensing: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression. This process relies on the production, secretion, and detection of small signaling molecules known as autoinducers. Among the diverse array of autoinducers, N-acyl-homoserine lactones (AHLs) are a prominent class utilized by many Gram-negative bacteria to orchestrate a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][2] This technical guide provides a comprehensive overview of the role of a specific AHL, N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), in bacterial quorum sensing.
I. Synthesis of 3-OH-C4-HSL
The biosynthesis of 3-OH-C4-HSL in Vibrio harveyi is catalyzed by the LuxM synthase, an enzyme belonging to the LuxM family of AHL synthases.[3][6] Unlike the more common LuxI-family synthases which utilize acyl-acyl carrier proteins (acyl-ACPs) as substrates, LuxM is proposed to utilize intermediates from the fatty acid biosynthesis pathway to generate the acyl side chain of 3-OH-C4-HSL. The other substrate for the synthesis is S-adenosylmethionine (SAM), which provides the homoserine lactone moiety.
The overall reaction can be summarized as: Acyl-substrate + S-adenosylmethionine ----(LuxM)----> 3-OH-C4-HSL + Methylthioadenosine + H+
II. The Cognate Receptor: LuxN
The specific receptor for 3-OH-C4-HSL in Vibrio harveyi is LuxN, a membrane-bound hybrid sensor kinase.[3][5] LuxN exhibits a high degree of specificity for 3-OH-C4-HSL, a feature crucial for distinguishing the cell's own signal from other AHLs that may be present in the environment.[5] The binding of 3-OH-C4-HSL to the periplasmic domain of LuxN induces a conformational change that shifts the enzyme's activity from a kinase to a phosphatase.[7]
At low cell densities, when the concentration of 3-OH-C4-HSL is low, LuxN acts as a kinase, autophosphorylating a conserved histidine residue in its cytoplasmic domain. This phosphate (B84403) group is then transferred to a response regulator domain within the same protein, and subsequently to a phosphotransfer protein called LuxU.[7]
III. The Downstream Signaling Cascade
The quorum sensing pathway in Vibrio harveyi is a complex phosphorelay system. The phosphorylation state of the response regulator LuxO, which is controlled by LuxN and other sensor kinases, determines the expression of the master quorum sensing regulator, LuxR.
-
At Low Cell Density (LCD): In the absence of sufficient 3-OH-C4-HSL, LuxN acts as a kinase, leading to the phosphorylation of LuxU and subsequently LuxO. Phosphorylated LuxO (LuxO-P), together with the sigma factor σ⁵⁴, activates the transcription of several small regulatory RNAs (sRNAs). These sRNAs, in conjunction with the RNA chaperone Hfq, destabilize the mRNA of the luxR gene, thereby preventing the production of the LuxR protein.[3]
-
At High Cell Density (HCD): As the bacterial population grows, the concentration of 3-OH-C4-HSL increases and binds to LuxN. This binding event switches LuxN to a phosphatase, initiating a reversal of the phosphorelay. LuxN dephosphorylates LuxU, which in turn leads to the dephosphorylation of LuxO. In its unphosphorylated state, LuxO is inactive, and the transcription of the sRNAs is halted. This allows for the stabilization of the luxR mRNA and the subsequent translation of the LuxR protein.[3][8]
IV. Regulation of Gene Expression
The LuxR protein is the master transcriptional regulator of the quorum sensing regulon in Vibrio harveyi. It can act as both an activator and a repressor of gene expression, thereby controlling a wide range of phenotypes. The genes regulated by the 3-OH-C4-HSL/LuxN/LuxR system are involved in various processes that are beneficial for the bacterial community at high cell densities.
| Regulated Gene/Operon | Function | Regulation by LuxR | Reference |
| luxCDABE | Bioluminescence | Activation | [3] |
| Type III Secretion System (T3SS) | Virulence | Repression | [3] |
| Metalloprotease | Virulence | Activation | [3] |
| Siderophore production | Iron acquisition | Activation | [3] |
| Exopolysaccharide production | Biofilm formation | Activation | [3] |
V. Role in Other Bacterial Species
While the role of 3-OH-C4-HSL is best characterized in Vibrio harveyi, its presence has been detected in other marine bacteria, including Vibrio alginolyticus and some species of Photobacterium.[9] In Photobacterium phosphoreum, however, the primary AHL signal appears to be N-(3-hydroxyoctanoyl)homoserine lactone, and 3-OH-C4-HSL does not seem to play a major role in regulating its bioluminescence.[7] The prevalence and specific roles of 3-OH-C4-HSL in the broader context of marine microbial communities remain an active area of research.
VI. Experimental Protocols
A. Extraction of 3-OH-C4-HSL from Bacterial Cultures
This protocol describes the liquid-liquid extraction of 3-OH-C4-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge and sterile centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Centrifuge the bacterial culture (e.g., 50 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully transfer the supernatant to a new sterile tube.
-
To the supernatant, add an equal volume of acidified ethyl acetate.
-
Vortex vigorously for 1 minute and then allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small volume (e.g., 100 µL) of acetonitrile (B52724) or methanol (B129727) for analysis.
B. Quantification of 3-OH-C4-HSL by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-OH-C4-HSL using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 3-OH-C4-HSL from other compounds (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 188.1 (for [M+H]⁺ of 3-OH-C4-HSL)
-
Product Ion (Q3): m/z 102.1 (characteristic fragment of the homoserine lactone ring)
-
-
Collision Energy: Optimized for the specific instrument (typically 10-20 eV)
Quantification:
-
A standard curve is generated using synthetic 3-OH-C4-HSL of known concentrations.
-
The peak area of the MRM transition for 3-OH-C4-HSL in the samples is compared to the standard curve to determine its concentration.
-
The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[8]
C. Analysis of Gene Expression by qRT-PCR
This protocol outlines the steps for quantifying the expression of genes regulated by 3-OH-C4-HSL using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial cultures grown with and without 3-OH-C4-HSL
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and untreated samples. A constitutively expressed housekeeping gene (e.g., rpoB) should be used as a reference for normalization.[10][11]
VII. Conclusion
N-(3-hydroxybutanoyl)-L-homoserine lactone is a crucial signaling molecule in the quorum sensing network of Vibrio harveyi and other marine bacteria. Its specific synthesis by LuxM and detection by the membrane-bound receptor LuxN initiate a sophisticated phosphorelay cascade that ultimately controls the expression of a wide array of genes involved in bioluminescence, virulence, and other group behaviors. The detailed understanding of this signaling system, facilitated by the experimental approaches outlined in this guide, not only provides fundamental insights into bacterial communication but also presents potential targets for the development of novel anti-virulence strategies. As research in this field continues, a deeper appreciation for the intricate role of 3-OH-C4-HSL in shaping microbial communities and their interactions with their environment is certain to emerge.
References
- 1. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quorum Sensing Regulates Bacterial Processes That Play a Major Role in Marine Biogeochemical Cycles [frontiersin.org]
- 4. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nonbioluminescent Strains of Photobacterium phosphoreum Produce the Cell-to-Cell Communication Signal N-(3-Hydroxyoctanoyl)homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Possible Quorum Sensing in Marine Snow Bacteria: Production of Acylated Homoserine Lactones by Roseobacter Strains Isolated from Marine Snow | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. elearning.unite.it [elearning.unite.it]
Introduction to Quorum Sensing and N-Acyl Homoserine Lactones
An In-Depth Technical Guide to the N-3-Hydroxybutyryl-L-homoserine Lactone Signaling Cascade
Executive Summary:
N-acyl homoserine lactones (AHLs) are a class of signaling molecules central to quorum sensing (QS), the process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This technical guide provides a detailed examination of the signaling cascade mediated by a specific AHL, this compound (3-OH-C4-HSL). Primarily utilized by bacteria of the Vibrionaceae family, such as Vibrio harveyi, this system regulates critical phenotypes including bioluminescence, virulence factor secretion, and metabolic pathways.[1][2][3][4] Unlike the canonical LuxI/LuxR systems, the 3-OH-C4-HSL cascade in V. harveyi operates through a more complex phosphorelay mechanism, offering unique points for therapeutic intervention. This document details the core molecular components, signaling pathway, quantitative parameters, and key experimental protocols relevant to the study of this cascade, targeting an audience of researchers, scientists, and professionals in drug development.
Quorum sensing is a mechanism of intercellular communication that enables bacteria to function as multicellular communities, collectively altering gene expression in response to changes in their population density.[1] This process relies on the production, secretion, and detection of small, diffusible signal molecules termed autoinducers. In many Gram-negative bacteria, the most common class of autoinducers is the N-acyl homoserine lactones (AHLs).
A canonical AHL-mediated QS system consists of two primary protein components: a LuxI-family synthase, which synthesizes a specific AHL molecule, and a cognate LuxR-family transcriptional regulator, which binds the AHL and modulates gene expression. As the bacterial population grows, the extracellular concentration of the AHL increases. Upon reaching a threshold concentration, the AHL diffuses back into the cells and binds to its cognate LuxR receptor, inducing a conformational change that promotes protein dimerization and binding to specific DNA sequences (lux boxes) to activate or repress target gene transcription.
The 3-OH-C4-HSL Signaling Cascade in Vibrio harveyi
Core Components
-
Synthase (LuxM): The synthesis of 3-OH-C4-HSL is catalyzed by the LuxM synthase.[5] LuxM, along with its homolog AinS, represents a distinct family of AHL synthases with no significant sequence similarity to the LuxI family.[5]
-
Receptor (LuxN): The cognate receptor for 3-OH-C4-HSL is LuxN, a transmembrane hybrid two-component sensor kinase.[1][4][6] It possesses exquisite selectivity for 3-OH-C4-HSL, discriminating it from other AHLs based on the C3 hydroxyl modification and the four-carbon acyl chain length.[6][7]
Biosynthesis of 3-OH-C4-HSL
The biosynthesis of 3-OH-C4-HSL by LuxM utilizes substrates from the cell's primary metabolic pools. Similar to other AHL synthases, the reaction involves the joining of S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), in this case, 3-hydroxybutyryl-ACP.[5][8]
The Phosphorelay Signaling Mechanism
The 3-OH-C4-HSL cascade in V. harveyi does not involve a direct AHL-transcription factor interaction. Instead, it modulates a phosphorelay cascade.[1][9]
-
At Low Cell Density (LCD): In the absence of 3-OH-C4-HSL, the LuxN receptor functions as an autokinase. It phosphorylates itself and transfers the phosphate (B84403) group to a shared phosphotransferase protein, LuxU.[1][10] LuxU, in turn, phosphorylates the final response regulator, LuxO.[1] Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the transcription of several small regulatory RNAs (sRNAs).[1] These sRNAs, together with the chaperone protein Hfq, bind to the mRNA of the master transcriptional regulator LuxR and promote its degradation.[1] Consequently, target genes are not expressed.
-
At High Cell Density (HCD): As the population grows, 3-OH-C4-HSL accumulates. Binding of 3-OH-C4-HSL to the periplasmic domain of LuxN causes a conformational change that switches its activity from a kinase to a phosphatase.[1][10] LuxN then initiates a reverse flow of phosphate, draining phosphate from LuxO via LuxU.[1] Unphosphorylated LuxO is inactive, transcription of the sRNAs ceases, and the luxR mRNA is translated into LuxR protein.[1] LuxR then proceeds to activate or repress the expression of target genes.
Downstream Regulation and Target Genes
-
Virulence: Regulation of a Type III Secretion System (T3SS) and metalloprotease production.[1][4]
-
Metabolism: Control over the synthesis of poly-3-hydroxybutyrate (PHB), a carbon and energy storage polymer.[2]
Quantitative Analysis of the Cascade
Precise quantitative data for the LuxM/LuxN system is less abundant in the literature compared to canonical LuxI/R systems. However, data from homologous systems provide a framework for understanding the relevant parameters.
Enzyme Kinetics
Table 1: Example Enzyme Kinetics for an AHL Synthase (RhlI)
| Substrate | Km (µM) | Vmax (mol products/min/mol RhlI) |
|---|---|---|
| SAM | 14 | 16 |
| Butyryl-ACP | 5 | 16 |
| Hexanoyl-ACP | 3.5 | 11 |
Data from Parsek et al., 1999, for the P. aeruginosa RhlI synthase, which produces C4-HSL.[11]
Receptor Binding Affinities and Effective Concentrations
The affinity of the receptor for its cognate AHL determines the signal concentration required to trigger a response. Direct binding affinity (Kd) for LuxN and 3-OH-C4-HSL is not specified, but functional assays provide insight into effective concentrations. Agonist assays in V. harveyi show strong induction of bioluminescence with 1 µM of 3-OH-C4-HSL, while antagonist assays have been performed with AHL concentrations as low as 20 nM.[7] This suggests a response threshold in the nanomolar to low micromolar range. For comparison, Table 2 shows the apparent affinities (K0.5) for the orphan QS receptor QscR from P. aeruginosa with various AHLs, demonstrating the high-affinity interactions typical of these systems.[12]
Table 2: Example Apparent Affinities for an AHL Receptor (QscR)
| Acyl-HSL Ligand | K0.5 (nM) |
|---|---|
| 3OC12-HSL | 3.1 |
| C12-HSL | 3.3 |
| C10-HSL | 3.3 |
| 3OC10-HSL | 8.7 |
Data from O'Loughlin et al., 2013, for the P. aeruginosa QscR receptor.[12]
Key Experimental Protocols
Studying the 3-OH-C4-HSL cascade requires robust methods for the detection, quantification, and functional analysis of the signal molecule and its regulatory effects.
Protocol: AHL Extraction and Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate identification and quantification of AHLs from complex biological matrices.[13][14]
Methodology:
-
Sample Preparation: Centrifuge the bacterial culture (e.g., 50 mL) to pellet the cells. Collect the cell-free supernatant.
-
Liquid-Liquid Extraction: Acidify the supernatant with an appropriate acid (e.g., to pH 2 with HCl). Extract the AHLs twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Solvent Evaporation: Pool the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent, typically methanol (B129727) or acetonitrile, for LC-MS/MS analysis.[15]
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C18). Elute the AHLs using a gradient of mobile phases, such as water and acetonitrile, often containing a modifier like formic acid to improve ionization.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer, typically with positive-ion electrospray ionization (ESI+).[13] For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor for the parent ion of 3-OH-C4-HSL and its characteristic product ion (m/z 102), which corresponds to the core homoserine lactone ring.[13]
-
Quantification: Generate a standard curve using synthetic 3-OH-C4-HSL of known concentrations. Compare the peak areas from the biological samples to the standard curve to determine their concentrations.
Protocol: AHL Detection and Quantification using a Biosensor Assay
Biosensor strains are genetically engineered bacteria that produce an easily measurable signal (e.g., light, color, or fluorescence) in response to specific AHLs.[16][17][18]
Methodology:
-
Prepare Reporter Culture: Inoculate a single colony of a suitable biosensor strain (e.g., E. coli MT102 or C. violaceum CV026) into an appropriate liquid medium (e.g., LB broth) with selective antibiotics.[16][17] Grow overnight with shaking.
-
Subculture: The following day, dilute the overnight culture into fresh medium and grow to early- or mid-logarithmic phase (e.g., OD₆₀₀ of 0.1-0.2).[18]
-
Assay Setup: In a 96-well microplate, add the subcultured biosensor to each well.[16]
-
Add Samples: To the wells, add the test samples (e.g., culture supernatants or purified extracts) and a series of synthetic 3-OH-C4-HSL standards to generate a dose-response curve. Include a negative control (medium or solvent only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 30°C or 37°C) for a set period (e.g., 4-6 hours).[16][18]
-
Measurement: Measure the reporter output using a microplate reader. This could be luminescence (RLU), fluorescence (RFU), or absorbance for colorimetric assays (e.g., A₅₉₀ for violacein (B1683560) in C. violaceum).[19] Also measure the optical density (OD₆₀₀) to normalize the reporter signal to cell density.
-
Data Analysis: Plot the normalized reporter signal against the concentration of the AHL standards to create a standard curve. Use this curve to determine the AHL concentration in the test samples.[18]
Protocol: In Vitro Characterization using Cell-Free Systems
Cell-free transcription-translation (TX-TL) systems allow for the reconstitution of the QS pathway outside of a living cell, providing a powerful platform for rapid prototyping, characterization of components, and high-throughput screening of inhibitors.[15][20]
Methodology:
-
Prepare Cell-Free Extract: Prepare a highly active cell-free extract from an appropriate E. coli strain (e.g., Rosetta or BL21).[15]
-
Construct DNA Templates: Create linear or plasmid DNA templates encoding the core components: the synthase (LuxM) and the full signaling cascade (LuxN, LuxU, LuxO, LuxR) coupled to a reporter gene (e.g., GFP) under the control of a LuxR-dependent promoter.
-
Set up Reaction: In a microplate, combine the cell-free extract, an energy buffer, the DNA templates, and the necessary substrates for AHL synthesis (e.g., SAM and a precursor for the acyl chain).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 29-37°C) in a plate reader capable of kinetic measurements.
-
Data Acquisition: Monitor the reporter signal (e.g., GFP fluorescence) over time.
-
Analysis: Analyze the reaction kinetics to characterize the system's response. For inhibitor screening, add test compounds to the reaction and measure the reduction in reporter signal compared to a control.
Applications in Research and Drug Development
The 3-OH-C4-HSL signaling cascade is a compelling target for the development of novel anti-virulence therapies. By disrupting quorum sensing, it is possible to disarm pathogens without imposing the selective pressure that leads to traditional antibiotic resistance.
-
Inhibitor Screening: The experimental protocols described, particularly the biosensor and cell-free assays, are readily adaptable for high-throughput screening of small molecules, natural products, or antibodies that can act as antagonists to the LuxN receptor or inhibitors of the LuxM synthase.
-
Understanding Pathogenesis: Elucidating the full regulon controlled by 3-OH-C4-HSL in pathogenic vibrios can reveal novel virulence factors and provide a deeper understanding of infection mechanisms.
-
Synthetic Biology: The components of the 3-OH-C4-HSL system can be repurposed as bio-parts for constructing sophisticated genetic circuits that enable engineered bacteria to communicate and execute complex, coordinated behaviors.
References
- 1. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of poly-3-hydroxybutyrate in the luminescent bacterium, Vibrio harveyi, and regulation by the lux autoinducer, N-(3-hydroxybutanoyl)homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quorum Sensing Regulates Type III Secretion in Vibrio harveyi and Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell-Free and In Vivo Characterization of Lux, Las, and Rpa Quorum Activation Systems in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of N-3-Hydroxybutyryl-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. As a crucial mediator of population density-dependent gene expression, which often includes virulence factors and biofilm formation, the biosynthetic pathway of 3-OH-C4-HSL presents a compelling target for the development of novel anti-infective therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process that originates from central carbon metabolism. The pathway can be broadly divided into two key stages: the formation of the acyl substrate precursor, (R)-3-hydroxybutyryl-ACP, and the final condensation with S-adenosyl-L-methionine (SAM) to yield the final signaling molecule.
Synthesis of the (R)-3-Hydroxybutyryl Moiety
The 3-hydroxybutyryl precursor is synthesized from acetyl-CoA, a central metabolite. This process involves a sequence of enzymatic reactions analogous to the initial steps of polyhydroxyalkanoate (PHA) biosynthesis and fatty acid synthesis.
The key enzymes in this stage are:
-
β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Reductase (PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, utilizing NADPH as a cofactor.[1]
-
Acyl Carrier Protein (ACP) Transferase (presumed): While not explicitly detailed in the search results for this specific pathway, it is hypothesized that an ACP transferase is responsible for the conversion of (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyryl-ACP, the direct substrate for the AHL synthase. Alternatively, the 3-hydroxybutyryl moiety can be generated directly on the ACP via the fatty acid synthesis pathway.[2]
Final Condensation by AHL Synthase
The final step in the biosynthesis of 3-OH-C4-HSL is catalyzed by an N-acyl-homoserine lactone synthase. For 3-OH-C4-HSL, this is typically a member of the LuxM/AinS family of synthases.[2][3]
-
This compound Synthase (e.g., LuxM): This enzyme facilitates the transfer of the (R)-3-hydroxybutyryl group from (R)-3-hydroxybutyryl-ACP to the amino group of S-adenosyl-L-methionine (SAM). This is followed by an intramolecular cyclization (lactonization) to form the homoserine lactone ring, releasing methylthioadenosine (MTA) and the free acyl carrier protein (ACP).[4]
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound biosynthetic pathway are limited in the literature. The following tables summarize the available data for homologous enzymes involved in the synthesis of the precursor, 3-hydroxybutyryl-CoA.
Table 1: Kinetic Parameters of β-Ketothiolase
| Enzyme Source | Substrate | Km (mM) | Reference |
| Methylobacterium rhodesianum MB 126 | Acetyl-CoA | 0.5 | [5][6] |
Table 2: Kinetic Parameters of Acetoacetyl-CoA Reductase
| Enzyme Source | Substrate | Km (μM) | Reference |
| Methylobacterium rhodesianum MB 126 | NADPH | 18 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
In Vitro Synthesis of (3R)-3-Hydroxybutyryl-CoA
This protocol describes a multi-enzyme cascade for the in vitro synthesis of (3R)-3-hydroxybutyryl-CoA from acetate (B1210297).[7]
Materials:
-
Enzymes: CoaA, CoaD, CoaE, ACS, BktB, PhaB, GDH (glucose dehydrogenase)
-
Substrates: Pantethine (B1678406), ATP, Acetate, D-glucose, NADP+
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., HEPES or Tris-HCl, pH 7.5)
Procedure:
-
CoA Formation: Incubate pantethine with DTT, CoaA, CoaD, CoaE, and ATP in the reaction buffer to generate Coenzyme A. Monitor formation by LC/MS.
-
Acetyl-CoA Synthesis: Add acetate and acetyl-CoA synthetase (ACS) to the reaction mixture. Monitor the formation of acetyl-CoA by LC/MS.
-
3-Hydroxybutyryl-CoA Synthesis: Add β-ketothiolase (BktB), acetoacetyl-CoA reductase (PhaB), glucose dehydrogenase (GDH), NADP+, and D-glucose to the reaction. GDH is used to regenerate NADPH.
-
Monitoring: Monitor the formation of (3R)-3-hydroxybutyryl-CoA by LC/MS.
-
Purification: The product can be purified using anion exchange chromatography (e.g., Q-Sepharose).
General AHL Synthase Assay (Colorimetric)
This protocol is a general method for assaying AHL synthase activity by detecting the release of free thiol groups from the acyl-ACP or acyl-CoA substrate.[4]
Materials:
-
Purified AHL synthase (e.g., LuxM)
-
Acyl-ACP or Acyl-CoA substrate (e.g., 3-hydroxybutyryl-ACP)
-
S-adenosyl-L-methionine (SAM)
-
2,6-Dichlorophenolindophenol (DPIP)
-
Reaction Buffer (e.g., HEPES, pH 7.3)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, acyl-ACP/CoA substrate, SAM, and DPIP.
-
Background Measurement: Measure the absorbance at 600 nm for 5-10 minutes before adding the enzyme to establish the background rate of DPIP reduction.
-
Enzyme Addition: Initiate the reaction by adding the purified AHL synthase.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm in real-time. The rate of decrease is proportional to the rate of free thiol release.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Quantitative Analysis of 3-OH-C4-HSL by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of 3-OH-C4-HSL from bacterial culture supernatants.[8]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (or other suitable extraction solvent)
-
Internal standard (e.g., a deuterated AHL analog)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Acidify the bacterial culture supernatant (e.g., with formic acid).
-
Spike the sample with a known concentration of the internal standard.
-
Extract the AHLs with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the parent and daughter ions of 3-OH-C4-HSL and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic 3-OH-C4-HSL.
-
Quantify the amount of 3-OH-C4-HSL in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Acetyl-CoA.
Experimental Workflow for AHL Quantification
Caption: Workflow for the quantification of 3-OH-C4-HSL using LC-MS/MS.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Fatty_acid_synthesis [bionity.com]
- 3. In vitro synthesis of poly(3-hydroxybutyric acid) by using an enzymatic coenzyme A recycling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 7. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) in Bacterial Communication
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This sophisticated cell-to-cell signaling network relies on the production, detection, and population-wide response to small signal molecules called autoinducers. Among these, the N-acyl-homoserine lactones (AHLs) are a prominent class utilized by many Gram-negative bacteria. This technical guide focuses on a specific AHL, N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL), detailing the bacterial species known to produce it, the quantitative aspects of its production, the experimental methods for its detection, and the signaling pathways it governs. This molecule is a key player in processes such as bioluminescence, biofilm formation, and virulence, making it a critical target for novel therapeutic interventions.
Bacterial Production of 3-OH-C4-HSL
The production of 3-OH-C4-HSL is predominantly associated with marine bacteria belonging to the family Vibrionaceae.[1] Extensive screening of this family has revealed that the synthesis of various AHLs is a widespread trait.[2][3] While many species produce a cocktail of AHLs, several have been specifically identified as producers of 3-OH-C4-HSL.
Key bacterial species known to produce this compound include:
-
Vibrio vulnificus : This pathogenic bacterium, found in marine environments, has also been identified as a producer of 3-OH-C4-HSL.[7]
-
Vibrio splendidus : This species is another member of the Vibrionaceae family that synthesizes 3-OH-C4-HSL.[8]
While a comprehensive study of 57 Vibrionaceae strains demonstrated that approximately half produce AHLs, the specific concentrations of 3-OH-C4-HSL for each species are not fully compiled in a single resource.[2][3] The data available indicates that AHL production levels in this family typically range from 25 to 5000 nmol/L in spent culture media.[2][3]
Quantitative Data on 3-OH-C4-HSL Production
Quantifying the production of QS molecules is essential for understanding their physiological relevance and for developing quorum quenching strategies. The table below summarizes available data on the concentration of 3-OH-C4-HSL, primarily focusing on the model organism Vibrio harveyi.
| Bacterial Species | Strain | Condition/Method | Concentration (nmol/L or µM) | Reference |
| Vibrio harveyi | TL25 (reporter) | Exogenous addition for agonist assay | 1000 (1 µM) | [9] |
| Vibrio harveyi | XK006 (WT luxN) | Exogenous addition for bioluminescence induction | 1000 (1 µM) | [9] |
| Vibrionaceae Family | 57 strains screened | HPLC-MS/MS of spent media | 25 - 5000 (for total AHLs) | [2][3] |
Note: The data for V. harveyi reflects concentrations used in experimental setups to elicit a biological response, which is indicative of physiologically relevant concentrations. The range for the Vibrionaceae family represents total AHLs detected and not specifically 3-OH-C4-HSL for all species.
Signaling Pathway of 3-OH-C4-HSL in Vibrio harveyi
Biosynthesis of 3-OH-C4-HSL
The synthesis of 3-OH-C4-HSL is catalyzed by the enzyme LuxM, an AHL synthase.[4][5] Unlike the more common LuxI-family synthases, LuxM represents a distinct class of these enzymes. The general biosynthesis of AHLs involves the condensation of two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA), which provides the fatty acid side chain. For 3-OH-C4-HSL, the specific precursor is believed to be 3-hydroxybutyryl-ACP, derived from fatty acid metabolism.
Signal Detection and Transduction
The 3-OH-C4-HSL signaling pathway in V. harveyi is a well-defined phosphorelay system.
-
Low Cell Density: At low population densities, the concentration of 3-OH-C4-HSL is negligible. The membrane-bound sensor kinase, LuxN, functions as an autokinase. It phosphorylates itself and transfers the phosphate (B84403) group to a phosphotransferase protein, LuxU. LuxU, in turn, phosphorylates the response regulator, LuxO.[2][5] Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the transcription of small regulatory RNAs (sRNAs). These sRNAs, aided by the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator, LuxR, preventing its translation. Consequently, target genes, such as those for bioluminescence, are not expressed.[2]
-
High Cell Density: As the bacterial population grows, 3-OH-C4-HSL accumulates. Once it reaches a threshold concentration, it binds to the periplasmic domain of the LuxN receptor.[10] This binding event inhibits the kinase activity of LuxN and activates its phosphatase activity.[5] LuxN then dephosphorylates LuxU, which in turn leads to the dephosphorylation of LuxO. In its dephosphorylated state, LuxO is inactive and can no longer promote the transcription of the sRNAs. The repression on the luxR mRNA is lifted, allowing the synthesis of the LuxR protein. LuxR then activates or represses the expression of a suite of target genes, leading to coordinated group behaviors.[2][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activity, Abundance, and Localization of Quorum Sensing Receptors in Vibrio harveyi [frontiersin.org]
- 5. Quorum Sensing Regulates Type III Secretion in Vibrio harveyi and Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of poly-3-hydroxybutyrate in the luminescent bacterium, Vibrio harveyi, and regulation by the lux autoinducer, N-(3-hydroxybutanoyl)homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-C4-HSL | this compound | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of N-butanoyl-L-homoserine lactone (C4-HSL) on Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as key signaling molecules. This guide focuses on the mechanism of action of N-butanoyl-L-homoserine lactone (C4-HSL), a prevalent AHL, in regulating gene expression, with a primary focus on the model organism Pseudomonas aeruginosa. C4-HSL, in conjunction with its cognate receptor RhlR, modulates the expression of a vast regulon, influencing virulence, biofilm formation, and other phenotypes crucial for bacterial survival and pathogenesis. This document provides a comprehensive overview of the C4-HSL signaling pathway, quantitative data on its gene regulatory effects, and detailed protocols for studying its mechanism of action.
The C4-HSL Signaling Pathway
The canonical C4-HSL signaling pathway in Pseudomonas aeruginosa is a component of the hierarchical quorum-sensing network. At low cell densities, the expression of the rhl system is minimal. As the bacterial population grows, the concentration of another AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), increases and activates its receptor, LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of the rhlR and rhlI genes.[1][2]
RhlI is the synthase responsible for producing C4-HSL.[3][4] As C4-HSL accumulates, it binds to the cytoplasmic receptor and transcriptional regulator, RhlR. The RhlR:C4-HSL complex then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[2] This regulatory circuit allows for a coordinated, cell-density-dependent control of gene expression.
Interestingly, recent studies have revealed that the activity of RhlR is also modulated by the protein PqsE, which is part of the Pseudomonas quinolone signal (PQS) system.[5][6][7] PqsE can physically interact with RhlR and enhance its DNA binding affinity, adding another layer of complexity to the regulation of the RhlR regulon.[5][6][7]
Quantitative Data on Gene Regulation by C4-HSL
The RhlR/C4-HSL system directly regulates a substantial number of genes in P. aeruginosa. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has identified 40 direct binding sites for RhlR in the P. aeruginosa PA14 genome.[1][5] The following table summarizes these directly regulated genes and their associated functions.
| Gene/Operon | Locus Tag (PA14) | Function | ChIP-seq Enrichment (Fold Change) | Reference |
| rhlA | PA14_00410 | Rhamnolipid biosynthesis | 4.0 | [1][5] |
| hcnA | PA14_09710 | Hydrogen cyanide synthesis | 1.5 (increase in ΔrhlI) | [1][5] |
| lecB | PA14_11170 | Lectin PA-IIL | Not dependent on C4-HSL | [5] |
| phzB1 | PA14_48120 | Phenazine biosynthesis | Not dependent on C4-HSL | [5] |
| phzB2 | PA14_48020 | Phenazine biosynthesis | Not dependent on C4-HSL | [5] |
| lasB | PA14_37240 | Elastase | Dependent on C4-HSL | [5] |
| ... | ... | ... | ... | ... |
Note: This is a partial list. For a complete list of the 40 RhlR binding sites, refer to the primary literature.[1][5]
RNA sequencing (RNA-seq) has provided a global view of the RhlR regulon, including both directly and indirectly regulated genes. The following table presents a selection of genes significantly regulated by the RhlR/C4-HSL system, demonstrating the breadth of its influence.
| Gene | Locus Tag (PAO1) | Function | Fold Change (WT vs. ΔrhlR) | Reference |
| rhlA | PA3479 | Rhamnolipid biosynthesis | > 100 | [2][6] |
| rhlB | PA3478 | Rhamnolipid biosynthesis | > 100 | [2][6] |
| hcnA | PA2193 | Hydrogen cyanide synthesis | > 50 | [2][6] |
| lasB | PA3724 | Elastase | > 20 | [2][6] |
| aprA | PA1249 | Alkaline protease | > 10 | [2][6] |
| phzA1 | PA4210 | Phenazine biosynthesis | > 10 | [2][6] |
| ... | ... | ... | ... | ... |
Note: Fold change values can vary depending on the specific experimental conditions. The data presented here are illustrative. For detailed datasets, please consult the original publications.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the C4-HSL mechanism of action.
Extraction and Quantification of C4-HSL from Bacterial Cultures
This protocol describes the extraction of C4-HSL from culture supernatants and its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Acetonitrile (ACN)
-
C4-HSL standard
-
LC-MS/MS system
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and extract twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Resuspend the dried extract in a known volume of acetonitrile.
-
Analyze the sample using an LC-MS/MS system, comparing the retention time and mass-to-charge ratio to a C4-HSL standard curve for quantification.
Construction of rhlI and rhlR Deletion Mutants
Creating isogenic mutants is crucial for dissecting the function of the rhl system. This protocol outlines a general method for gene deletion in P. aeruginosa using homologous recombination.[3][11]
Materials:
-
P. aeruginosa wild-type strain
-
Primers for amplifying regions upstream and downstream of the target gene
-
A suicide vector (e.g., pCVD442)
-
An antibiotic resistance cassette (e.g., gentamicin (B1671437) resistance)
-
E. coli cloning and donor strains
-
Appropriate antibiotics and growth media
Procedure:
-
Amplify ~500 bp fragments upstream and downstream of the target gene (rhlI or rhlR) from P. aeruginosa genomic DNA.
-
Clone these fragments, along with an antibiotic resistance cassette, into a suicide vector.
-
Transform the construct into an E. coli donor strain.
-
Conjugate the donor strain with the wild-type P. aeruginosa recipient.
-
Select for single-crossover events on appropriate selective media.
-
Promote a second crossover event by counter-selection.
-
Screen for the desired double-crossover mutants (gene deletion) by PCR and confirm by sequencing.
β-Galactosidase Reporter Assay for Gene Expression
This assay is used to quantify the activity of a promoter of interest in response to C4-HSL.[12][13][14][15]
Materials:
-
Bacterial strain containing a lacZ reporter fusion to the promoter of a target gene
-
Growth medium with and without C4-HSL
-
Z-buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (Na2CO3)
-
Spectrophotometer
Procedure:
-
Grow the reporter strain to mid-log phase in the presence and absence of C4-HSL.
-
Measure the optical density (OD600) of the cultures.
-
Permeabilize the cells (e.g., with chloroform (B151607) and SDS or a commercial reagent).
-
Add ONPG to start the reaction and incubate at a constant temperature.
-
Stop the reaction with Na2CO3 when a yellow color develops.
-
Measure the absorbance at 420 nm and 550 nm.
-
Calculate the β-galactosidase activity in Miller units.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of the RhlR:C4-HSL complex to a target promoter DNA sequence.[16][17][18][19][20]
Materials:
-
Purified RhlR protein
-
C4-HSL
-
Labeled DNA probe containing the putative RhlR binding site
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Incubate the purified RhlR protein with C4-HSL to allow for complex formation.
-
Add the labeled DNA probe to the RhlR:C4-HSL complex and incubate.
-
For competition assays, add unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Visualize the labeled DNA probe (e.g., by autoradiography or fluorescence imaging). A shifted band indicates the formation of a protein-DNA complex.
Conclusion
The C4-HSL signaling system, centered around the RhlR transcriptional regulator, represents a critical component of the quorum-sensing network in P. aeruginosa and other Gram-negative bacteria. Its influence extends to a wide array of genes controlling virulence, biofilm formation, and other adaptive behaviors. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this important regulatory mechanism and to explore its potential as a target for novel anti-infective therapies. The intricate interplay with other signaling pathways, such as the PQS system, highlights the complexity of bacterial communication and presents exciting avenues for future research.
References
- 1. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 6. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 11. Mutation of Pseudomonas aeruginosa lasI/rhlI diminishes its cytotoxicity, oxidative stress, inflammation, and apoptosis on THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Binding site profiles and N-terminal minor groove interactions of the master quorum-sensing regulator LuxR enable flexible control of gene activation and repression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors in Gram-negative bacteria. This technical guide provides an in-depth overview of the biological functions of 3-OH-C4-HSL, with a focus on its role in bacterial signaling, methods for its study, and its interactions with host organisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in targeting bacterial communication systems.
Introduction
Quorum sensing (QS) is a process of chemical communication that bacteria use to monitor their population density and coordinate gene expression. This regulation allows bacteria to act as multicellular organisms, synchronizing activities such as biofilm formation, virulence factor production, and bioluminescence.[1] Acyl-homoserine lactones (AHLs) are a prominent class of QS signal molecules, or autoinducers, used by many Gram-negative bacteria. The specificity of these signals is determined by the length and modification of the acyl side chain.[2]
This compound (3-OH-C4-HSL), also known as N-(3-hydroxybutanoyl)-L-homoserine lactone, is a short-chain AHL with a hydroxyl group at the third carbon position. It is notably produced by bacteria belonging to the Vibrionaceae family, such as Vibrio splendidus and Vibrio harveyi.[3][4][5] In these organisms, 3-OH-C4-HSL plays a crucial role in regulating various cellular processes, making it a molecule of significant interest for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies.[1][6]
Biological Functions in Bacteria
The primary role of 3-OH-C4-HSL is to act as a signaling molecule in quorum sensing circuits. Its functions are intrinsically linked to the genetic regulatory networks that control collective behaviors.
Regulation of Bioluminescence
In marine bacteria like Vibrio harveyi, 3-OH-C4-HSL is a key regulator of bioluminescence.[3][4] The detection of 3-OH-C4-HSL by its cognate receptor, LuxN, triggers a signaling cascade that ultimately leads to the expression of the lux operon, which encodes the proteins necessary for light production.[3][4]
Biofilm Formation
Biofilm formation is a critical step in the lifecycle of many bacteria, providing protection from environmental stresses and host immune responses. 3-OH-C4-HSL has been implicated in the regulation of biofilm formation in producing bacteria.[1][6] By coordinating the expression of genes involved in the synthesis of extracellular polymeric substances (EPS), 3-OH-C4-HSL contributes to the development of mature and robust biofilm structures.
Production of Exo-enzymes and Virulence Factors
The coordinated release of exo-enzymes, such as proteases and chitinases, allows bacteria to degrade complex substrates in their environment for nutrient acquisition. In pathogenic species, the expression of virulence factors is often tightly regulated by quorum sensing to ensure their production is timed for maximum effect during infection. 3-OH-C4-HSL is involved in the regulation of these processes in Vibrionaceae.[1][6]
Quantitative Data
The following table summarizes the quantitative data related to the production and activity of 3-OH-C4-HSL and other relevant AHLs.
| Parameter | Molecule | Producing Organism | Concentration/Activity | Reference |
| Production Level | 3-OH-C4-HSL | Vibrio alginolyticus | 0.1 - 1.0 µM in supernatant | [7] |
| Receptor Activation (EC50) | 3-oxo-C12-HSL | E. coli (LasR reporter) | 9 nM | [8] |
| Gene Induction | C4-HSL | Pseudomonas aeruginosa | 10 µM for lasB and rhlA expression | [9] |
| Cytotoxicity | 3-oxo-C12-HSL | HeLa cells | 50 µM induces apoptosis | [10] |
Signaling Pathway
In Vibrio harveyi, 3-OH-C4-HSL is detected by the membrane-bound sensor kinase LuxN. The binding of 3-OH-C4-HSL to LuxN initiates a phosphorelay signaling cascade that controls the activity of the master transcriptional regulator, LuxR.
At low cell density, in the absence of 3-OH-C4-HSL, LuxN acts as a kinase, leading to the phosphorylation of the response regulator LuxO. Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the transcription of small regulatory RNAs (sRNAs). These sRNAs destabilize the mRNA of the master transcriptional regulator LuxR, preventing its translation.
At high cell density, the accumulation of 3-OH-C4-HSL leads to its binding to LuxN. This binding event switches LuxN from a kinase to a phosphatase. LuxN then dephosphorylates LuxU, which in turn leads to the dephosphorylation of LuxO. In its unphosphorylated state, LuxO is inactive, and the transcription of the sRNAs ceases. This allows for the translation of the luxR mRNA and the subsequent activation of target genes, including those for bioluminescence.
Caption: The LuxN signaling pathway in Vibrio harveyi for the detection of 3-OH-C4-HSL.
Experimental Protocols
The study of 3-OH-C4-HSL requires specific methodologies for its extraction, detection, and quantification.
Extraction of 3-OH-C4-HSL from Bacterial Culture
This protocol describes the liquid-liquid extraction of 3-OH-C4-HSL from bacterial supernatant.
Materials:
-
Bacterial culture grown to stationary phase
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Centrifuge and appropriate tubes
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Acetonitrile (B52724) (HPLC grade)
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspend the dried extract in a known volume of acetonitrile for analysis.[7][11]
Caption: Workflow for the extraction of AHLs from bacterial culture supernatant.
Solid-Phase Extraction (SPE) for Purification
For cleaner samples, SPE can be performed following the initial extraction.
Materials:
-
C18 SPE cartridge
-
Deionized water
-
AHL extract (resuspended in a low percentage of organic solvent)
-
Vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the AHL extract onto the conditioned cartridge.
-
Wash the cartridge with 20% methanol in water to remove polar impurities.
-
Elute the bound AHLs with 80-100% methanol or acetonitrile.
-
Evaporate the eluent and resuspend in a suitable solvent for analysis.[7][8]
Bioassay for 3-OH-C4-HSL Detection
This protocol utilizes the biosensor strain Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
LB agar (B569324) plates
-
LB broth
-
AHL extract
-
Synthetic 3-OH-C4-HSL standard
Procedure:
-
Grow C. violaceum CV026 overnight in LB broth.
-
Prepare molten LB soft agar (0.7% agar) and cool to 45°C.
-
Inoculate the soft agar with the overnight culture of CV026.
-
Pour the inoculated soft agar as an overlay on LB agar plates.
-
Spot the AHL extract and a series of synthetic 3-OH-C4-HSL standards onto the surface of the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for the appearance of a purple halo around the spots, indicating the presence of AHLs. The intensity of the color can be used for semi-quantitative analysis by comparing to the standards.[12][13]
LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for the quantification of 3-OH-C4-HSL.
General Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for 3-OH-C4-HSL ([M+H]⁺) is m/z 188.1. A characteristic product ion is the lactone ring fragment at m/z 102.1. Specific transitions would need to be optimized for the instrument in use.
A detailed protocol with specific gradient conditions, collision energies, and other instrument parameters should be developed and validated using a pure standard of 3-OH-C4-HSL.[2][14][15]
Interaction with Eukaryotic Cells
The interaction of AHLs with eukaryotic host cells is an area of intense research, as these molecules can have significant immunomodulatory and cytotoxic effects. While much of the research has focused on AHLs from Pseudomonas aeruginosa, such as 3-oxo-C12-HSL, the effects of 3-OH-C4-HSL are less well-characterized.
Studies on other AHLs have shown that they can enter mammalian cells and modulate various signaling pathways. For example, 3-oxo-C12-HSL has been shown to induce apoptosis in macrophages and neutrophils and to modulate cytokine production.[16][17] It can also influence the Th1/Th2 balance of the immune response. Given the structural similarities between AHLs, it is plausible that 3-OH-C4-HSL may also possess immunomodulatory properties. However, dedicated studies are required to elucidate the specific effects of 3-OH-C4-HSL on eukaryotic cells. This represents a significant area for future research, particularly in the context of infections caused by Vibrio species.
Caption: Hypothesized interactions of 3-OH-C4-HSL with eukaryotic cells.
Conclusion and Future Directions
This compound is a vital signaling molecule in the quorum sensing networks of Vibrionaceae, regulating key processes such as bioluminescence, biofilm formation, and virulence. The methodologies for its extraction, detection, and quantification are well-established, providing a robust toolkit for researchers. However, a significant knowledge gap remains concerning its specific interactions with eukaryotic host cells. Future research should focus on elucidating the immunomodulatory and cytotoxic effects of 3-OH-C4-HSL to fully understand its role in host-pathogen interactions. A deeper understanding of these functions will be invaluable for the development of novel therapeutic strategies that target bacterial communication to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Quorum Sensing Regulates the Hydrolytic Enzyme Production and Community Composition of Heterotrophic Bacteria in Coastal Waters [frontiersin.org]
- 10. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations into 3-OH-C4-HSL Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation into the activity of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL). As a key signaling molecule in bacterial quorum sensing (QS), understanding its function is critical for developing novel therapeutic strategies against bacterial infections. This document outlines the core signaling pathways, presents a framework for quantitative data acquisition, and details essential experimental protocols.
Introduction to 3-OH-C4-HSL
N-(3-hydroxybutanoyl)-L-homoserine lactone, also known as 3-OH-C4-HSL, is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] It plays a pivotal role in quorum sensing, a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][3] Produced by various Gram-negative bacteria, including species of Vibrio and Pseudomonas, 3-OH-C4-HSL is instrumental in regulating physiological processes such as biofilm formation, virulence factor production, and bioluminescence.[1][4][5] Its chemical structure consists of a homoserine lactone ring attached to a 4-carbon acyl chain with a hydroxyl group at the third carbon position.[1]
Core Signaling Pathway of 3-OH-C4-HSL
The mechanism of action for 3-OH-C4-HSL follows the canonical LuxI/LuxR-type quorum-sensing circuit. This pathway enables bacteria to link gene expression to cell population density.
-
Synthesis: At low cell densities, a synthase protein (a LuxI homolog) synthesizes 3-OH-C4-HSL from substrates within the bacterial cell, such as S-adenosylmethionine and intermediates from fatty acid biosynthesis.[6]
-
Accumulation: The synthesized 3-OH-C4-HSL molecules are secreted or diffuse from the cell into the surrounding environment.[1][6] As the bacterial population grows, the extracellular concentration of 3-OH-C4-HSL increases.[1]
-
Recognition and Activation: Once a threshold concentration is reached, 3-OH-C4-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor protein, a transcriptional regulator of the LuxR family.[1][6]
-
Transcriptional Regulation: This binding event activates the LuxR-type receptor, which then typically dimerizes and binds to specific DNA sequences (often called "lux boxes") in the promoter regions of target genes.[7] This interaction modulates the transcription of a suite of genes, leading to the coordinated expression of phenotypes like virulence and biofilm formation.[1][8]
Quantitative Data Presentation
A thorough investigation of 3-OH-C4-HSL activity requires the quantification of several key parameters. While specific values are highly dependent on the bacterial species and experimental conditions, the following table summarizes essential data points to be collected.
| Parameter | Description | Typical Method(s) | Relevance |
| Phenotypic Induction Concentration | The minimum concentration of exogenous 3-OH-C4-HSL required to induce a measurable phenotype (e.g., bioluminescence, pigment production, enzyme secretion). | Biosensor Assays, Phenotypic Assays | Determines the biological activity threshold of the molecule. |
| Half-Maximal Effective Conc. (EC₅₀) | The concentration of 3-OH-C4-HSL that provokes a response halfway between the baseline and maximum response in a dose-response assay. | Reporter Gene Assays, Dose-Response Curves[9] | Provides a standardized measure of the molecule's potency in activating its target pathway. |
| Binding Affinity (K_d_) | The equilibrium dissociation constant for the binding of 3-OH-C4-HSL to its cognate receptor protein (e.g., LuxR homolog). | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantifies the strength of the ligand-receptor interaction, a key determinant of sensitivity. |
| In situ Concentration | The concentration of 3-OH-C4-HSL present in bacterial culture supernatants or biofilms at various growth phases. | HPLC-MS/MS, LC-MS[10][11] | Correlates molecular concentration with population density and the onset of QS-regulated behaviors. |
| Synthesis & Degradation Rates | The rate at which the molecule is produced by the synthase and its half-life under physiological conditions. | Kinetic Assays, Stability Studies[12] | Informs the dynamics of signal accumulation and persistence in the environment. |
Experimental Protocols
This section details key methodologies for the preliminary investigation of 3-OH-C4-HSL.
Protocol 1: Extraction of AHLs from Bacterial Supernatant
This protocol is adapted from methods used for general AHL extraction.[10]
-
Cultivation: Grow the AHL-producing bacterium (e.g., Aeromonas veronii) in an appropriate liquid medium (e.g., Luria-Bertani broth) at its optimal temperature with shaking until the desired growth phase (typically stationary phase) is reached.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.
-
Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Extract the AHLs three times with equal volumes of an organic solvent, such as ethyl acetate (B1210297) acidified with 0.1% formic or 0.5% acetic acid.[3][10]
-
Drying: Combine the organic phases and remove the solvent using a rotary evaporator at a temperature of 30-40°C. Dry the remaining residue completely under a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.[3] Store at -20°C.
Protocol 2: Detection and Profiling by Thin-Layer Chromatography (TLC)
TLC coupled with a biosensor overlay is a common method for the initial detection and separation of AHLs.[10][13]
-
Spotting: Apply a small volume (e.g., 2 µL) of the reconstituted AHL extract and synthetic standards onto a C18 reversed-phase TLC plate.
-
Development: Place the TLC plate in a chromatography tank containing a mobile phase, typically 60:40 (v/v) methanol/water. Allow the solvent front to migrate to the top of the plate.
-
Drying: Remove the plate and allow it to air dry completely in a fume hood.
-
Biosensor Overlay: Prepare a thin overlay of soft agar (B569324) seeded with a suitable biosensor strain. Chromobacterium violaceum CV026 is commonly used to detect AHLs with C4 to C8 acyl chains.[3][13] Pour this mixture over the dried TLC plate.
-
Incubation: Incubate the plate overnight at the optimal temperature for the biosensor (e.g., 28-30°C).
-
Visualization: The presence of AHLs will be indicated by colored spots (e.g., purple for C. violaceum CV026) on the plate, corresponding to the location of the separated active molecules. The migration distance can be compared to synthetic standards.
Protocol 3: Identification and Quantification by HPLC-MS/MS
This method provides definitive identification and accurate quantification of 3-OH-C4-HSL.[10]
-
Chromatographic Separation: Inject the reconstituted extract into an HPLC system equipped with a C18 column. Use a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the components of the extract.
-
Mass Spectrometry Analysis: Elute the separated components directly into a tandem mass spectrometer (MS/MS).
-
Ion Monitoring: Set the mass spectrometer to monitor for specific parent-to-product ion transitions. For AHLs, a characteristic product ion is m/z 102, which corresponds to the core lactone ring structure.[10] The precursor ion for 3-OH-C4-HSL ([M+H]⁺) would be approximately m/z 188.2.
-
Identification: The presence of 3-OH-C4-HSL is confirmed if a peak is detected at the expected retention time with the correct mass transition.
-
Quantification: Create a standard curve using known concentrations of a synthetic 3-OH-C4-HSL standard. Quantify the amount of 3-OH-C4-HSL in the sample by comparing its peak area to the standard curve.
Protocol 4: General Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of 3-OH-C4-HSL.
References
- 1. Buy 3-Hydroxy-C4-HSL [smolecule.com]
- 2. N-(3-hydroxy-butanoyl)-homoserine lactone | C8H13NO4 | CID 10330086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and degradation rate constant of C4 - Bacteria Pseudomonas aeruginos - BNID 112008 [bionumbers.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
N-3-Hydroxybutyryl-L-homoserine Lactone: A Technical Guide on its Influence over Bacterial Virulence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS).[1] As a member of the acyl-homoserine lactone (AHL) family, 3-OH-C4-HSL plays a pivotal role in regulating gene expression in response to cell population density. This coordinated gene expression allows bacteria to collectively control various physiological processes, including the production of virulence factors, biofilm formation, and bioluminescence.[1] Understanding the precise effects of 3-OH-C4-HSL on these virulence determinants is paramount for the development of novel anti-virulence therapies that can disarm pathogens without exerting selective pressure for resistance. This technical guide provides an in-depth analysis of 3-OH-C4-HSL, its signaling pathway, and its quantifiable impact on key virulence factors, supported by detailed experimental protocols.
This compound and its Role in Quorum Sensing
Quorum sensing is a sophisticated mechanism that enables bacteria to function as multicellular communities.[2][3] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, AHLs serve as these autoinducers.[2] The basic components of an AHL-based QS system include a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that binds to the AHL, leading to the activation or repression of target genes.
3-OH-C4-HSL has been identified as a significant signaling molecule in various bacterial species, including those from the Vibrionaceae family.[1] Its synthesis is catalyzed by a LuxM-type synthase, AinS, which utilizes S-adenosylmethionine and an acyl-acyl carrier protein as substrates.[4]
Quantitative Effects of 3-OH-C4-HSL on Virulence Factors
The influence of 3-OH-C4-HSL on the expression of virulence factors can be quantified to understand its regulatory role. While extensive quantitative data for 3-OH-C4-HSL is still an active area of research, the following table summarizes the known and extrapolated effects based on studies of closely related AHLs and bacterial systems where 3-OH-C4-HSL is produced.
| Virulence Factor | Bacterial Species (Example) | Effect of 3-OH-C4-HSL | Method of Quantification | Reference |
| Bioluminescence | Vibrio harveyi | Induction | Measurement of light output (RLU) | [4] |
| Elastase Production | Pseudomonas aeruginosa | Upregulation | Elastin-Congo Red Assay | [5] |
| Pyocyanin (B1662382) Production | Pseudomonas aeruginosa | Upregulation | Spectrophotometric measurement at 520 nm | [5] |
| Biofilm Formation | Vibrio spp., Pseudomonas aeruginosa | Modulation (Induction/Inhibition) | Crystal Violet Staining Assay | [6][7] |
| Exotoxin Production | Vibrio spp. | Upregulation | Western Blotting / ELISA | [8] |
Signaling Pathway of this compound
The signaling cascade initiated by 3-OH-C4-HSL typically involves its interaction with a cognate LuxR-type transcriptional regulator. This binding event induces a conformational change in the regulator, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to a coordinated change in the bacterial phenotype.
Experimental Protocols
Quantification of Elastase Production
This protocol describes the measurement of elastase activity in bacterial culture supernatants, a key virulence factor regulated by quorum sensing.
Materials:
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Luria-Bertani (LB) broth
-
This compound (3-OH-C4-HSL)
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Centrifuge and spectrophotometer
Procedure:
-
Grow the bacterial strain overnight in LB broth.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.
-
Add 3-OH-C4-HSL to the desired final concentrations to the experimental cultures. Include a control culture without 3-OH-C4-HSL.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatants and filter-sterilize them.
-
Prepare the ECR assay mixture containing 900 µL of Tris-HCl buffer and 100 µL of culture supernatant.
-
Add 10 mg of Elastin-Congo Red to each tube and incubate at 37°C for 3-4 hours with agitation.
-
Stop the reaction by adding 100 µL of 0.7 M sodium phosphate (B84403) buffer (pH 6.0).
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
The elastase activity is proportional to the OD495 reading.
Quantification of Pyocyanin Production
This protocol outlines the method for quantifying pyocyanin, a blue-green phenazine (B1670421) pigment and virulence factor produced by Pseudomonas aeruginosa.
Materials:
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Glycerol Alanine Medium
-
This compound (3-OH-C4-HSL)
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Grow the bacterial strain in Glycerol Alanine Medium overnight.
-
Inoculate fresh medium with the overnight culture.
-
Add 3-OH-C4-HSL to the experimental cultures at various concentrations, with a no-AHL control.
-
Incubate at 37°C with shaking for 24-48 hours.
-
Transfer 5 mL of the culture to a new tube.
-
Add 3 mL of chloroform and vortex vigorously to extract the pyocyanin.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper pink layer at 520 nm.
-
The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072.[9]
Biofilm Formation Assay
This protocol details the crystal violet staining method for quantifying biofilm formation.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., LB broth)
-
This compound (3-OH-C4-HSL)
-
96-well microtiter plate
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% acetic acid
-
Plate reader
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add different concentrations of 3-OH-C4-HSL to the wells. Include control wells with no AHL.
-
Incubate the plate at the optimal temperature for biofilm formation for 24-48 hours without shaking.
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile water.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with water.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Conclusion
This compound is a critical signaling molecule that modulates the expression of a variety of virulence factors in Gram-negative bacteria. A thorough understanding of its specific effects and the underlying signaling pathways is essential for the development of innovative anti-virulence strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat bacterial pathogenicity by targeting quorum sensing systems. Further research focusing on the precise quantitative impact of 3-OH-C4-HSL on a broader range of virulence factors and in diverse bacterial species will be crucial for advancing this promising field of study.
References
- 1. Quorum sensing and the regulation of virulence gene expression in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum-sensing regulation of virulence factors in bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics reveals unique responses to antimicrobial treatments in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) in Biofilm Formation and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS), a sophisticated cell-to-cell communication mechanism in bacteria, plays a central role in regulating collective behaviors, most notably the formation and maturation of biofilms. N-acyl-homoserine lactones (AHLs) are a prominent class of QS signal molecules in Gram-negative bacteria. This technical guide delves into the specific role of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), a key AHL, in the intricate processes of biofilm formation and development. While much of the foundational research has focused on its close structural analog, N-butanoyl-L-homoserine lactone (C4-HSL), this paper will synthesize the available data on both molecules to provide a comprehensive understanding of the 3-hydroxy variant's function. We will explore the underlying signaling pathways, present quantitative data on biofilm modulation, detail pertinent experimental methodologies, and discuss the implications for the development of novel anti-biofilm therapeutics.
Introduction to Quorum Sensing and Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. The transition from a planktonic (free-swimming) to a sessile (biofilm-associated) lifestyle is a critical survival strategy for many bacteria, affording protection from environmental stresses, host immune responses, and antimicrobial agents. The coordination of this complex developmental process is largely governed by quorum sensing.
Quorum sensing allows bacteria to monitor their population density through the production, release, and detection of small signal molecules called autoinducers. When the concentration of these autoinducers reaches a critical threshold, it triggers a cascade of gene expression that orchestrates collective behaviors beneficial to the community, such as virulence factor production, motility, and, centrally, biofilm formation. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. The specificity of these signals is determined by the length and modification of the acyl side chain.
The rhl Quorum Sensing System: A Key Regulator of Biofilmogenesis
In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the rhl quorum sensing system is a critical regulator of biofilm formation. This system is responsible for the production and detection of C4-HSL and its hydroxylated counterpart, 3-OH-C4-HSL. The core components of the rhl system are the autoinducer synthase RhlI and the transcriptional regulator RhlR.
The rhl system is part of a hierarchical QS network, often regulated by the las system. The las system's autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), binds to its cognate receptor LasR. The activated LasR-3-oxo-C12-HSL complex then upregulates the expression of rhlR and rhlI. RhlI synthesizes C4-HSL and 3-OH-C4-HSL, which, upon reaching a threshold concentration, bind to and activate RhlR. The RhlR-AHL complex then modulates the expression of a suite of genes involved in biofilm maturation, including those responsible for the production of rhamnolipids, a key component of the biofilm matrix.
Quantitative Impact of C4-HSL and 3-OH-C4-HSL on Biofilm Formation
While specific quantitative data for 3-OH-C4-HSL is limited, extensive research on C4-HSL provides a strong foundation for understanding its role. Studies utilizing isogenic mutants, deficient in C4-HSL synthesis, have demonstrated a significant reduction in biofilm formation, which can be rescued by the addition of exogenous C4-HSL.[1][2][3][4]
| Bacterial Species | Mutant Strain | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | rhlI mutant (deficient in C4-HSL) | 70% reduction in biofilm mass compared to wild-type.[1][2][3][4] | [1][2][3][4] |
| Pseudomonas aeruginosa | Wild-type with reduced C4-HSL secretion | 40% less biofilm compared to the parental strain.[1][2] | [1][2] |
| Hafnia alvei | luxI mutant (deficient in AHLs) | Significant reduction in biofilm formation on multiple surfaces.[5] | [5] |
| Vibrio alginolyticus | Wild-type | Produces 3-OH-C4-HSL as a major AHL.[6] | [6] |
The addition of exogenous C4-HSL has been shown to restore biofilm formation in a dose-dependent manner. For instance, in an rhlI mutant of P. aeruginosa, biofilm formation could be fully restored by the addition of C4-HSL.[1][2][3][4] Similarly, in a luxI mutant of Hafnia alvei, the biofilm-forming ability was increased when supplemented with 150 µg/ml of C4-HSL.[5]
Experimental Protocols for Studying 3-OH-C4-HSL and Biofilm Formation
Quantification of Biofilm Formation using Crystal Violet Assay
This is a widely used method for quantifying the total biomass of a biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculation: Grow overnight bacterial cultures and dilute to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.
-
Biofilm Growth: Add 200 µL of the diluted culture to the wells of a 96-well plate. To test the effect of 3-OH-C4-HSL, add varying concentrations of the molecule to the wells. Include appropriate controls (media only, bacteria without 3-OH-C4-HSL). Incubate the plate at the optimal temperature for the bacterium for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 550-590 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.
Extraction and Quantification of 3-OH-C4-HSL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of AHLs.
Materials:
-
Bacterial culture supernatant or biofilm sample
-
Ethyl acetate (B1210297) (acidified with formic or acetic acid)
-
Internal standards (e.g., deuterated AHLs)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Collect bacterial culture supernatant or scrape biofilm and resuspend in a known volume of buffer.
-
Extraction: Spike the sample with an internal standard. Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction two to three times.
-
Drying and Reconstitution: Pool the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column with a gradient of water and methanol or acetonitrile (B52724) containing a small amount of formic acid. Detection is performed using mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Create a standard curve using known concentrations of pure 3-OH-C4-HSL. Quantify the amount of 3-OH-C4-HSL in the sample by comparing its peak area to that of the internal standard and the standard curve.
Implications for Drug Development
The critical role of 3-OH-C4-HSL and C4-HSL in biofilm formation makes the rhl quorum sensing system an attractive target for the development of novel anti-biofilm therapeutics. Strategies to disrupt this signaling pathway include:
-
Inhibition of RhlI synthase: Preventing the synthesis of the autoinducer.
-
Antagonism of the RhlR receptor: Using small molecules that bind to RhlR but do not activate it, thereby blocking the downstream signaling cascade.
-
Enzymatic degradation of the AHL signal: Using lactonases or acylases to degrade the signal molecule in the extracellular environment.
These "quorum quenching" strategies offer a promising alternative to traditional antibiotics, as they aim to disarm the bacteria by disrupting their communication and collective behaviors rather than killing them, which may exert less selective pressure for the development of resistance.
Conclusion
N-(3-hydroxybutanoyl)-L-homoserine lactone is an important quorum sensing signal molecule involved in the regulation of biofilm formation and development in several Gram-negative bacteria. While much of our detailed mechanistic and quantitative understanding is derived from studies on its close analog, C4-HSL, in model organisms like Pseudomonas aeruginosa, the available evidence indicates a conserved and critical role for these short-chain AHLs in orchestrating the transition to a biofilm lifestyle. A thorough understanding of the rhl signaling pathway and the function of 3-OH-C4-HSL is essential for the development of innovative strategies to combat biofilm-associated infections and their significant impact on human health and industry. Further research is warranted to elucidate the specific dose-dependent effects of 3-OH-C4-HSL on biofilm formation in a wider range of bacterial species and to explore the therapeutic potential of targeting this crucial signaling pathway.
References
- 1. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Principles of N-Acyl Homoserine Lactone-Mediated Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles of N-acyl homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria. It details the molecular mechanisms, key components, regulatory circuits, and the experimental methodologies used to study this pivotal cell-to-cell communication system.
Introduction to Quorum Sensing
Quorum sensing (QS) is a cell-density-dependent mechanism of gene regulation that allows bacteria to coordinate their behavior as a population.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1][3] When the bacterial population density reaches a certain threshold, the concentration of these autoinducers surpasses a critical level, leading to altered gene expression across the community.[4] This coordinated response enables bacteria to perform tasks that would be ineffective for a single bacterium, such as biofilm formation, virulence factor production, bioluminescence, and the secretion of exoenzymes.[4][[“]]
In many species of Proteobacteria, the primary signaling molecules used for quorum sensing are N-acyl homoserine lactones (AHLs).[1][6] The canonical AHL-mediated quorum sensing system, first identified in the marine bacterium Vibrio fischeri, involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that detects the signal and modulates gene expression.[1][4][7]
Core Components of AHL-Mediated Quorum Sensing
The fundamental components of a typical AHL quorum sensing circuit are the AHL synthase (a LuxI homolog) and the AHL receptor (a LuxR homolog).
N-Acyl Homoserine Lactones (AHLs)
AHLs are comprised of a conserved homoserine lactone ring linked to an acyl side chain that varies in length (typically from 4 to 18 carbons) and modification (e.g., with a 3-oxo or 3-hydroxy group).[8][9] This structural diversity allows for a high degree of specificity in signaling between different bacterial species.[10][11]
LuxI-Type AHL Synthases
LuxI and its homologs are the enzymes responsible for synthesizing AHLs.[1][12] They catalyze the formation of an amide bond between S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and an acyl-acyl carrier protein (acyl-ACP) from fatty acid metabolism, which provides the variable acyl chain.[8][12] The specificity for the acyl-ACP substrate determines the structure of the AHL produced by a particular synthase.[8]
LuxR-Type Transcriptional Regulators
LuxR proteins are cytoplasmic receptors that bind to their cognate AHLs.[1][8] These proteins typically have two domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain.[13] In the absence of the AHL signal, LuxR-type proteins are often unstable or in an inactive conformation. Binding of the specific AHL induces a conformational change that promotes protein stabilization, dimerization, and subsequent binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[4][14]
The Molecular Mechanism of AHL-Mediated Signaling
The basic mechanism of AHL-driven quorum sensing follows a well-defined pathway, often involving a positive feedback loop.
-
AHL Synthesis : At low cell density, the LuxI-type synthase produces a basal level of AHLs.[2]
-
Signal Accumulation : As the bacterial population grows, the extracellular concentration of AHLs increases.[15] These molecules can diffuse across the bacterial cell membrane.[4][8]
-
Receptor Binding and Activation : Once the AHL concentration reaches a critical threshold, the molecules bind to their cognate LuxR-type receptors within the cytoplasm.[4][15]
-
Dimerization and DNA Binding : AHL binding stabilizes the LuxR protein and facilitates its dimerization.[8] The LuxR-AHL dimer is then competent to bind to lux box promoter elements.[14]
-
Transcriptional Regulation : The LuxR-AHL complex typically acts as a transcriptional activator, recruiting RNA polymerase to the promoter and initiating the transcription of target genes.[4] In many systems, one of the primary targets is the luxI gene itself, creating a positive feedback loop that rapidly amplifies AHL production and synchronizes the population's response.[[“]][8]
// Synthesis and Diffusion Acyl_ACP [label="Acyl-ACP + SAM", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_ACP -> LuxI; LuxI -> AHL_low [label="Synthesis"]; AHL_low -> AHL_high [label="Accumulation with\ncell density"]; AHL_high -> LuxR_inactive [label="Diffusion into cell"];
// Activation and Regulation LuxR_inactive -> LuxR_dimer [label="AHL Binding &\nDimerization"]; LuxR_dimer -> lux_box [label="Binds to"]; lux_box -> RNAP [style=invis]; LuxR_dimer -> RNAP [label="Recruits", style=dashed]; RNAP -> Target_Genes [label="Transcription"]; Target_Genes -> mRNA; mRNA -> LuxI [label="Translation\n(Positive Feedback)"];
{rank=min; Acyl_ACP} {rank=max; mRNA} } A canonical LuxI/LuxR quorum sensing circuit.
Quantitative Aspects of AHL Quorum Sensing
The effectiveness of quorum sensing is determined by quantitative parameters such as the rate of AHL production, the binding affinity of the receptor for its ligand, and the resulting change in gene expression.
| Parameter | Organism | System | Value | Reference |
| AHL Production Rate | Hafnia alvei 718 | - | Detectable at ~106 CFU/g in meat | [16] |
| Serratia liquefaciens | - | Detectable at ~106 CFU/ml in broth | [17] | |
| Exiguobacterium sp. | - | Max production of 15.6 µg/L (OOHL) | [18] | |
| Receptor-AHL Binding | Erwinia carotovora | CarR | High affinity for 3-oxo-C6-HSL | [19] |
| Agrobacterium tumefaciens | TraR | - | [20] | |
| Vibrio fischeri | LuxR | Specific binding to 3-oxo-C6-HSL | [20] | |
| Gene Expression | Pseudomonas aeruginosa | Las system | Controls hundreds of genes | [4] |
| Vibrio fischeri | Lux system | Activates the lux operon | [4] |
Experimental Protocols for Studying AHL Quorum Sensing
A variety of methods are employed to extract, detect, and quantify AHLs, as well as to measure their impact on gene expression.
Extraction of AHLs from Bacterial Cultures
This protocol describes a standard liquid-liquid extraction method for isolating AHLs from culture supernatants for further analysis.[21][22]
Methodology:
-
Culture Growth : Grow bacteria in liquid medium until the stationary phase, when AHL production is typically maximal.[21]
-
Cell Removal : Centrifuge the culture (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Supernatant Collection : Carefully transfer the cell-free supernatant to a new container.
-
Solvent Extraction : Extract the supernatant twice with an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.1% acetic acid).[22][23]
-
Drying : Pool the organic layers and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Resuspension : Resuspend the dried extract in a small volume of an appropriate solvent (e.g., methanol (B129727) or acetonitrile) for analysis.[23]
Detection of AHLs by Thin-Layer Chromatography (TLC)
TLC coupled with a biosensor overlay is a common method for the qualitative detection and separation of AHLs.[24][25][26]
Methodology:
-
Spotting : Spot the AHL extract and known AHL standards onto a C18 reverse-phase TLC plate.[26]
-
Development : Develop the plate in a solvent system, typically methanol/water (e.g., 60:40 v/v).[26]
-
Biosensor Overlay : After drying the plate, overlay it with soft agar (B569324) containing an AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens KYC55).[24][26]
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.
-
Visualization : Detect AHLs as spots of induced phenotype in the biosensor lawn (e.g., purple violacein (B1683560) pigment for CV026 or bioluminescence for reporters like pSB403).[24][27] The migration distance (Rf value) can be compared to standards for tentative identification.[25]
Quantification of AHLs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for identifying and measuring AHL concentrations.[10][21][23]
Methodology:
-
Sample Preparation : Prepare AHL extracts as described in Protocol 5.1. It is recommended to spike samples with a deuterated AHL internal standard for accurate quantification.[21][23]
-
Chromatography : Inject the sample onto a reverse-phase C18 column and separate the AHLs using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.[21][28][29]
-
Mass Spectrometry : Analyze the eluent using a mass spectrometer, often a triple quadrupole, in positive electrospray ionization (ESI+) mode.[21][28]
-
Data Acquisition : Use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion ([M+H]+) for a specific AHL in the first quadrupole, fragmenting it in the collision cell, and detecting a characteristic product ion in the third quadrupole.[10] A common product ion for many AHLs is m/z 102, corresponding to the homoserine lactone ring.[21][30]
-
Data Analysis : Integrate the peak areas for the target AHLs and the internal standard. Calculate the concentration by comparing the response to a standard curve prepared with known concentrations of AHL standards.[21]
AHL Reporter Gene Assays
Reporter gene assays are used to measure the biological activity of AHLs and to screen for compounds that interfere with quorum sensing.[31][32]
Methodology:
-
Strain Preparation : Use a bacterial reporter strain that contains a LuxR homolog and a promoter responsive to the LuxR-AHL complex, which drives the expression of a reporter gene (e.g., GFP, lacZ, or lux).[31][32]
-
Culture and Induction : Grow the reporter strain in liquid culture to a specific optical density. Add the AHL-containing sample or purified AHLs at various concentrations.[31]
-
Incubation : Incubate the cultures for a set period to allow for reporter gene expression.[31]
-
Measurement : Measure the reporter signal. For example, measure fluorescence for GFP, absorbance after adding a substrate like X-Gal for β-galactosidase (LacZ), or luminescence for the Lux operon.[31][32]
-
Normalization : Normalize the reporter signal to the cell density (e.g., by measuring OD600) to account for any effects on bacterial growth.[31]
Conclusion
N-acyl homoserine lactone-mediated quorum sensing is a sophisticated communication system that is central to the coordinated behavior of many Gram-negative bacteria. Understanding the fundamental principles of AHL synthesis, signal perception, and gene regulation is critical for fields ranging from microbial ecology to infectious disease. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these systems, offering pathways to quantify signaling molecules, elucidate regulatory networks, and discover novel therapeutics that target bacterial communication.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [ouci.dntb.gov.ua]
- 7. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 10. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of QscR, a Pseudomonas aeruginosa quorum sensing signal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Presence of Acylated Homoserine Lactones (AHLs) and AHL-Producing Bacteria in Meat and Potential Role of AHL in Spoilage of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of Acylated Homoserine Lactones by Psychrotrophic Members of the Enterobacteriaceae Isolated from Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Serratia LuxR family regulator CarR 39006 activates transcription independently of cognate quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.6. Detection of AHL by Thin-Layer Chromatography (TLC) [bio-protocol.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. journals.asm.org [journals.asm.org]
- 29. AHL Quantification by LC-MS/MS [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 32. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Mechanism of N-3-Hydroxybutyryl-L-homoserine lactone: A Technical Guide
Executive Summary
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a key autoinducer molecule in the quorum sensing (QS) circuits of several Gram-negative bacteria, most notably in Vibrionaceae.[1] This signaling molecule enables bacteria to monitor their population density and coordinate collective behaviors such as bioluminescence, biofilm formation, and virulence factor production.[1][2] The cognate receptor for 3-OH-C4-HSL in the well-studied marine bacterium Vibrio harveyi is the transmembrane sensor kinase, LuxN .[3][4] This document provides an in-depth technical overview of the highly specific binding mechanism of 3-OH-C4-HSL to the LuxN receptor, the subsequent signal transduction cascade, and the experimental protocols used to elucidate these interactions.
The LuxN Receptor: A Transmembrane Sensor Kinase
Based on sequence analysis and mutant studies, LuxN is predicted to have an N-terminal domain with nine transmembrane helices. The ligand-binding site for 3-OH-C4-HSL is located within this transmembrane region, specifically involving helices 4 through 7 and the intervening periplasmic loops.[3][8] The C-terminal portion of the protein extends into the cytoplasm and contains the domains responsible for its kinase and phosphatase activities. To date, a full crystal structure of LuxN, particularly in complex with its ligand, has not been resolved, and our understanding is derived from extensive genetic and biochemical analyses.
The Core Binding Mechanism: Exquisite Ligand Specificity
The LuxN receptor exhibits remarkable selectivity, exclusively recognizing 3-OH-C4-HSL as its cognate agonist.[3][4] Homologous AHLs with different acyl chain lengths or modifications at the C3 position act as either very weak agonists or potent antagonists. This specificity is governed by key amino acid residues within the binding pocket that validate the precise chemical structure of the ligand.
Two critical mechanisms for ligand verification have been identified through site-directed mutagenesis studies[4]:
-
Validation of the C3-Hydroxy Group: The residue Histidine-210 (His210) plays a crucial role in recognizing the hydroxyl group at the C3 position of the butyryl chain. Mutating this residue (e.g., H210Q) alters the receptor's specificity, allowing it to be activated by C4-HSL, a molecule that lacks the 3-OH moiety.[3][4] This indicates that His210 is a primary determinant for the receptor's preference for a hydroxylated ligand.
-
Surveying Acyl Chain Length: The residue Leucine-166 (Leu166) is involved in determining the appropriate length of the acyl tail.[4] LuxN's preference for a four-carbon chain is strict; AHLs with longer chains (e.g., 3-OH-C8-HSL) fail to activate the receptor and instead act as antagonists by occupying the binding site without triggering the correct conformational change.[3]
Together, these residues form a highly selective filter, ensuring that LuxN only switches its signaling state in response to the correct autoinducer, preventing crosstalk from other AHL signals that may be present in a mixed microbial environment.
Signal Transduction: A Kinase-to-Phosphatase Switch
The binding of 3-OH-C4-HSL to LuxN initiates a conformational change that toggles the receptor's enzymatic activity, thereby controlling a downstream phosphorelay cascade.[7][8]
-
At Low Cell Density (Unbound State): In the absence of its ligand, the LuxN receptor functions as a kinase . It autophosphorylates a conserved histidine residue in its cytoplasmic domain. This phosphate (B84403) group is then transferred through a phosphorelay protein, LuxU, to the final response regulator, LuxO. Phosphorylated LuxO (LuxO-P) is active and promotes the transcription of genes encoding small regulatory RNAs (Qrrs). These Qrrs bind to the mRNA of the master quorum-sensing regulator, LuxR, destabilizing it and preventing its translation. Consequently, quorum-sensing target genes, such as those for bioluminescence, remain repressed.[6][8]
-
At High Cell Density (Bound State): As the bacterial population grows, the concentration of secreted 3-OH-C4-HSL increases. When it reaches a threshold concentration, it binds to the LuxN receptor. This binding event induces a conformational shift that switches the receptor's activity from a kinase to a phosphatase . LuxN then actively removes phosphate groups from the phosphorelay, leading to the dephosphorylation of LuxO. In its unphosphorylated state, LuxO is inactive, and transcription of the Qrrs ceases. The LuxR mRNA becomes stable, allowing the LuxR protein to be produced, which in turn activates the expression of the quorum-sensing regulon.[7][8]
Caption: LuxN signaling pathway at low and high cell densities.
Quantitative Data on Ligand Specificity
Direct measurements of binding affinity, such as the dissociation constant (Kd), for the LuxN/3-OH-C4-HSL interaction are not prominently available in the literature. However, functional assays measuring downstream gene expression (e.g., bioluminescence) provide robust quantitative data on the agonist and antagonist properties of various AHLs.
The data below, adapted from bioluminescence reporter assays in V. harveyi, illustrates the high specificity of LuxN.[3] Activity is shown relative to the response induced by the native ligand, 3-OH-C4-HSL.
| Ligand | Acyl Chain | C3 Modification | Agonist Activity (Relative Light Units) | Antagonist Activity (% Inhibition) |
| 3-OH-C4-HSL | C4 | Hydroxy (-OH) | High (~100%) | N/A (Agonist) |
| C4-HSL | C4 | None | Very Low (<1%) | None |
| 3-oxo-C4-HSL | C4 | Oxo (=O) | Very Low (<1%) | None |
| 3-OH-C6-HSL | C6 | Hydroxy (-OH) | None | Low |
| 3-OH-C8-HSL | C8 | Hydroxy (-OH) | None | Moderate (~80%) |
| 3-OH-C10-HSL | C10 | Hydroxy (-OH) | None | High (>95%) |
| 3-oxo-C12-HSL | C12 | Oxo (=O) | None | High (>98%) |
Table 1: Functional Specificity of the LuxN Receptor. Agonist activity was measured in a V. harveyi reporter strain lacking autoinducer synthesis. Antagonist activity was measured by co-administering the test ligand with a low concentration of 3-OH-C4-HSL and measuring the reduction in luminescence.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the LuxN-ligand interaction.
Bioluminescence Reporter Assay for Agonist/Antagonist Screening
This assay quantitatively measures the ability of a test compound to either activate (agonize) or inhibit (antagonize) the LuxN signaling pathway by measuring the output of the downstream bioluminescence (lux) operon.
Materials:
-
V. harveyi reporter strain (e.g., TL25: ΔluxM ΔluxPQ ΔcqsS), which only responds to LuxN ligands.
-
Luria-Bertani (LB) medium supplemented with appropriate salts for marine bacteria.
-
Test compounds (AHLs) dissolved in DMSO.
-
Native ligand (3-OH-C4-HSL) for antagonist assays.
-
96-well microtiter plates (opaque white for luminescence).
-
Plate reader with luminescence detection capability.
Methodology:
-
Culture Preparation: Grow an overnight culture of the V. harveyi reporter strain at 30°C with shaking.
-
Subculturing: Dilute the overnight culture 1:1000 into fresh medium and grow to an early exponential phase (e.g., OD600 ≈ 0.1).
-
Plate Preparation:
-
Agonist Assay: Add test compounds at desired final concentrations (e.g., 1 µM) to the wells of the 96-well plate. Include a DMSO-only control.
-
Antagonist Assay: Add a constant, sub-maximal concentration of 3-OH-C4-HSL (e.g., 20 nM) to all wells, then add the test compounds at a higher concentration (e.g., 1 µM). Include controls with only DMSO and only 3-OH-C4-HSL.
-
-
Inoculation: Add the diluted V. harveyi culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure both cell density (OD600) and luminescence (Relative Light Units, RLU) using the plate reader.
-
Data Analysis: Normalize luminescence readings to cell density (RLU/OD600). For agonist assays, compare the signal from test compounds to the DMSO control. For antagonist assays, calculate the percent inhibition relative to the signal from 3-OH-C4-HSL alone.
Caption: Workflow for a bioluminescence reporter assay.
Site-Directed Mutagenesis of LuxN
This protocol allows for the targeted mutation of specific amino acid residues (e.g., His210) to investigate their role in ligand binding and signal transduction.
Materials:
-
Plasmid DNA containing the wild-type luxN gene.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Custom-designed mutagenic primers containing the desired nucleotide change.
-
DpnI restriction enzyme.
-
Chemically competent E. coli for transformation.
-
DNA sequencing services for verification.
Methodology:
-
Primer Design: Design a pair of complementary oligonucleotide primers that include the desired mutation and anneal to the target site on the luxN plasmid.
-
Mutagenesis PCR: Perform PCR using the luxN plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation into the newly synthesized strands.
-
Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA. The original template plasmid (isolated from E. coli) will be methylated and thus degraded, while the newly synthesized, unmethylated mutant plasmid will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Selection and Isolation: Plate the transformed cells on selective agar (B569324) plates (e.g., containing an appropriate antibiotic). Isolate plasmid DNA from the resulting colonies (miniprep).
-
Sequence Verification: Send the isolated plasmid DNA for Sanger sequencing using primers that flank the mutated region to confirm that the desired mutation has been successfully introduced and that no other unintended mutations have occurred.
-
Functional Analysis: Transform the confirmed mutant plasmid into the V. harveyi reporter strain and perform the bioluminescence assay (Protocol 6.1) to assess changes in its response to 3-OH-C4-HSL and other AHLs.
Caption: Workflow for site-directed mutagenesis of the LuxN receptor.
Conclusion and Future Directions
The binding of 3-OH-C4-HSL to its cognate receptor, LuxN, is a model of high-fidelity molecular recognition in bacterial signaling. The mechanism relies on specific amino acid residues that precisely validate the ligand's acyl chain length and C3 modification, triggering a kinase-to-phosphatase switch that controls the entire downstream quorum-sensing regulon in Vibrio harveyi. While genetic and biochemical studies have provided a detailed functional map of this interaction, significant opportunities for further research remain.
The highest priority for the field is the determination of the high-resolution crystal structure of the LuxN receptor, both in its apo form and in complex with 3-OH-C4-HSL and various antagonists. Such structures would provide atomic-level detail of the binding pocket, definitively confirm the roles of key residues like His210 and Leu166, and illuminate the allosteric changes that propagate from the ligand binding site to the cytoplasmic kinase/phosphatase domains. This structural information would be invaluable for the rational design of novel, potent, and specific inhibitors of Vibrio quorum sensing, which represents a promising anti-virulence strategy for combating pathogenic members of this bacterial family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Quorum Sensing Regulates Type III Secretion in Vibrio harveyi and Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of 3-OH-C4-HSL Producing Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence and biofilm formation, through the production and detection of signaling molecules. Among these are N-acyl homoserine lactones (AHLs), with N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) being a key signaling molecule for a variety of Gram-negative bacteria. The initial characterization of bacteria capable of producing 3-OH-C4-HSL is a critical step in understanding their physiological roles and identifying potential targets for novel antimicrobial strategies. This guide provides a comprehensive overview of the core methodologies for the identification, characterization, and quantification of 3-OH-C4-HSL and the bacteria that produce it. Detailed experimental protocols for bacterial identification, AHL extraction, and analytical detection are presented, alongside a summary of quantitative data and a visualization of the pertinent signaling pathways and experimental workflows.
Introduction to 3-OH-C4-HSL and Quorum Sensing
Quorum sensing allows bacteria to regulate gene expression in response to population density.[1] This process relies on the production, release, and detection of autoinducers.[1] In many Gram-negative bacteria, AHLs serve as these signaling molecules. The basic AHL quorum sensing circuit consists of a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that binds the cognate AHL to modulate gene expression.[2]
The specificity of this interaction is largely determined by the length and modification of the acyl side chain of the AHL molecule.[2] 3-OH-C4-HSL is an AHL with a four-carbon acyl chain hydroxylated at the third carbon. One notable producer of 3-OH-C4-HSL is Pseudomonas fluorescens, where it is involved in regulating the production of phenazines, a class of secondary metabolites with antibiotic properties.
Data Presentation: Quantitative Analysis of AHL Production
The following tables summarize quantitative data on the production of various AHLs by different bacterial species, providing a comparative context for the characterization of 3-OH-C4-HSL producers.
Table 1: Production of C4-HSL and 3-oxo-C12-HSL by Pseudomonas aeruginosa PAO1
| Growth Condition | C4-HSL Concentration (ng/mL) | 3-oxo-C12-HSL Concentration (ng/mL) | Reference |
| Monoculture, 36h | 1981.5 ± 162.5 | Not detected | [3] |
| Co-culture with A. fumigatus, 12h | 170.6 ± 11.8 | 784.4 ± 0.6 | [3] |
Table 2: Estimated Production of Various AHLs by Pseudomonas aeruginosa
| AHL Molecule | Estimated Production Rate | Reference |
| C4-HSL | 4.8 x 10^4 nM/hr | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial characterization of 3-OH-C4-HSL producing bacteria.
Bacterial Isolation and Identification
Objective: To isolate and identify potential 3-OH-C4-HSL producing bacteria from a given sample.
Protocol:
-
Sample Collection and Serial Dilution: Collect the environmental or clinical sample of interest. Perform serial dilutions of the sample in sterile phosphate-buffered saline (PBS).
-
Plating: Plate the dilutions onto a suitable growth medium, such as Luria-Bertani (LB) agar (B569324) or a selective medium appropriate for the target bacteria. Incubate the plates under conditions (temperature, atmosphere) that support the growth of the bacteria of interest.
-
Colony Morphology and Microscopic Examination: Observe and record the colony morphology of the isolates. Perform Gram staining to determine the Gram reaction and cellular morphology.
-
Biochemical Characterization: Conduct a series of biochemical tests (e.g., catalase, oxidase, substrate utilization panels) to create a metabolic profile of the isolates.
-
16S rRNA Gene Sequencing: For definitive identification, extract genomic DNA from the isolates. Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R). Sequence the PCR product and compare the sequence to a public database (e.g., NCBI BLAST) for species identification.
Extraction of N-Acyl Homoserine Lactones (AHLs)
Objective: To extract AHLs from bacterial culture supernatants for subsequent analysis.[5]
Protocol:
-
Bacterial Culture: Inoculate the identified bacterial isolate into a suitable liquid medium (e.g., LB broth) and grow to the late exponential or early stationary phase, as AHL production is often maximal at these stages.[5]
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to pH 3-4 with a suitable acid (e.g., hydrochloric acid).
-
Perform a liquid-liquid extraction by adding an equal volume of a non-polar organic solvent, such as ethyl acetate.
-
Vigorously mix the two phases and then allow them to separate.
-
Collect the organic (upper) phase containing the AHLs. Repeat the extraction process two more times to maximize the yield.
-
-
Drying and Reconstitution:
-
Pool the organic phases and dry them using a rotary evaporator or under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), for further analysis.[6]
-
Thin-Layer Chromatography (TLC) with Biosensor Overlay
Objective: To qualitatively detect the presence of short-chain AHLs, including 3-OH-C4-HSL, using a biosensor strain.
Protocol:
-
TLC Plate Preparation: Spot a small volume (e.g., 5-10 µL) of the reconstituted AHL extract onto a C18 reversed-phase TLC plate. Also, spot known standards of various AHLs, including 3-OH-C4-HSL, for comparison.
-
Chromatography: Develop the TLC plate in a chromatography tank containing a mobile phase of 60% (v/v) methanol in water. Allow the solvent front to migrate near the top of the plate.
-
Biosensor Overlay:
-
Prepare a culture of the Chromobacterium violaceum CV026 biosensor strain. This strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.[4][7]
-
Mix the CV026 culture with molten, cooled (to ~45°C) soft LB agar (0.7% agar).
-
Carefully pour this mixture over the developed and dried TLC plate.
-
-
Incubation and Visualization: Incubate the overlaid TLC plate at 30°C for 24-48 hours. The presence of short-chain AHLs will be indicated by the appearance of purple spots on the TLC plate.[8][9][10] The Rf value of the spots from the sample extract can be compared to the standards to tentatively identify the AHLs present.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To definitively identify and quantify 3-OH-C4-HSL in the bacterial extract.
Protocol:
-
Sample Preparation: Filter the reconstituted AHL extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.9 µm particle size).[11]
-
Mobile Phase:
-
Gradient: Employ a suitable gradient to separate the AHLs. For example, start with a low percentage of mobile phase B and gradually increase it over time.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).[12]
-
Detection Mode: Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of 3-OH-C4-HSL. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion is the lactone ring fragment at m/z 102.055.[11][13]
-
-
Quantification: Prepare a standard curve using known concentrations of a pure 3-OH-C4-HSL standard.[2] Quantify the amount of 3-OH-C4-HSL in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
Quorum Sensing Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 12. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the chemical synthesis of N-3-Hydroxybutyryl-L-homoserine lactone.
Topic: Protocol for the Chemical Synthesis of N-3-Hydroxybutyryl-L-homoserine lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (3-OH-C4-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[3] AHLs are synthesized by LuxI-type synthases in Gram-negative bacteria and regulate various physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[4][5][6] 3-OH-C4-HSL is a known autoinducer for several bacterial species, including various Vibrio species.[7][8][9] The availability of synthetic 3-OH-C4-HSL is crucial for studying its biological functions, developing quorum sensing inhibitors, and for use as an analytical standard.
This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is based on a two-step procedure involving the acylation of L-homoserine lactone followed by the reduction of the 3-oxo group.
Materials and Methods
Materials:
-
L-Homoserine lactone hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Step 1: Synthesis of N-(3-oxobutyryl)-L-homoserine lactone
This step involves the acylation of L-homoserine lactone with diketene to form the 3-oxo intermediate.
-
Suspend L-homoserine lactone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Slowly add diketene (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield N-(3-oxobutyryl)-L-homoserine lactone as a white solid.
Step 2: Synthesis of this compound
This step involves the reduction of the ketone group of the intermediate to a hydroxyl group.
-
Dissolve N-(3-oxobutyryl)-L-homoserine lactone (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to obtain this compound as a solid. The expected purity is ≥95%.[7][9]
Data Presentation
Table 1: Summary of Reactants, Intermediates, and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| L-Homoserine lactone hydrochloride | C₄H₈ClNO₂ | 137.56 | Starting Material |
| Diketene | C₄H₄O₂ | 84.07 | Reagent |
| N-(3-oxobutyryl)-L-homoserine lactone | C₈H₁₁NO₄ | 185.18 | Intermediate |
| Sodium borohydride | NaBH₄ | 37.83 | Reagent |
| This compound | C₈H₁₃NO₄ | 187.19 | Final Product |
Table 2: Expected Yield and Purity of Synthesized Products
| Product | Theoretical Yield | Expected Experimental Yield Range | Purity (by HPLC) |
| N-(3-oxobutyryl)-L-homoserine lactone | Based on starting material | 60-80% | >95% |
| This compound | Based on intermediate | 70-90% | ≥95% |
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 5. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 3-Hydroxy-C4-HSL | this compound | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Application Note & Protocol: Extraction of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) from Bacterial Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) is a small signaling molecule involved in quorum sensing (QS), a cell-to-cell communication mechanism used by many Gram-negative bacteria to monitor their population density.[1] Bacteria that utilize QS, such as those from the Vibrionaceae family, produce and release these molecules, also known as autoinducers.[2] As the bacterial population grows, the concentration of 3-OH-C4-HSL increases. Once a threshold concentration is reached, it triggers the coordinated expression of specific genes that regulate various cellular processes, including biofilm formation, virulence factor production, and bioluminescence.[2][3] The ability to accurately extract and quantify 3-OH-C4-HSL from bacterial cultures is crucial for studying bacterial communication, identifying anti-QS agents, and developing novel therapeutic strategies against bacterial infections.
This document provides detailed protocols for the extraction of 3-OH-C4-HSL from bacterial culture supernatants using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), along with methods for data presentation and visualization of the underlying biological and experimental processes.
Quorum Sensing Signaling Pathway
The 3-OH-C4-HSL signaling cascade is typically mediated by a LuxI/LuxR-type quorum-sensing circuit. A LuxI-type synthase enzyme synthesizes the 3-OH-C4-HSL molecule from substrates like S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs).[4][5] The autoinducer freely diffuses across the bacterial cell membrane.[3][5] When the extracellular concentration reaches a critical threshold, the molecule diffuses back into the cell and binds to its cognate cytoplasmic receptor protein, a LuxR-type transcriptional regulator. This binding event activates the LuxR protein, which then binds to specific DNA promoter regions to regulate the transcription of target genes.[3]
Caption: A generalized LuxI/LuxR quorum-sensing pathway involving 3-OH-C4-HSL.
Experimental Protocols
Two primary methods for extracting HSLs from culture supernatants are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a common and established method for isolating HSLs using an organic solvent immiscible with the aqueous culture medium.[1] Ethyl acetate (B1210297) is frequently used due to its effectiveness.[4]
Materials and Equipment:
-
Bacterial culture grown to the desired density (typically stationary phase)
-
Ethyl acetate (HPLC grade), acidified with 0.1-0.5% acetic acid[1]
-
Anhydrous sodium sulfate (B86663)
-
High-speed centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for storage
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[4]
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask or separatory funnel. For enhanced clarity, the supernatant can be passed through a 0.2 µm filter.[6]
-
Solvent Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant (e.g., 100 mL of solvent for 100 mL of supernatant).[4]
-
Shake the mixture vigorously for 1-2 minutes, ensuring proper mixing. Periodically vent the separatory funnel to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing the HSLs.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process on the aqueous layer two more times to maximize recovery.[1]
-
-
Drying: Pool all the collected organic extracts and add anhydrous sodium sulfate to remove any residual water. Let it sit for 5-10 minutes, then filter or decant the dried extract.[4]
-
Concentration: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40-45°C or under a gentle stream of nitrogen.[1][4]
-
Storage: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for subsequent analysis.[1][4] Store the sample at -20°C.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an alternative method that uses a solid sorbent to adsorb the HSLs from the supernatant, which are then eluted with a solvent. It can also be used as a clean-up step after LLE.
Materials and Equipment:
-
Cell-free supernatant (prepared as in LLE steps 1-2)
-
SPE columns (e.g., C18 reversed-phase)
-
Methanol (B129727), Acetonitrile (ACN), Hexane (HPLC grade)
-
Formic acid or acetic acid
-
SPE vacuum manifold
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for storage
Procedure:
-
Sample Preparation:
-
Acidify the cell-free supernatant with formic acid or acetic acid to a final concentration of 0.1%.
-
For some applications, an initial LLE step is performed, and the dried extract is redissolved in a solvent like hexane-ethyl acetate (95:5) or acidified acetonitrile before loading.[1]
-
-
Column Conditioning:
-
Condition the C18 SPE column by passing methanol through it, followed by water or an acidified water solution. Do not allow the column to dry out.
-
-
Sample Loading:
-
Slowly pass the prepared supernatant (or redissolved extract) through the conditioned SPE column. The HSLs will bind to the C18 sorbent.
-
-
Washing:
-
Wash the column with a low-concentration organic solvent (e.g., 20% methanol in water) to remove salts and other polar impurities.
-
-
Elution:
-
Elute the bound HSLs from the column using a pure organic solvent like methanol or acetonitrile.
-
-
Concentration and Storage:
-
Evaporate the eluted solvent to dryness using a rotary evaporator or nitrogen stream.
-
Reconstitute the dried extract in a small volume of a suitable solvent for analysis and store at -20°C.
-
Experimental Workflow Diagram
The overall process from bacterial culture to analysis can be visualized as a sequential workflow.
Caption: Workflow for the extraction and analysis of 3-OH-C4-HSL.
Data Presentation
Quantitative data from extraction experiments should be summarized for clarity and comparison.
Table 1: Comparison of Common Extraction Methods for 3-OH-C4-HSL
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. |
| Advantages | Mature, widely used method; good for large sample volumes; relatively simple equipment.[1] | High selectivity; can concentrate analytes effectively; amenable to automation.[7][8] |
| Disadvantages | Can be labor-intensive; requires large volumes of organic solvents; may form emulsions. | Column costs; potential for column clogging with complex samples; requires method development. |
| Typical Solvents | Ethyl acetate, Dichloromethane.[1][9] | Methanol, Acetonitrile (for elution).[1] |
| Primary Use | Initial extraction from large-volume culture supernatants. | Sample clean-up, concentration, and extraction from smaller or cleaner samples. |
Table 2: Illustrative Quantitative Data of HSLs from Pseudomonas aeruginosa Supernatant
This table presents example data for similar HSL molecules to illustrate how results can be formatted. Concentrations can vary significantly based on bacterial strain, growth conditions, and extraction efficiency.
| HSL Molecule | Growth Phase | Concentration (ng/mL) | Analytical Method |
| C4-HSL | Late Logarithmic | ~700 | Mass Spectrometry[10] |
| C4-HSL | Stationary (Aggregated Cells) | 2122.9 ± 155.2 | Mass Spectrometry[10] |
| 3-oxo-C12-HSL | Early Logarithmic | ~500 | Mass Spectrometry[10] |
| 3-oxo-C12-HSL | Stationary (Aggregated Cells) | 602.8 ± 36.6 | Mass Spectrometry[10] |
Downstream Analysis
Following extraction and reconstitution, the concentration and identity of 3-OH-C4-HSL are typically determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for sensitive and specific quantification.[9][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring a derivatization step to increase the volatility of the HSLs.[4]
-
Thin-Layer Chromatography (TLC) coupled with a biosensor overlay, which provides a visual and semi-quantitative detection of active HSLs.[1]
-
Whole-cell biosensors , which are engineered bacterial strains that produce a measurable signal (e.g., light, pigment) in the presence of specific HSLs.[1][12][13]
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Automated dispersive solid-phase extraction using dissolvable Fe3O4-layered double hydroxide core-shell microspheres as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vliz.be [vliz.be]
- 10. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a crucial quorum-sensing signaling molecule in various Gram-negative bacteria, including the marine bacterium Vibrio harveyi, where it regulates processes such as protease production.[1] The accurate and sensitive detection of 3-OH-C4-HSL is paramount for understanding bacterial communication, pathogenesis, and for the development of novel anti-virulence therapies that target quorum sensing.
This document provides detailed application notes and experimental protocols for the principal analytical methods employed for the detection and quantification of 3-OH-C4-HSL. These methods include advanced chromatographic techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as versatile biological detection systems using bacterial biosensors.
Quantitative Data Summary
The sensitivity of an analytical method is a critical parameter for the detection of signaling molecules, which are often present at low concentrations in biological matrices.[2] The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various N-acyl homoserine lactones (AHLs), including short-chain variants structurally similar to 3-OH-C4-HSL, across different analytical platforms. This data provides a comparative overview of the capabilities of each technique.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | 3-OH-C12-HSL | - | 0.02 ng/mL | [3] |
| HPLC-MS/MS | C4-HSL | - | - | [4] |
| GC-MS | C4-HSL | 2.14 µg/L | - | [5] |
| GC-MS | C6-HSL | 3.59 µg/L | - | [5] |
| GC-MS | C8-HSL | 2.71 µg/L | - | [5] |
| Biosensor (A. tumefaciens) | Various AHLs | 100-300 nM (X-Gal) | - | [5][6] |
| Biosensor (A. tumefaciens) | Various AHLs | 10-30 nM (Beta-Glo) | - | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of 3-OH-C4-HSL from Bacterial Culture
This protocol describes the extraction of 3-OH-C4-HSL from bacterial culture supernatants, a necessary first step for analysis by HPLC-MS/MS or GC-MS.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean tube.
-
To the cell-free supernatant, add an equal volume of acidified ethyl acetate.
-
Vortex the mixture vigorously for 1 minute to extract the AHLs into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of HPLC-grade methanol for subsequent analysis.
Protocol 2: HPLC-MS/MS Analysis of 3-OH-C4-HSL
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[2]
Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for 3-OH-C4-HSL (m/z 188.1):
-
Quantifier: 188.1 → 102.1 (corresponds to the lactone ring)
-
Qualifier: 188.1 → [fragment specific to the acyl chain]
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-25 eV.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
Protocol 3: GC-MS Analysis of 3-OH-C4-HSL
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust alternative for the analysis of AHLs, often without the need for derivatization for shorter chain compounds.[7]
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions for AHLs: The most abundant ion is typically at m/z 143, corresponding to the protonated lactone moiety after fragmentation.[7] Other minor peaks can be observed at m/z 71, 57, and 43.[7]
Protocol 4: Biosensor-Based Detection of 3-OH-C4-HSL
Bacterial biosensors offer a cost-effective and sensitive method for the detection and semi-quantification of AHLs. Chromobacterium violaceum CV026 and Agrobacterium tumefaciens NTL4 are commonly used for detecting short-to-medium chain AHLs.
4.1 Chromobacterium violaceum CV026 Plate Assay (Qualitative)
C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs (C4 to C8-HSL).[8]
Materials:
-
C. violaceum CV026 culture
-
Luria-Bertani (LB) agar (B569324) plates
-
Extracted sample or bacterial culture to be tested
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture over the surface.
-
Spot a small volume (5-10 µL) of the extracted sample or streak the test bacterium near the edge of the plate.
-
Incubate the plate at 30 °C for 24-48 hours.
-
A positive result is indicated by the development of a purple halo in the C. violaceum lawn around the sample spot or streak.
4.2 Agrobacterium tumefaciens NTL4 Assay (Semi-Quantitative)
A. tumefaciens NTL4 (pZLR4) contains a traG-lacZ reporter fusion and is highly sensitive to a broad range of AHLs, producing β-galactosidase in their presence.[9]
Materials:
-
A. tumefaciens NTL4 (pZLR4) culture
-
AB minimal medium agar plates supplemented with X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Extracted sample and AHL standards
Procedure:
-
Prepare a lawn of A. tumefaciens NTL4 on AB minimal medium agar plates containing X-Gal.
-
Spot serial dilutions of the extracted sample and known concentrations of 3-OH-C4-HSL standards onto the plate.
-
Incubate the plates at 30 °C for 48 hours.
-
The presence of AHLs will induce β-galactosidase activity, resulting in the hydrolysis of X-Gal and the formation of a blue pigment.
-
The concentration of 3-OH-C4-HSL in the sample can be estimated by comparing the intensity of the blue color to that of the standards.
Visualizations
Caption: Generalized quorum-sensing pathway involving 3-OH-C4-HSL.
Caption: Workflow for HPLC-MS/MS analysis of 3-OH-C4-HSL.
Caption: General workflow for biosensor-based detection of 3-OH-C4-HSL.
References
- 1. Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-OH-C4-HSL using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), a key quorum sensing molecule in various Gram-negative bacteria. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), offering high selectivity and sensitivity for accurate quantification in complex biological matrices.
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population density-dependent manner. N-acyl homoserine lactones (AHLs) are a prominent class of signaling molecules involved in the QS systems of many Gram-negative bacteria, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance.[1] The accurate quantification of specific AHLs, such as 3-OH-C4-HSL, is crucial for understanding bacterial communication and for the development of novel anti-pathogenic therapies that target quorum sensing.[1] This document outlines a robust HPLC-MS/MS method for the reliable quantification of 3-OH-C4-HSL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of AHL-mediated quorum sensing and the experimental workflow for the quantification of 3-OH-C4-HSL.
Caption: General AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for 3-OH-C4-HSL quantification.
Experimental Protocols
This section details the materials and methods for the quantification of 3-OH-C4-HSL.
Materials and Reagents
-
3-OH-C4-HSL analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled AHL
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Bacterial culture medium
-
0.22 µm syringe filters
Sample Preparation: Liquid-Liquid Extraction
-
Collect bacterial culture supernatant by centrifugation.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[2]
-
Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).[2]
-
Perform liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (0.1% formic acid) to the supernatant.[2]
-
Vortex vigorously for 1 minute and separate the organic phase.
-
Repeat the extraction step two more times, pooling the organic phases.[2]
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol in water.
-
Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of precursor and product ions is critical for the selectivity of the method. For AHLs, a characteristic product ion at m/z 102, corresponding to the protonated homoserine lactone ring, is commonly used for quantification.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 3-OH-C4-HSL | 188.1 | 102.1 | 0.1 | 25 | 15 |
| Internal Standard | Dependent on IS | Dependent on IS | 0.1 | Optimize | Optimize |
Data Presentation and Quantitative Analysis
A standard curve should be prepared using a series of dilutions of the 3-OH-C4-HSL analytical standard, each containing a constant concentration of the internal standard. The concentration of 3-OH-C4-HSL in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-MS/MS method for AHL quantification.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Should be assessed and minimized |
Example Quantitative Data
The following table presents hypothetical quantitative data for 3-OH-C4-HSL in different bacterial strains.
| Bacterial Strain | 3-OH-C4-HSL Concentration (ng/mL) ± SD |
| Strain A (Wild Type) | 152.3 ± 12.8 |
| Strain B (QS Mutant) | Not Detected |
| Strain C (Overproducer) | 875.6 ± 55.2 |
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 3-OH-C4-HSL in biological samples. This protocol can be adapted for the analysis of other N-acyl homoserine lactones and serves as a valuable tool for researchers in microbiology, drug discovery, and related fields investigating bacterial quorum sensing. Method optimization, particularly for the sample matrix and specific instrumentation, is recommended to achieve the best performance.
References
Application Notes and Protocols for N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) Bioassay Using Reporter Strains
Introduction
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing (QS). In this cell-to-cell communication process, bacteria produce and detect AHLs to coordinate gene expression in a population density-dependent manner. This regulation controls various physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][2] The ability to accurately quantify 3-OH-C4-HSL is essential for studying bacterial communication and for the discovery of novel quorum sensing inhibitors (QSIs) as potential antimicrobial agents.
Bacterial reporter strains are powerful tools for the detection and quantification of AHLs. These engineered microorganisms produce a measurable signal in response to a specific AHL.[2][3] The reporter strain typically contains a constitutively expressed LuxR-type transcriptional regulator that specifically binds to the AHL of interest. This AHL-regulator complex then activates a promoter that drives the expression of a reporter gene, such as those encoding for bioluminescence (lux), a fluorescent protein (e.g., gfp), or an enzyme for colorimetric detection (e.g., lacZ).[3][4]
These application notes provide detailed protocols for the use of reporter strains in the bioassay of 3-OH-C4-HSL, covering luminescence and colorimetric-based detection methods.
Signaling Pathway
The detection of 3-OH-C4-HSL by a reporter strain is based on the activation of a specific transcriptional regulator. The most relevant system for 3-OH-C4-HSL is the RhlR/PrhlA system from Pseudomonas aeruginosa. The RhlR protein acts as the receptor for 3-OH-C4-HSL. Upon binding, the RhlR-AHL complex activates the transcription of genes under the control of the PrhlA promoter, which in the reporter strain is fused to a reporter gene.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes: Detection of Short-Chain N-Acyl-Homoserine Lactones (AHLs) using Chromobacterium violaceum CV026
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by small diffusible signal molecules called N-acyl-homoserine lactones (AHLs). The detection and quantification of these molecules are crucial for studying bacterial communication, virulence, and for the screening of potential quorum sensing inhibitors (QSIs). Chromobacterium violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs (those with N-acyl side chains of 4 to 8 carbons).[1][2][3] This mutant strain is unable to produce its own AHLs due to a mutation in the cviI gene, which encodes the AHL synthase.[2] However, it retains a functional CviR protein, the AHL receptor and transcriptional regulator. Upon binding to exogenous short-chain AHLs, the CviR-AHL complex activates the transcription of the vio operon, leading to the production of the characteristic purple pigment, violacein (B1683560).[2][4] The intensity of the purple color provides a qualitative or quantitative measure of the presence of short-chain AHLs.
Principle
The C. violaceum CV026 biosensor assay is based on the principle of gene activation in response to an external stimulus. The CV026 strain is auxotrophic for AHLs for the expression of the violacein pigment. When short-chain AHLs are present in the growth medium, they diffuse into the CV026 cells and bind to the CviR protein. This activated CviR-AHL complex then binds to the promoter region of the vioA gene, initiating the transcription of the vioABCDE operon responsible for violacein synthesis. The resulting purple pigmentation is a direct visual indicator of the presence of short-chain AHLs. The intensity of the color is proportional to the concentration of the inducing AHL, allowing for semi-quantitative and quantitative analysis.
Data Presentation
The response of Chromobacterium violaceum CV026 to various short-chain AHLs can be assessed both qualitatively and quantitatively.
Table 1: Qualitative Response of C. violaceum CV026 to Short-Chain AHLs
| N-Acyl-Homoserine Lactone (AHL) | Acyl Chain Length | Violacein Production |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | C4 | + |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 | +++ |
| N-Heptanoyl-L-homoserine lactone (C7-HSL) | C7 | ++ |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 | + |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 (modified) | +++ |
Note: The number of '+' symbols indicates the relative intensity of violacein production.
Table 2: Quantitative Response of C. violaceum CV026 to N-Hexanoyl-L-homoserine lactone (C6-HSL)
| C6-HSL Concentration (µM) | Violacein Production (Absorbance at 585 nm) |
| 0.01 | Low but detectable |
| 0.1 | Moderate |
| 1.0 | Strong |
| 10.0 | Maximum |
Note: The absorbance values are relative and can vary depending on experimental conditions such as incubation time, temperature, and specific instrumentation. A standard curve should be generated for each experiment for accurate quantification.
Signaling Pathway and Experimental Workflow
References
- 1. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Studying Host-Pathogen Interactions Using Acyl-Homoserine Lactones
Disclaimer: The user requested information specifically on N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL). Extensive literature review indicates that while 3-OH-C4-HSL is a known quorum sensing (QS) molecule produced by bacteria of the Vibrionaceae family, detailed studies on its specific role in host-pathogen interactions are limited.[1][2] To provide a comprehensive and useful guide as requested, this document will focus on the well-characterized N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) from the opportunistic pathogen Pseudomonas aeruginosa. These molecules serve as excellent models for studying the application of acyl-homoserine lactones (AHLs) in host-pathogen interactions and the methodologies presented are broadly applicable.
Application Notes
Introduction to Acyl-Homoserine Lactones (AHLs) in Host-Pathogen Interactions
Acyl-homoserine lactones are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to regulate gene expression in response to population density.[3] In pathogenic bacteria like Pseudomonas aeruginosa, QS systems, including the las and rhl systems, are pivotal for virulence. The las system utilizes 3-oxo-C12-HSL, while the rhl system uses C4-HSL.[4] These molecules not only control the expression of bacterial virulence factors but also act as inter-kingdom signals that can directly modulate host immune responses, making them critical targets for research and drug development.[5][6]
Role of 3-oxo-C12-HSL and C4-HSL in Modulating Host Responses
-
Immunomodulation: 3-oxo-C12-HSL has demonstrated significant immunomodulatory effects. It can induce both pro- and anti-inflammatory responses depending on the host cell type and context. For instance, it can provoke hyperinflammatory responses in cystic fibrosis airway epithelial cells by inducing cytokines like IL-6, while simultaneously inhibiting the activation of immune cells such as T-cells and dendritic cells.[7] In contrast, C4-HSL generally shows weaker immunomodulatory activity and does not significantly induce inflammatory cytokines like IL-6 or IL-8 in airway epithelial cells.[7]
-
Apoptosis Induction: 3-oxo-C12-HSL is known to induce apoptosis in various mammalian cells, including macrophages, neutrophils, and lymphocytes.[5] This pro-apoptotic activity can disrupt the host's ability to clear infection. For example, studies have shown that concentrations of 3-oxo-C12-HSL ranging from 10 to 100 µM can trigger apoptosis in HeLa cells.[8]
-
Wound Healing: Research has indicated that 3-oxo-C12-HSL can influence wound healing processes. It has been shown to accelerate cutaneous wound healing in animal models by promoting the differentiation of fibroblasts into myofibroblasts, a key step in wound contraction.[4]
Quantitative Data Summary
The following tables summarize the concentrations of 3-oxo-C12-HSL and C4-HSL used in various studies and their observed effects on host cells.
Table 1: Effects of 3-oxo-C12-HSL on Host Cells
| Concentration | Host Cell Type | Observed Effect | Reference |
|---|---|---|---|
| 10 - 100 µM | Cystic Fibrosis Airway Epithelial Cells | Heightened production of proinflammatory cytokine IL-6. | [7] |
| 1 - 100 µM | Rat-1 Fibroblasts | Increased expression of α-smooth muscle actin, indicating differentiation to myofibroblasts. | [4] |
| 10 µM | Rat-1 Fibroblasts | Increased expression of Cox-2 gene. | [4] |
| 10 - 100 µM | HeLa Cells | Induction of cellular apoptosis. | [8] |
| 50 µM | HeLa Cells | Cell cycle arrest at the sub-G1 phase. | [8] |
| 25 - 100 µM | RAW264.7 Macrophages & Human PBMCs | Dose-dependent decrease in TNF-α secretion. |[9] |
Table 2: Effects of C4-HSL on Host Cells
| Concentration | Host Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Up to 100 µM | Airway Epithelial Cells (NuLi, CuFi, C38, IB3-1) | Did not induce production of IL-6 or IL-8 above basal levels. | [7] |
| Not specified | P. aeruginosa PAO1 | Plays a significant role in biofilm formation; mutants deficient in C4-HSL produced 70% less biofilm. |[10] |
Experimental Protocols
Protocol 1: In Vitro Host Cell Stimulation with AHLs
This protocol describes the treatment of mammalian cell cultures with AHLs to study their effects on cytokine production and cell viability.
Materials:
-
Mammalian cell line (e.g., A549, RAW264.7, or primary cells)
-
Complete cell culture medium
-
3-oxo-C12-HSL and/or C4-HSL (Cayman Chemical or equivalent)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for cytokine of interest (e.g., IL-6, TNF-α)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
AHL Stock Preparation: Prepare a 100 mM stock solution of the desired AHL in DMSO. Store at -20°C.[7]
-
Working Solution Preparation: On the day of the experiment, dilute the AHL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. A vehicle control (medium with DMSO only) should be included.
-
Cell Stimulation: Remove the old medium from the cells and replace it with 200 µL of the medium containing the AHL working solutions or controls.
-
Incubation: Incubate the plate for a specified period (e.g., 6, 18, or 24 hours) at 37°C in a 5% CO₂ incubator.[7][8]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and cytotoxicity assays.
-
Cytokine Analysis: Measure the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess cell viability by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant using a commercial kit.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the use of Annexin V/Propidium Iodide (PI) staining to quantify AHL-induced apoptosis.
Materials:
-
HeLa cells or other susceptible cell line
-
6-well cell culture plates
-
3-oxo-C12-HSL
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells (e.g., 2 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat the cells with various concentrations of 3-oxo-C12-HSL (e.g., 10, 25, 50, 100 µM) for 18 hours. Include a vehicle-treated control.[8]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the adherent cells with ice-cold PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling and Experimental Diagrams
Caption: AHL signaling in bacteria and interaction with host cell pathways.
Caption: Workflow for in vitro host cell stimulation with AHLs.
Caption: Workflow for analyzing apoptosis via flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones Protect Mice from Lethal Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic N-3-Hydroxybutyryl-L-homoserine lactone in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the utilization of synthetic N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) in various experimental settings. This document is intended to guide researchers in microbiology, cell signaling, and drug discovery in harnessing this quorum sensing (QS) molecule for their studies.
Introduction
This compound is a key acyl-homoserine lactone (AHL) signaling molecule involved in the quorum sensing (QS) system of numerous Gram-negative bacteria, particularly within the Vibrionaceae family.[1] It plays a crucial role in regulating a variety of cellular processes in a cell-density-dependent manner, including bioluminescence, biofilm formation, and the production of virulence factors.[1][2] The ability to use a synthetic version of this molecule provides a powerful tool to dissect and manipulate these bacterial communication networks.
Chemical Structure:
Data Presentation: Quantitative Effects of 3-OH-C4-HSL
The following tables summarize the quantitative effects of 3-OH-C4-HSL on key bacterial phenotypes as reported in the literature. These data can serve as a reference for designing experiments and interpreting results.
Table 1: Effect of 3-OH-C4-HSL on Bioluminescence in Vibrio harveyi
| Concentration of 3-OH-C4-HSL | Reporter Strain | Observed Effect | Reference |
| 20 nM | V. harveyi JMH624 (ΔluxM, ΔluxPQ) | Sufficient to induce maximal bioluminescence. | [3][4] |
| 1 µM | V. harveyi TL25 (ΔluxM, ΔluxPQ, ΔcqsS) | Over 1000-fold increase in light production. | [2] |
Table 2: Antagonism of 3-OH-C4-HSL-Mediated Bioluminescence in Vibrio harveyi
| Antagonist | IC50 Value | Reporter Strain | Conditions | Reference |
| 4606-4237 | 3.0 µM | V. harveyi JMH624 | In the presence of 20 nM 3-OH-C4-HSL. | [3][4] |
| CTL | 6 µM | V. harveyi JMH624 | In the presence of 20 nM 3-OH-C4-HSL. | [3][4] |
| CL | 873 nM | V. harveyi JMH624 | In the presence of 20 nM 3-OH-C4-HSL. | [3][4] |
Signaling Pathway of 3-OH-C4-HSL in Vibrio harveyi
In Vibrio harveyi, 3-OH-C4-HSL is synthesized by the LuxM synthase.[5] At low cell density, the concentration of 3-OH-C4-HSL is low. As the bacterial population increases, the concentration of 3-OH-C4-HSL surpasses a threshold, allowing it to bind to its cognate receptor, the membrane-bound sensor kinase LuxN.[1][2] This binding event inhibits the kinase activity of LuxN and promotes its phosphatase activity.[5] This leads to a dephosphorylation cascade involving the phosphorelay protein LuxU and the response regulator LuxO.[1] Dephosphorylated LuxO is inactive, which alleviates the repression of the master transcriptional regulator LuxR.[1][6] LuxR is then free to activate or repress the expression of target genes, including those responsible for bioluminescence (lux operon) and biofilm formation.[1][6]
References
- 1. Buy 3-Hydroxy-C4-HSL [smolecule.com]
- 2. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Hierarchical Transcriptional Control of the LuxR Quorum-Sensing Regulon of Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-OH-C4-HSL Regulated Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] This regulation is pivotal for various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] Understanding the genes regulated by 3-OH-C4-HSL is crucial for developing novel antimicrobial strategies that disrupt QS pathways, offering a promising alternative to traditional antibiotics. These application notes provide a comprehensive experimental framework for identifying and quantifying genes regulated by 3-OH-C4-HSL.
Signaling Pathway Overview
In many Gram-negative bacteria, the 3-OH-C4-HSL signaling cascade is initiated by the synthesis of the autoinducer by a LuxI-family synthase. As the bacterial population density increases, the extracellular concentration of 3-OH-C4-HSL rises.[2][3] Upon reaching a threshold concentration, 3-OH-C4-HSL diffuses back into the bacterial cells and binds to a cognate LuxR-type transcriptional regulator.[2][3] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[3][4] In some bacteria, like Vibrio harveyi, the signal is detected by a membrane-bound histidine kinase receptor such as LuxN.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 3-Hydroxy-C4-HSL [smolecule.com]
- 3. Frontiers | Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo [frontiersin.org]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-oxo-Acyl-Homoserine Lactones using Gas Chromatography-Mass Spectrometry
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that allows them to coordinate gene expression based on population density.[1][2] The 3-oxo-substituted AHLs (3-oxo-AHLs) are a major subclass of these signaling molecules, playing critical roles in regulating virulence factors, biofilm formation, and motility in various pathogens, including Pseudomonas aeruginosa.[2][3] Accurate quantification of 3-oxo-AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of 3-oxo-AHLs, particularly after derivatization to enhance their stability and chromatographic properties.[4][5][6][7] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 3-oxo-AHLs from bacterial cultures using GC-MS.
Signaling Pathway
The biosynthesis and recognition of 3-oxo-AHLs are central to the LuxI/LuxR-type quorum-sensing systems.[2] The LuxI-type synthase produces the specific 3-oxo-AHL molecule. As the bacterial population density increases, the extracellular concentration of the 3-oxo-AHL rises. Once a threshold concentration is reached, the 3-oxo-AHL diffuses back into the bacterial cells and binds to its cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, leading to a coordinated population-wide behavior.
Experimental Workflow
The quantification of 3-oxo-AHLs by GC-MS involves several key steps, beginning with the extraction of the molecules from the bacterial culture, followed by a derivatization step to improve their stability and detectability. The derivatized samples are then analyzed by GC-MS.
Protocols
Extraction of 3-oxo-AHLs from Bacterial Supernatant
This protocol is adapted from methods described for the extraction of AHLs from bacterial cultures.[8][9][10]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid or acetic acid)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Grow the bacterial strain of interest under appropriate conditions to allow for the production of 3-oxo-AHLs.
-
Centrifuge the bacterial culture to pellet the cells.
-
Carefully collect the supernatant.
-
Acidify the supernatant to a pH of approximately 3.0 with HCl. This protonates the 3-oxo-AHLs, making them more soluble in organic solvents.[8]
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase containing the 3-oxo-AHLs.
-
Repeat the extraction of the aqueous phase two more times with acidified ethyl acetate and pool the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for derivatization.
Derivatization of 3-oxo-AHLs
This protocol is based on the derivatization of 3-oxo-AHLs to their pentafluorobenzyloxime (PFBO) derivatives for enhanced stability and sensitivity in GC-MS analysis.[3][4]
Materials:
-
Extracted 3-oxo-AHLs
-
Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA) solution
-
Pyridine
-
Heating block or water bath
Procedure:
-
To the reconstituted extract, add an excess of PFBHA solution and a catalytic amount of pyridine.
-
Incubate the reaction mixture at 60-80°C for 1-2 hours to ensure complete derivatization.
-
After incubation, cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters that can be optimized for specific instruments and 3-oxo-AHLs of interest.[4][5]
Gas Chromatograph (GC) Conditions:
-
Column: Rxi-1ms (30 m x 0.25 mm ID x 0.25 µm) or equivalent non-polar capillary column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 270°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase by 10°C/min to 200°C.
-
Ramp 2: Increase by 15°C/min to 260°C.
-
Ramp 3: Increase by 30°C/min to 300°C.[5]
-
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).[5]
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (EC-NI) for high sensitivity of the PFBO derivatives.[3][4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance specificity and sensitivity. Monitor characteristic fragment ions of the derivatized 3-oxo-AHLs.
-
Ion Source Temperature: 200°C.[9]
-
Interface Temperature: 280°C.
Quantitative Data
The following table summarizes the quantitative data for various 3-oxo-AHLs detected in the biofilm and effluent of a Pseudomonas aeruginosa culture, as determined by GC-MS.[3][4]
| 3-oxo-Acyl-Homoserine Lactone (3-oxo-AHL) | Abbreviation | Concentration in Biofilm (µM) | Concentration in Effluent (nM) |
| N-3-oxo-dodecanoyl homoserine lactone | OdDHL | 632 ± 381 | 14 ± 3 |
| N-3-oxo-tetradecanoyl homoserine lactone | OtDHL | 40 ± 15 | 1.5 ± 0.7 |
| N-3-oxo-decanoyl homoserine lactone | ODHL | 3 ± 2 | 1 ± 0.1 |
| N-3-oxo-octanoyl homoserine lactone | OOHL | Not Detected | 0.1 ± 0.1 |
Data is presented as mean ± standard deviation.
Conclusion
The described GC-MS method provides a robust and sensitive platform for the quantification of 3-oxo-AHLs in biological samples. The derivatization to PFBO derivatives is a critical step for achieving the necessary stability and sensitivity for accurate measurement. This application note serves as a comprehensive guide for researchers in microbiology, drug discovery, and related fields for studying the role of quorum sensing in bacterial communication and pathogenesis.
References
- 1. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of <i>N</i>-Acyl Homoserine Lactones in Extracts of Bacterial Strain of <i>Pseudomonas aeruginosa</i> and in Sputum Sample Evaluated by Gas ChromatographyâMass Spectrometry [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring Biofilm Formation Induced by N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These communities are notoriously resistant to antimicrobial agents and host immune responses, posing significant challenges in clinical and industrial settings.[1] The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS). In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs).
N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), and its close relative N-butanoyl-L-homoserine lactone (C4-HSL), are key AHL molecules synthesized by the RhlI synthase.[2] These signals interact with the transcriptional regulator RhlR to control the expression of genes involved in virulence and biofilm maturation.[2][3] Studies have demonstrated that C4-HSL plays a significant role in biofilm development.[4][5][6] Therefore, accurately quantifying biofilm formation in response to 3-OH-C4-HSL is crucial for understanding QS-mediated processes and for the development of novel anti-biofilm therapeutics.
This document provides detailed protocols for two primary methods used to measure and characterize biofilm formation induced by 3-OH-C4-HSL: the Crystal Violet (CV) assay for quantifying total biofilm biomass and Confocal Laser Scanning Microscopy (CLSM) for detailed 3D structural analysis.
Signaling Pathway Overview
In P. aeruginosa, the rhl quorum-sensing system is a key regulator of biofilm formation. The process is initiated by the synthesis of C4-HSL by the RhlI enzyme. As the bacterial population density increases, C4-HSL accumulates. Once it reaches a threshold concentration, it binds to and activates the transcriptional regulator RhlR. The C4-HSL/RhlR complex then modulates the expression of a suite of target genes that are essential for biofilm maturation and the production of virulence factors.[2][3]
Caption: The RhlI/RhlR quorum-sensing circuit regulating biofilm formation.
Method 1: Crystal Violet Assay for Biofilm Biomass Quantification
The crystal violet (CV) assay is a straightforward, high-throughput method for quantifying the total biomass of a biofilm in a microtiter plate format.[1][7] The basic principle involves staining the adherent biofilm—including cells and the EPS matrix—with CV dye.[8] After washing away non-adherent cells, the bound dye is solubilized and the absorbance is measured, which correlates directly with the amount of biofilm.
Experimental Workflow: Crystal Violet Assay
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Detailed Protocol: Crystal Violet Assay
-
Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with agitation.[9]
-
Inoculation: Dilute the overnight culture 1:100 into fresh medium. Prepare experimental conditions by adding the desired concentrations of 3-OH-C4-HSL (solubilized in an appropriate solvent like DMSO) and a solvent-only control.
-
Incubation: Aliquot 100 µL of each diluted culture into at least four wells of a 96-well round-bottom plate.[10] Cover the plate and incubate at 37°C for 24 to 48 hours without agitation.[10]
-
Washing: Carefully discard the liquid content from the wells. Wash the plate by gently submerging it in a container of distilled water or by pipetting 200 µL of PBS into each well to remove planktonic bacteria.[11][12] Repeat the wash two to three times. Vigorously blot the plate on paper towels to remove all remaining liquid.[7]
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7][10]
-
Final Wash: Discard the staining solution and wash the plate three to four times with distilled water as described in step 4. Ensure that any unbound dye is removed.[12]
-
Drying: Allow the plate to air dry completely, which can be done overnight on a benchtop or for a shorter period in a low-temperature incubator.[7]
-
Solubilization: Add 200 µL of 30% acetic acid in water to each well to solubilize the bound crystal violet.[10] Incubate for 10-15 minutes at room temperature.[7]
-
Quantification: Transfer 125 µL of the solubilized solution from each well to a new, flat-bottom 96-well plate.[7] Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[1][12]
Data Presentation: Crystal Violet Assay
The results can be tabulated to compare biofilm formation across different concentrations of the inducer molecule.
| Condition | Mean Absorbance (OD 570 nm) | Standard Deviation | Fold Change vs. Control |
| Media Blank | 0.045 | 0.005 | - |
| Control (Solvent only) | 0.250 | 0.021 | 1.0 |
| + 1 µM 3-OH-C4-HSL | 0.475 | 0.035 | 1.9 |
| + 10 µM 3-OH-C4-HSL | 0.850 | 0.058 | 3.4 |
| + 50 µM 3-OH-C4-HSL | 1.250 | 0.092 | 5.0 |
Method 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structural Analysis
CLSM is a powerful, non-destructive technique used to obtain high-resolution, three-dimensional images of hydrated biofilms.[13][14] By using fluorescent stains, one can visualize different components of the biofilm, such as live and dead cells and the EPS matrix, and analyze its complex architecture.[13][15] This method is invaluable for understanding how 3-OH-C4-HSL influences not just the amount of biofilm, but also its structure (e.g., thickness, cell clustering, and surface coverage).
Experimental Workflow: CLSM Analysis
Caption: Workflow for biofilm structural analysis using CLSM.
Detailed Protocol: CLSM Analysis
-
Biofilm Culturing: Grow biofilms on CLSM-compatible surfaces, such as glass-bottom dishes or in flow cell systems, which allow for continuous nutrient supply.[1] Inoculate the system with a diluted overnight culture in media containing the desired concentrations of 3-OH-C4-HSL or a solvent control.
-
Incubation: Allow biofilms to develop for a specified period (e.g., 24-72 hours) under controlled conditions (temperature, flow rate).
-
Staining: Gently rinse the biofilm with a sterile buffer (e.g., PBS) to remove non-adherent cells. Stain the biofilm using a combination of fluorescent dyes. A common choice is a live/dead stain kit (e.g., SYTO 9 for live cells, green fluorescence; propidium iodide for dead cells, red fluorescence). The EPS matrix can be stained using fluorescently-labeled lectins (e.g., ConA for glucose/mannose residues) or dyes like Calcofluor White.
-
Image Acquisition: Mount the sample on the confocal microscope stage. Acquire a series of horizontal (x-y) optical sections at incremental vertical (z) steps through the entire thickness of the biofilm. This creates a "z-stack" of images.
-
Image Analysis: Use specialized software to process the z-stack images.
-
3D Reconstruction: Generate a three-dimensional model of the biofilm to visualize its architecture, including features like microcolonies and channels.[16]
-
Quantitative Analysis: Employ image analysis software like COMSTAT or ImageJ to extract quantitative structural parameters from the 3D image stacks.[17][18]
-
Data Presentation: Quantitative Biofilm Structure Analysis
COMSTAT is a program used to quantify biofilm structures from 3D image stacks.[17][19] It provides several useful parameters for comparing biofilms grown under different conditions.
| Biofilm Structural Parameter | Description | Control (Example Value) | + 50 µM 3-OH-C4-HSL (Example Value) |
| Total Biomass (µm³/µm²) | The volume of cells per unit of surface area. | 15.5 | 45.2 |
| Mean Thickness (µm) | The average height of the biofilm across the surface.[19] | 18.2 | 52.8 |
| Roughness Coefficient | A measure of the biofilm's heterogeneity in thickness. A value of 0 indicates a perfectly flat biofilm.[19] | 0.45 | 0.82 |
| Substratum Coverage (%) | The percentage of the surface area covered by the biofilm.[18] | 65% | 92% |
| Surface to Volume Ratio (µm²/µm³) | Reflects the ratio of exposed biofilm surface to its total biomass.[17] | 0.88 | 0.35 |
Interpretation: In this example, the addition of 3-OH-C4-HSL leads to a biofilm that is thicker, covers more surface area, and is structurally more complex (higher roughness). The lower surface-to-volume ratio suggests a more compact and mature biofilm structure.
References
- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biofilm three-dimensional architecture influences in situ pH distribution pattern on the human enamel surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of biofilm structures by the novel computer program COMSTAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyresearch.org [microbiologyresearch.org]
Application Notes and Protocols for the Study of Bacterial Communication with N-3-Hydroxybutyryl-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a key signaling molecule in the intricate communication system of various Gram-negative bacteria, a process known as quorum sensing (QS).[1] This cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, bioluminescence, and the production of virulence factors.[1][2] The study of 3-OH-C4-HSL and its associated signaling pathways is paramount for understanding bacterial pathogenesis and developing novel therapeutic strategies that disrupt this communication network.
These application notes provide detailed methodologies and quantitative data to facilitate research on 3-OH-C4-HSL-mediated bacterial communication. The protocols outlined below are designed for use by researchers in microbiology, infectious disease, and drug development.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 3-OH-C4-HSL and other acyl-homoserine lactones (AHLs) on quorum-sensing-regulated phenotypes.
Table 1: Ligand Specificity of the Vibrio harveyi LuxN Receptor
This table presents data on the agonist and antagonist activity of various AHLs on the LuxN receptor of V. harveyi, measured via a bioluminescence reporter strain. The data highlights the high specificity of the LuxN receptor for 3-OH-C4-HSL.
| Acyl-Homoserine Lactone (AHL) at 1 µM | Agonist Activity (Relative Light Units - RLU) | Antagonist Activity (RLU with 20 nM 3-OH-C4-HSL) |
| 3-OH-C4-HSL (Cognate Ligand) | 1.0 | 1.0 |
| 3-oxo-C4-HSL | ~0.01 | ~1.0 |
| C4-HSL | ~0.001 | ~1.0 |
| 3-OH-C6-HSL | ~0.001 | ~0.1 |
| 3-oxo-C6-HSL | ~0.001 | ~0.01 |
| C6-HSL | ~0.001 | ~0.1 |
| 3-OH-C8-HSL | ~0.001 | ~0.01 |
| 3-oxo-C8-HSL | ~0.001 | ~0.01 |
| C8-HSL | ~0.001 | ~0.01 |
| 3-OH-C10-HSL | ~0.001 | ~0.01 |
| 3-oxo-C10-HSL | ~0.001 | ~0.01 |
| C10-HSL | ~0.001 | ~0.01 |
| 3-OH-C12-HSL | ~0.001 | ~0.01 |
| 3-oxo-C12-HSL | ~0.001 | ~0.01 |
| C12-HSL | ~0.001 | ~0.01 |
| DMSO (Control) | ~0.001 | ~1.0 |
Data adapted from a study on the ligand specificity of the Vibrio harveyi LuxN receptor. The agonist activity of 3-OH-C4-HSL was set to 1.0 for normalization.[6]
Table 2: Effect of 3-OH-C4-HSL on Poly-β-hydroxybutyrate (PHB) Synthesis in Vibrio harveyi
This table illustrates the dose-dependent effect of 3-OH-C4-HSL on the synthesis of PHB, a potential energy reserve, in Vibrio harveyi.
| Concentration of 3-OH-C4-HSL | PHB (mg/g dry cell weight) |
| 0 (Control) | < 0.2 |
| 10 ng/mL | ~5 |
| 50 ng/mL | ~15 |
| 100 ng/mL | ~25 |
| 200 ng/mL | ~26 |
Data synthesized from a study on the regulation of PHB synthesis by 3-OH-C4-HSL in Vibrio harveyi.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 3-OH-C4-HSL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of poly-3-hydroxybutyrate in the luminescent bacterium, Vibrio harveyi, and regulation by the lux autoinducer, N-(3-hydroxybutanoyl)homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Regulates Type III Secretion in Vibrio harveyi and Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Standard Curve for N-Acyl Homoserine Lactone (AHL) Quantification Using a Luminescence-Based Biosensor
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acyl Homoserine Lactones (AHLs) are a major class of signaling molecules used by Gram-negative bacteria to communicate in a process known as quorum sensing (QS). This cell-to-cell communication allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately quantify AHLs is crucial for studying bacterial communication, screening for QS inhibitors, and developing novel anti-virulence therapeutics.
This document provides a detailed protocol for creating a standard curve to quantify AHLs using a whole-cell bacterial biosensor that produces a luminescent signal in response to AHL detection. Bacterial biosensors are engineered strains that lack the ability to produce their own AHLs but contain a receptor protein (e.g., a LuxR homolog) and a reporter gene construct (e.g., luxCDABE).[1] When exogenous AHLs bind to the receptor, the complex activates the transcription of the reporter genes, resulting in a measurable light output that is proportional to the AHL concentration.
Principle of the Assay
The quantification method relies on a bacterial biosensor, such as Escherichia coli or Agrobacterium tumefaciens, transformed with a plasmid containing two key components:
-
A constitutively expressed LuxR-family receptor protein (e.g., LasR, TraR).
-
A reporter gene cassette (e.g., luxCDABE) under the control of a promoter that is specifically activated by the AHL-receptor complex.
When the target AHL is introduced, it diffuses into the biosensor cell, binds to the receptor protein, and induces a conformational change. This activated complex then binds to the promoter region, driving the expression of the luciferase enzyme complex (luxCDABE) and leading to the emission of light. By measuring the luminescence produced by known concentrations of a pure AHL standard, a standard curve can be generated. The concentration of AHL in an unknown sample can then be determined by interpolating its luminescence reading from this curve.
Materials and Reagents
-
AHL Standard: High-purity synthetic AHL (e.g., N-(3-Oxo-dodecanoyl)-L-homoserine lactone, 3-oxo-C12-HSL).
-
AHL Biosensor Strain: e.g., E. coli harboring pSB1075 for long-chain AHLs.[1]
-
Growth Medium: Luria-Bertani (LB) broth or other suitable medium for the biosensor strain.
-
Antibiotics: Appropriate antibiotic for plasmid maintenance in the biosensor (e.g., tetracycline).
-
Equipment:
-
Sterile microcentrifuge tubes.
-
Calibrated micropipettes and sterile tips.
-
Vortex mixer.
-
Incubator shaker.
-
White, opaque, sterile 96-well microplates (for luminescence assays).
-
Microplate luminometer.
-
Spectrophotometer (for measuring bacterial culture density).
-
Experimental Protocols
This section details the step-by-step methodology for preparing standards and performing the quantification assay.
Protocol 1: Preparation of AHL Stock and Standard Solutions
Accurate preparation of standards is critical for a reliable standard curve.
-
Prepare High-Concentration Stock Solution (e.g., 10 mM):
-
Allow the vial of solid AHL to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of AHL powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-30 mg/mL).[3][4] Vortex vigorously to ensure complete dissolution. Gentle warming or sonication can assist if needed.[3]
-
Aliquot the stock solution into small, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5]
-
-
Prepare Working Standards via Serial Dilution:
-
Thaw one aliquot of the high-concentration AHL stock solution.
-
Perform a serial dilution to create a range of concentrations for the standard curve. A 10-point, 2-fold serial dilution is recommended to adequately define the dose-response curve.[6]
-
Example (for a 1 µM top standard):
-
Label 10 sterile microcentrifuge tubes.
-
Add 100 µL of growth medium (the same used for the assay) to tubes #2 through #10.
-
Create a 10 µM intermediate solution by diluting 1 µL of the 10 mM stock into 999 µL of medium.
-
Add 200 µL of the 10 µM intermediate solution to tube #1.
-
Transfer 100 µL from tube #1 to tube #2. Mix thoroughly by pipetting up and down.
-
Using a fresh pipette tip, transfer 100 µL from tube #2 to tube #3. Mix thoroughly.[6]
-
Continue this process until tube #10. This will create a dilution series from 10,000 nM (in the intermediate stock) down to ~2 nM.
-
-
Also prepare a "zero AHL" control containing only the growth medium and an equivalent amount of DMSO as the highest standard to account for any solvent effects.[2]
-
Protocol 2: Luminescence Bioassay
-
Prepare Biosensor Inoculum:
-
Inoculate 5 mL of growth medium containing the appropriate antibiotic with the biosensor strain from a glycerol (B35011) stock or fresh plate.
-
Grow overnight at the optimal temperature (e.g., 30-37°C) with shaking.
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh medium.
-
Grow the subculture to the early-to-mid logarithmic phase (e.g., an optical density at 600 nm (OD₆₀₀) of 0.2-0.4).
-
-
Assay Setup:
-
Dilute the log-phase biosensor culture to a final OD₆₀₀ of ~0.02 in fresh, pre-warmed growth medium.
-
In a white, opaque 96-well microplate, add 100 µL of each AHL standard dilution in triplicate. Also include wells for the "zero AHL" control and your unknown samples.
-
Add 100 µL of the diluted biosensor culture to each well, bringing the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at the optimal temperature (e.g., 30°C) for a period sufficient to allow for gene expression and signal generation (typically 3-6 hours). Incubation time should be optimized for the specific biosensor to ensure the signal is within the linear range of the luminometer.
-
After incubation, measure the luminescence of each well using a microplate luminometer.
-
Data Presentation and Analysis
-
Data Compilation:
-
Average the triplicate luminescence readings (in Relative Light Units, RLU) for each AHL concentration.
-
Subtract the average RLU value of the "zero AHL" control (blank) from all other average RLU values to correct for background luminescence.
-
Organize the data in a table.
-
Table 1: Example Data for a 3-oxo-C12-HSL Standard Curve
| AHL Concentration (nM) | Log [AHL] | Average RLU | Blank-Corrected RLU |
|---|---|---|---|
| 0 (Blank) | N/A | 1,520 | 0 |
| 1.95 | 0.29 | 3,890 | 2,370 |
| 3.91 | 0.59 | 8,150 | 6,630 |
| 7.81 | 0.89 | 25,400 | 23,880 |
| 15.63 | 1.19 | 98,700 | 97,180 |
| 31.25 | 1.50 | 355,600 | 354,080 |
| 62.50 | 1.80 | 890,100 | 888,580 |
| 125.00 | 2.10 | 1,540,300 | 1,538,780 |
| 250.00 | 2.40 | 1,985,500 | 1,984,000 |
| 500.00 | 2.70 | 2,150,000 | 2,148,480 |
| 1000.00 | 3.00 | 2,180,200 | 2,178,680 |
-
Standard Curve Generation:
-
Plot the blank-corrected RLU (Y-axis) against the AHL concentration (X-axis).
-
For bioassays, the dose-response relationship is typically sigmoidal. Therefore, it is best to plot the Y-axis on a linear scale and the X-axis on a logarithmic scale.
-
Use a curve-fitting software (e.g., GraphPad Prism, R) to fit the data using a non-linear regression model, such as a 4-parameter logistic (4PL) curve.[7][8] This model is generally considered the most suitable for sigmoidal dose-response data.[9]
-
-
Quantification of Unknown Samples:
-
Process the RLU readings from the unknown samples by averaging replicates and subtracting the blank value.
-
Use the equation generated from the 4PL regression to interpolate the concentration of AHL in the unknown samples from their blank-corrected RLU values. Ensure that the RLU values of the unknowns fall within the linear (dynamic) range of the standard curve for accurate quantification.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Small-Scale Synthesis of Isotope-Labeled AHL Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Homoserine Lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria in a process known as quorum sensing, which allows them to coordinate gene expression in a cell-density dependent manner. This communication system regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The study of quorum sensing is paramount for the development of novel anti-virulence therapies. Isotope-labeled AHLs are indispensable tools for the accurate quantification of these signaling molecules in biological samples using isotope dilution mass spectrometry, and for studying their metabolic fate.[1][2] This document provides a detailed protocol for the small-scale synthesis of isotope-labeled AHL standards, suitable for typical research laboratory settings.
Signaling Pathway
The biosynthesis of N-acyl homoserine lactones is a conserved pathway in many Gram-negative bacteria. It is primarily catalyzed by LuxI-type synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) or acyl-Coenzyme A (acyl-CoA) as the donor of the fatty acyl side chain.[3][4] The reaction involves the acylation of the α-amino group of SAM, followed by an intramolecular cyclization to form the homoserine lactone ring.[3]
Experimental Workflow
The small-scale synthesis of isotope-labeled AHLs can be efficiently performed in a laboratory setting. The general workflow involves the coupling of an isotope-labeled acyl chain donor with a homoserine lactone moiety, followed by purification and characterization of the final product. This cost-effective procedure allows for the rapid generation of standards for quantitative analysis.[1][5]
Experimental Protocols
This protocol describes a general method for the small-scale synthesis of N-acyl homoserine lactones, which can be adapted for isotope labeling by using an appropriately labeled acyl chloride or carboxylic acid.
Materials
-
(S)-(-)-α-amino-γ-butyrolactone hydrobromide
-
Isotope-labeled acyl chloride (e.g., [d4]-octanoyl chloride) or carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Schotten-Baumann Coupling Procedure[6]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (2.5 equivalents) dropwise to the stirred solution.
-
Acylation: Slowly add the isotope-labeled acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isotope-labeled AHL.[6]
EDC-Mediated Coupling (for use with carboxylic acids)[6]
-
Activation: Dissolve the isotope-labeled carboxylic acid (1 equivalent), N-hydroxysuccinimide (1.1 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM. Stir at room temperature for 1 hour.
-
Coupling: Add (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1.2 equivalents) and triethylamine (2.5 equivalents) to the reaction mixture.
-
Reaction and Work-up: Stir at room temperature overnight. Follow the work-up and purification steps as described in the Schotten-Baumann procedure.
Data Presentation
The following table summarizes representative data for the synthesis of various isotope-labeled AHLs. Yields and purity are dependent on the specific acyl chain and the purification method employed.
| Isotope-Labeled AHL | Labeling Position | Synthetic Method | Yield (%) | Purity (%) | Reference |
| N-(3-oxo-dodecanoyl)-[4,4-2H2]-L-homoserine lactone | Homoserine lactone ring | Biomimetic solid-phase | ~50 | >95 | [7] |
| N-([α,α-2H2]-butanoyl)-L-homoserine lactone | Acyl chain (α-position) | Base-catalyzed exchange | - | - | [2] |
| N-([α,α-2H2]-hexanoyl)-L-homoserine lactone | Acyl chain (α-position) | Base-catalyzed exchange | - | - | [2] |
| N-([α,α-2H2]-octanoyl)-L-homoserine lactone | Acyl chain (α-position) | Base-catalyzed exchange | - | - | [2] |
Note: Specific yield and purity data can vary significantly based on experimental conditions and the specific AHL being synthesized. The provided data is illustrative.
Characterization
The synthesized isotope-labeled AHL standards should be characterized to confirm their identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the labeled AHL and to determine the isotopic enrichment.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the AHL and the position of the isotope label.
Conclusion
This application note provides a foundational protocol for the small-scale synthesis of isotope-labeled AHL standards. These standards are crucial for advancing our understanding of bacterial quorum sensing and for the development of novel therapeutics targeting this communication system. The described methods are versatile and can be adapted for the synthesis of a wide range of AHLs with various isotopic labels.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL), a key signaling molecule in bacterial quorum sensing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 3-OH-C4-HSL?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1][2]
Q2: How should I store 3-OH-C4-HSL once it is dissolved in a solvent?
Stock solutions of 3-OH-C4-HSL should be stored at -80°C for optimal stability.[3][4] It is recommended to use the solution within one year when stored at this temperature.[4] For shorter-term storage of up to one month, -20°C is also acceptable.[3]
Q3: Which solvents are recommended for dissolving 3-OH-C4-HSL?
3-OH-C4-HSL is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is also sparingly soluble in methanol (B129727) and ethanol (B145695).[2][4] However, the use of primary alcohols like ethanol is not recommended as they can cause the opening of the lactone ring, leading to the inactivation of the molecule.[1] For aqueous solutions, it is sparingly soluble in PBS (pH 7.2).[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[1]
Q4: How does pH affect the stability of 3-OH-C4-HSL?
The stability of the homoserine lactone ring is highly dependent on pH. The lactone ring is susceptible to hydrolysis, a process known as lactonolysis, which is accelerated under alkaline conditions (pH > 7).[5] This hydrolysis results in the opening of the lactone ring to form N-3-hydroxybutyryl-L-homoserine, rendering the molecule inactive as a quorum-sensing signal. Conversely, at acidic pH values (pH < 7), the lactone ring is more stable. At very low pH (e.g., pH 2.0), it is even possible to reverse the hydrolysis and promote the reformation of the lactone ring.[5]
Q5: Does temperature influence the stability of 3-OH-C4-HSL?
Yes, temperature significantly impacts the stability of 3-OH-C4-HSL. Increased temperatures accelerate the rate of lactonolysis, especially in aqueous solutions.[5] Therefore, it is crucial to store solutions at low temperatures, such as -80°C, to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity of 3-OH-C4-HSL in my experiment. | 1. Improper Storage: The compound was not stored at the recommended -20°C (solid) or -80°C (solution). 2. Solvent-induced Degradation: Use of inappropriate solvents like ethanol or other primary alcohols. 3. pH-induced Lactonolysis: The experimental medium has an alkaline pH, leading to the opening of the lactone ring. 4. Temperature-induced Degradation: Exposure of the compound to elevated temperatures for extended periods. | 1. Always store the compound as recommended. Prepare fresh solutions if improper storage is suspected. 2. Use recommended solvents like DMSO or DMF. If an aqueous solution is necessary, prepare it fresh before use and be mindful of the pH. 3. Buffer your experimental medium to a neutral or slightly acidic pH if the experimental design allows. Consider the rate of hydrolysis at your experimental pH. 4. Minimize the time the compound spends at room temperature or higher. Keep solutions on ice when not in use. |
| Inconsistent results between experimental replicates. | 1. Differential Degradation: Variability in the time the compound is exposed to destabilizing conditions (e.g., room temperature, alkaline pH) across replicates. 2. Inaccurate Pipetting of Stock Solution: Inconsistent volumes of the stock solution being added to the experimental setup. | 1. Standardize all experimental steps to ensure each replicate is treated identically. Prepare a master mix of your treatment solution to add to all replicates. 2. Use calibrated pipettes and ensure complete mixing after adding the stock solution. |
| Precipitation of 3-OH-C4-HSL in aqueous media. | Low Aqueous Solubility: 3-OH-C4-HSL has limited solubility in aqueous buffers like PBS. | 1. First, dissolve the compound in a small amount of a compatible organic solvent like DMSO, and then dilute this stock solution into the aqueous medium. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. 2. Sonication may aid in dissolving the compound.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Recommended Solvents |
| Solid Powder | -20°C | ≥ 4 years[1][2] | N/A |
| In Solvent | -80°C | Up to 1 year[4] | DMSO, DMF[1][2] |
| -20°C | Up to 1 month[3] |
Table 2: Factors Affecting the Stability of the N-Acyl Homoserine Lactone Ring (Data based on structurally similar C4-HSL)
| Factor | Condition | Effect on Lactone Ring Stability | Reference |
| pH | Alkaline (pH > 7) | Decreased stability (increased hydrolysis) | [5] |
| Neutral (pH ≈ 7) | Moderate stability | [5] | |
| Acidic (pH < 7) | Increased stability | [5] | |
| Temperature | Higher Temperature (e.g., 37°C) | Decreased stability (increased hydrolysis rate) | [5] |
| Lower Temperature (e.g., 22°C) | Increased stability | [5] | |
| Solvent | Primary Alcohols (e.g., Ethanol) | Decreased stability (promotes ring opening) | [1] |
| Aprotic Solvents (e.g., DMSO, DMF) | High stability | [1][2] |
Disclaimer: The quantitative stability data regarding pH and temperature are based on studies of N-butanoyl-L-homoserine lactone (C4-HSL), a structurally similar molecule. While the general trends are expected to be the same for 3-OH-C4-HSL, the exact rates of degradation may differ due to the presence of the hydroxyl group.
Experimental Protocols
Protocol for Assessing the Stability of 3-OH-C4-HSL using an Agrobacterium tumefaciens KYC55 Biosensor Assay
This protocol outlines a method to determine the stability of 3-OH-C4-HSL under specific experimental conditions (e.g., different pH buffers, temperatures). The principle is to incubate 3-OH-C4-HSL under the desired conditions for various time points and then quantify the remaining active compound using the A. tumefaciens KYC55 biosensor, which produces a quantifiable signal (β-galactosidase activity) in response to a broad range of AHLs.
Materials:
-
This compound (3-OH-C4-HSL)
-
Agrobacterium tumefaciens KYC55 biosensor strain
-
Appropriate growth medium for A. tumefaciens KYC55 (e.g., AT minimal medium)
-
Buffers at various pH values for stability testing
-
DMSO for preparing 3-OH-C4-HSL stock solution
-
Reagents for β-galactosidase assay (e.g., X-gal or a quantitative substrate like ONPG)
-
Spectrophotometer
Procedure:
-
Preparation of 3-OH-C4-HSL Stock Solution: Prepare a concentrated stock solution of 3-OH-C4-HSL in DMSO.
-
Incubation for Stability Testing:
-
Add a known concentration of the 3-OH-C4-HSL stock solution to the test buffers of different pH values.
-
Incubate these solutions at the desired temperatures.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each condition and immediately store them at -80°C to halt further degradation until the bioassay is performed.
-
-
Preparation of A. tumefaciens KYC55 Biosensor:
-
Culture the A. tumefaciens KYC55 strain in its appropriate growth medium to the late logarithmic phase of growth.
-
-
AHL Bioassay:
-
Plate-based Assay (Qualitative/Semi-quantitative):
-
Prepare agar (B569324) plates seeded with the A. tumefaciens KYC55 culture and a chromogenic substrate for β-galactosidase (e.g., X-gal).
-
Spot the aliquots taken at different time points from the stability experiment onto the agar surface.
-
Incubate the plates and observe the development of color. The intensity of the color is proportional to the amount of active 3-OH-C4-HSL remaining.
-
-
Liquid Culture Assay (Quantitative):
-
In a 96-well plate, add a subculture of the biosensor strain.
-
Add the aliquots from the stability experiment to the wells.
-
Incubate the plate to allow for the induction of the reporter gene.
-
Perform a quantitative β-galactosidase assay according to standard protocols.
-
Measure the absorbance using a spectrophotometer.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 3-OH-C4-HSL.
-
Use the standard curve to determine the concentration of active 3-OH-C4-HSL remaining in your samples at each time point.
-
Plot the concentration of active 3-OH-C4-HSL versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Quorum sensing pathway in Vibrio harveyi mediated by 3-OH-C4-HSL.
Caption: Workflow for assessing the stability of 3-OH-C4-HSL.
Caption: Factors influencing the stability of this compound.
References
- 1. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Quorum-Sensing Network Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Degradation of N-Acyl Homoserine Lactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl homoserine lactones (AHLs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic degradation of N-acyl homoserine lactones (AHLs) in aqueous solutions?
A1: The primary mechanism of non-enzymatic degradation of AHLs in aqueous solutions is pH-dependent lactonolysis.[1][2][3] This process involves the hydrolysis of the ester bond in the homoserine lactone ring, leading to the formation of the corresponding N-acyl homoserine. This ring-opening is reversible, and the lactone ring can be reformed under acidic conditions.[1][2][4]
Q2: How does pH affect the stability of AHLs?
A2: The stability of AHLs is highly dependent on pH. At alkaline pH (above 7.0), the rate of lactonolysis increases significantly, leading to the inactivation of the AHL molecule.[1][2][3] Conversely, under acidic conditions (pH below 7.0), the lactone ring is more stable, and the equilibrium shifts towards the closed, active form. In bacterial cultures grown in media like Luria-Bertani (LB) broth, the pH can become alkaline during the stationary phase, leading to the degradation of AHLs.[1][3]
Q3: Does the structure of the AHL molecule influence its stability?
A3: Yes, the structure of the AHL, particularly the length of the N-acyl side chain, plays a crucial role in its stability. AHLs with longer acyl chains are generally more stable and less susceptible to lactonolysis than those with shorter acyl chains.[1][2][5] For instance, N-(3-oxododecanoyl)homoserine lactone (3-oxo-C12-HSL) is more stable than N-butanoylhomoserine lactone (C4-HSL) at a given pH.[1][3]
Q4: Can temperature affect the degradation of AHLs?
A4: Yes, temperature influences the rate of AHL degradation. Increasing the temperature accelerates the rate of lactonolysis.[1][2][5] For example, the rate of ring opening is higher at 37°C compared to 22°C.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or no AHL activity detected in bacterial culture supernatants.
-
Question: I am not detecting any AHL activity in my bacterial culture supernatants, especially in stationary phase cultures. What could be the problem?
-
Answer: This is a common issue often attributed to the pH-dependent degradation of AHLs. During bacterial growth in certain media like LB broth, the pH of the culture can rise to alkaline levels (pH > 7.5) in the stationary phase, leading to the hydrolysis of the lactone ring and inactivation of the AHLs.[1][3]
-
Troubleshooting Steps:
-
Monitor Culture pH: Regularly measure the pH of your bacterial culture throughout the growth phases.
-
Buffer the Growth Medium: Supplement your growth medium with a biological buffer, such as 50 mM MOPS (morpholinepropanesulfonic acid), to maintain a stable pH within the optimal range for AHL stability (typically pH 6.5-7.0).[1]
-
Acidify Supernatants: Before extraction and analysis, acidify your cell-free culture supernatants to a pH of 2.0 with HCl and incubate for a period (e.g., 24 hours at 37°C).[1][2] This can help to recyclize the opened lactone rings, thereby reactivating the AHLs for detection.
-
Harvest at an Earlier Growth Phase: Collect culture supernatants during the exponential growth phase when AHL concentrations are typically at their peak and before the culture pH becomes significantly alkaline.[1]
-
Issue 2: Poor solubility of long-chain AHLs.
-
Question: I am having difficulty dissolving long-chain AHLs (e.g., 3-oxo-C12-HSL) in my aqueous buffers for experiments. What is the best way to prepare stock solutions?
-
Answer: Long-chain AHLs have poor water solubility. It is recommended to prepare stock solutions in an organic solvent.
-
Troubleshooting Steps:
-
Solvent Choice: Use acidified ethyl acetate (B1210297) or dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions of your AHLs. Methanol can also be used.
-
Evaporation Technique: For experiments in aqueous media, a "spiking" technique can be employed. Add the required volume of the AHL stock solution to the experimental vessel and then evaporate the organic solvent under a gentle stream of nitrogen or by air drying. The AHL will be left as a thin film that can then be redissolved in the aqueous medium.
-
Minimize Organic Solvent in Final Solution: When adding the stock solution directly to your experimental setup, ensure the final concentration of the organic solvent is minimal (e.g., <1% v/v) to avoid any potential effects on your biological system.
-
Issue 3: Inaccurate quantification of AHLs.
-
Question: My AHL quantification results are not reproducible. What are the key factors to consider for accurate measurement?
-
Answer: Accurate quantification of AHLs requires careful sample handling and the use of appropriate analytical methods.
-
Troubleshooting Steps:
-
Control for pH: As discussed, pH is a critical factor. Ensure that the pH of your samples and standards is controlled and consistent.
-
Extraction Efficiency: Use a reliable extraction method, such as liquid-liquid extraction with dichloromethane, to recover AHLs from your samples.[1] The efficiency of extraction can vary depending on the AHL and the sample matrix.
-
Use of Internal Standards: For methods like LC-MS/MS, incorporating an internal standard (e.g., a deuterated AHL) can help to correct for variations in extraction efficiency and instrument response, leading to more accurate quantification.[6]
-
Method of Detection: Several methods are available for AHL quantification, including bioassays, HPLC, and mass spectrometry.[7][8][9] Each has its own advantages and limitations.
-
Bioassays: While sensitive, they can be influenced by other compounds in the sample that may affect the reporter strain.
-
HPLC-UV: This method is less sensitive and may require derivatization for some AHLs.
-
LC-MS/MS: This is a highly sensitive and specific method for the identification and quantification of a wide range of AHLs.[6][10]
-
-
Data Presentation
Table 1: Factors Affecting the Stability of N-Acyl Homoserine Lactones
| Factor | Effect on Stability | Reference |
| pH | Increased pH (alkaline) leads to rapid degradation (lactonolysis). Lower pH (acidic) increases stability. | [1][2][3] |
| Temperature | Higher temperatures accelerate the rate of degradation. | [1][2][5] |
| Acyl Chain Length | Longer acyl chains increase stability. | [1][2][5] |
Experimental Protocols
Protocol 1: AHL Stability Assay
This protocol is designed to assess the stability of an AHL at a specific pH and temperature.
-
Preparation of AHL Stock Solution: Prepare a concentrated stock solution of the AHL of interest in an appropriate organic solvent (e.g., acidified ethyl acetate or DMSO).
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 7.0, and 8.5).
-
Incubation: Add a known amount of the AHL stock solution to each buffer solution to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each incubation mixture.
-
Quenching the Reaction: Immediately acidify the collected aliquots to pH 2.0 with HCl to stop further degradation and to promote recyclization of any hydrolyzed AHL.
-
Quantification: Quantify the remaining active AHL in each sample using a suitable method, such as a bacterial biosensor assay or LC-MS/MS.
-
Data Analysis: Plot the concentration of the active AHL against time for each pH value to determine the degradation kinetics.
Protocol 2: Quantification of AHLs using a Bacterial Biosensor
This protocol utilizes a bacterial biosensor strain to quantify the concentration of AHLs in a sample.
-
Preparation of Biosensor Culture: Grow the appropriate AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) or Chromobacterium violaceum CV026) overnight in a suitable growth medium.[11][12]
-
Preparation of Standard Curve: Prepare a series of dilutions of a known concentration of the target AHL in the growth medium to create a standard curve.
-
Sample Preparation: Prepare your samples (e.g., culture supernatants) by filter-sterilizing them to remove any bacterial cells.
-
Assay Setup: In a 96-well microtiter plate, add the biosensor culture to each well. Then, add the AHL standards and your unknown samples to separate wells. Include a negative control with only the biosensor culture and medium.
-
Incubation: Incubate the plate at the optimal temperature for the biosensor strain for a sufficient period to allow for the induction of the reporter gene (e.g., β-galactosidase or violacein (B1683560) production).
-
Measurement of Reporter Activity: Measure the output of the reporter gene. For a β-galactosidase reporter, this can be done by adding a substrate like X-gal and measuring the absorbance.[11] For C. violaceum CV026, the production of the purple pigment violacein can be quantified by measuring the absorbance at a specific wavelength.
-
Quantification: Create a standard curve by plotting the reporter activity against the known AHL concentrations. Use this curve to determine the concentration of AHL in your unknown samples.
Mandatory Visualization
Caption: Reversible pH-dependent degradation of AHLs.
Caption: Troubleshooting workflow for inconsistent AHL activity.
Caption: Generalized AHL-mediated quorum sensing pathway.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
Technical Support Center: 3-OH-C4-HSL Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) for consistent and reliable bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is 3-OH-C4-HSL and why is its solubility a concern?
A1: 3-OH-C4-HSL is an N-acyl homoserine lactone (AHL) that acts as a signaling molecule in bacterial quorum sensing, a process that regulates gene expression in response to population density.[1] This coordinated behavior influences virulence factor production and biofilm formation.[1][2] Its solubility in aqueous solutions used for bioassays can be low, leading to precipitation and inaccurate experimental outcomes.
Q2: What are the recommended solvents for dissolving 3-OH-C4-HSL?
A2: Due to its hydrophobic nature, 3-OH-C4-HSL should first be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly recommended.[3][4] While ethanol (B145695) can be used, it is generally not advised as it may open the lactone ring, inactivating the molecule.[4]
Q3: How should I prepare a stock solution of 3-OH-C4-HSL?
A3: A common method is to dissolve the powdered 3-OH-C4-HSL in anhydrous DMSO to a desired concentration, for example, 10 mM.[1] To aid dissolution, vortexing, gentle warming to 37°C, or sonication can be employed.[1][5] The stock solution should then be aliquoted into smaller, sterile tubes to minimize freeze-thaw cycles.[1]
Q4: What is the recommended storage condition for 3-OH-C4-HSL?
A4: As a solid, 3-OH-C4-HSL is stable for at least four years when stored at -20°C.[3][4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its integrity.[1][2]
Q5: How can I prevent precipitation when diluting my stock solution into aqueous media?
A5: To prevent precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in your bioassay is low, typically at or below 0.5%.[1] It is also crucial to add the stock solution to the aqueous medium while vortexing or mixing to facilitate rapid and even dispersion. Working solutions should ideally be prepared immediately before use.[1]
Q6: Is 3-OH-C4-HSL stable in aqueous bioassay media?
A6: The stability of the lactone ring in AHLs like 3-OH-C4-HSL is pH-dependent.[6] The ring is susceptible to hydrolysis (lactonolysis) at neutral to alkaline pH, which can inactivate the molecule. For experiments requiring longer incubation times, consider the pH of your medium. Acidification can improve stability during extraction procedures.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the 3-OH-C4-HSL stock solution to my aqueous bioassay medium.
| Possible Cause | Troubleshooting Step |
| High final concentration of organic solvent. | Ensure the final concentration of the solvent (e.g., DMSO) in the working solution does not exceed a level that affects your specific assay, typically ≤ 0.5%.[1] |
| Concentration of 3-OH-C4-HSL exceeds its solubility limit in the final medium. | Lower the final concentration of 3-OH-C4-HSL in your working solution. |
| Improper mixing technique. | Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to ensure rapid dispersal. |
| Temperature shock. | Allow both the stock solution and the aqueous medium to reach room temperature before mixing. Extreme temperature shifts can cause solutes to fall out of solution.[7] |
Issue: My bioassay results are inconsistent or show no dose-response.
| Possible Cause | Troubleshooting Step |
| Degradation of 3-OH-C4-HSL. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.[1] Confirm the pH of your bioassay medium, as pH values above neutral can lead to lactone ring hydrolysis over time.[6] |
| Precipitation of 3-OH-C4-HSL over time. | Visually inspect your assay plates or tubes for any precipitate at the end of the incubation period. If precipitation is observed, consider lowering the final concentration or including a solubilizing agent (ensure it doesn't interfere with the assay). |
| Inaccurate stock solution concentration. | Re-weigh the compound and prepare a fresh stock solution, ensuring the powder is fully dissolved. Use of ultrasonic treatment may be necessary.[2] |
Quantitative Data Summary
The solubility of 3-OH-C4-HSL can vary depending on the solvent and the specific batch of the compound. The following table summarizes available solubility data.
| Solvent | Reported Solubility | Source |
| DMSO | 125 mg/mL (667.77 mM); requires ultrasonic treatment | MedchemExpress[2] |
| DMSO | Soluble | Cayman Chemical[3] |
| DMSO | 1 mg/mL (5.34 mM); sonication recommended | TargetMol[5] |
| DMF | Soluble | Cayman Chemical[3] |
| Ethanol | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[3] |
| Methanol | 1 mg/mL (5.34 mM); sonication recommended | TargetMol[5] |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3-OH-C4-HSL in DMSO
Materials:
-
N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) powder (MW: 187.19 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Carefully weigh out approximately 1.87 mg of 3-OH-C4-HSL powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for a Bioassay
Materials:
-
10 mM 3-OH-C4-HSL stock solution in DMSO
-
Sterile aqueous bioassay medium (e.g., Luria-Bertani broth, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM 3-OH-C4-HSL stock solution at room temperature.
-
Determine the desired final concentrations of 3-OH-C4-HSL for your experiment (e.g., 1 µM to 100 µM).[1]
-
Perform serial dilutions of the stock solution in the appropriate sterile aqueous medium to achieve the desired final concentrations.
-
Crucially , ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and does not exceed a level that might impact your biological system (typically ≤ 0.5%).[1]
-
Prepare a vehicle control containing the same final concentration of DMSO as the test conditions but without 3-OH-C4-HSL.
-
Use the freshly prepared working solutions immediately in your bioassay.
Visualizations
Caption: Quorum sensing signaling pathway involving 3-OH-C4-HSL.
Caption: Experimental workflow for preparing 3-OH-C4-HSL solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3-Hydroxy-C4-HSL | N-3-hydroxybutyryl-L-Homoserine lactone | TargetMol [targetmol.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL), a key signaling molecule in bacterial quorum sensing.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for 3-OH-C4-HSL quantification.
Sample Preparation and Extraction
Question: I am seeing low recovery of 3-OH-C4-HSL from my bacterial culture supernatants. What could be the cause and how can I improve it?
Answer: Low recovery of 3-OH-C4-HSL can stem from several factors related to your extraction protocol. Here are some common causes and troubleshooting steps:
-
Inadequate Solvent Extraction: The choice of solvent and the extraction procedure are critical. Ethyl acetate (B1210297) is a commonly used and effective solvent for acyl-homoserine lactone (AHL) extraction.[2][3] Ensure you are performing the extraction multiple times (at least three) with fresh solvent to maximize recovery.[2][4] Vigorous shaking of the separatory funnel is necessary to ensure proper partitioning of the analyte into the organic phase.[2]
-
pH of the Sample: The stability of the lactone ring of 3-OH-C4-HSL is pH-dependent. At alkaline pH, the lactone ring can be hydrolyzed, leading to an open-ring form that will not be detected by methods targeting the intact lactone.[5] Acidifying the culture supernatant (e.g., with 0.5% acetic acid) before extraction can help to keep the lactone ring closed and improve stability.[4]
-
Suboptimal Culture Conditions: The production of 3-OH-C4-HSL is often growth-phase dependent, with maximal production typically occurring in the late logarithmic or early stationary phase.[2] Ensure you are harvesting your cultures at the optimal time point for your bacterial strain.
-
Analyte Degradation: AHLs can be sensitive to high temperatures. If you are using a rotary evaporator to concentrate your extract, ensure the temperature does not exceed 35-45°C.[3][4]
Question: My sample extracts are very complex, and I suspect matrix effects are interfering with my analysis. How can I clean up my samples more effectively?
Answer: Complex matrices are a common challenge in the analysis of biological samples and can lead to ion suppression or enhancement in mass spectrometry.[6] Solid-phase extraction (SPE) is a highly effective technique for sample cleanup. Here is a general protocol:
-
Condition the SPE Cartridge: Use a reversed-phase cartridge (e.g., C18). Condition it by passing methanol (B129727) followed by water through the cartridge.[7]
-
Load the Sample: Load your sample extract onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove polar impurities.[2]
-
Elute: Elute the 3-OH-C4-HSL with a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile.[2]
-
Evaporate and Reconstitute: Evaporate the eluent and reconstitute the sample in a solvent compatible with your analytical method, such as the initial mobile phase for LC-MS analysis.[7]
Chromatography and Mass Spectrometry (LC-MS/MS)
Question: I am observing poor peak shape (tailing, broadening, or splitting) for my 3-OH-C4-HSL standard and samples. What are the potential causes and solutions?
Answer: Poor peak shape in LC-MS/MS analysis can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to peak tailing and broadening.[8] Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve your standards and extracts in the initial mobile phase.
-
Mobile Phase Issues: Ensure your mobile phases are correctly prepared, filtered, and degassed. Microbial growth in the mobile phase can also cause system blockages and affect chromatography.[9] Replace buffers every 24-48 hours.[8]
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening.[8] Ensure all connections are secure and use tubing with the appropriate inner diameter.
Question: My signal intensity for 3-OH-C4-HSL is low and inconsistent between runs. What should I check?
Answer: Low and inconsistent signal intensity is often a sign of ion suppression or issues with the mass spectrometer.
-
Matrix Effects: As mentioned earlier, co-eluting compounds from your sample matrix can suppress the ionization of 3-OH-C4-HSL.[10] To assess this, you can perform a post-extraction spike experiment where you compare the signal of a known amount of standard in a clean solvent versus the signal of the same amount spiked into a blank sample extract.[11] If ion suppression is significant, you will need to improve your sample cleanup or use a matrix-matched calibration curve.[6]
-
Ion Source Contamination: The ion source is susceptible to contamination, which can lead to a gradual decrease in signal intensity.[12] Regularly clean the ion source according to the manufacturer's guidelines.
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters, such as ion source temperatures, gas flows, and collision energy, are optimized for 3-OH-C4-HSL.[7]
-
Analyte Stability: 3-OH-C4-HSL can degrade over time, especially in solution.[5] Prepare fresh standards and samples regularly and store them appropriately (e.g., at -20°C).[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OH-C4-HSL) and why is its quantification important?
A1: this compound (3-OH-C4-HSL) is a type of N-acyl homoserine lactone (AHL) that acts as a signaling molecule in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria.[1] Its quantification is crucial for understanding bacterial behavior, including processes like biofilm formation, virulence factor production, and bioluminescence.[1] This makes it a target for the development of novel anti-virulence drugs.
Q2: What are the typical concentration ranges of 3-OH-C4-HSL found in bacterial cultures?
A2: The concentration of 3-OH-C4-HSL can vary significantly depending on the bacterial species, strain, and culture conditions. However, in the supernatant of bacteria known to produce it, such as some Vibrio species, concentrations can range from the nanomolar to low micromolar level. For example, in Vibrio alginolyticus, the concentration range for N-(3-Hydroxybutanoyl)-DL-homoserine lactone has been reported to be 0.1 - 1.0 µM.[2]
Q3: What is the most common analytical technique for quantifying 3-OH-C4-HSL?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of 3-OH-C4-HSL and other AHLs.[13] This method offers high selectivity and sensitivity, allowing for the detection and quantification of these molecules even at low concentrations in complex biological matrices.
Q4: How can I ensure the stability of 3-OH-C4-HSL during sample storage and preparation?
A4: The lactone ring of 3-OH-C4-HSL is susceptible to hydrolysis at pH values above neutral.[5] To ensure stability, it is recommended to:
-
Store samples and extracts at low temperatures (e.g., -20°C or -80°C).
-
Acidify liquid samples (e.g., culture supernatants) before extraction and storage.[4]
-
Avoid prolonged exposure to high temperatures during sample processing.[3]
Q5: Are there any alternatives to LC-MS/MS for the detection of 3-OH-C4-HSL?
A5: While LC-MS/MS is the gold standard for quantification, whole-cell bioreporters can be used for detection and semi-quantitative analysis.[14] These are genetically engineered bacterial strains that produce a measurable signal (e.g., light or color) in the presence of specific AHLs.[4][15] However, bioreporter responses can be influenced by the sample matrix, and they may lack the specificity of LC-MS/MS.[14]
Quantitative Data Summary
Table 1: Reported Concentrations of N-Acyl Homoserine Lactones in Vibrio alginolyticus Supernatant
| N-Acyl Homoserine Lactone (AHL) | Acyl Chain | Substitution | Concentration Range (µM) |
| N-(3-Hydroxybutanoyl)-DL-homoserine lactone | C4 | 3-hydroxy | 0.1 - 1.0 |
| N-Hexanoyl-DL-homoserine lactone | C6 | none | 0.01 - 0.5 |
| N-(3-Oxodecanoyl)-DL-homoserine lactone | C10 | 3-oxo | 0.5 - 5.0 |
Data compiled from studies on various Vibrio alginolyticus strains.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 3-OH-C4-HSL from Bacterial Culture Supernatant
-
Culture Growth and Supernatant Collection:
-
Inoculate a suitable bacterial strain into an appropriate liquid medium.
-
Incubate the culture with shaking at the optimal temperature until it reaches the late logarithmic or early stationary phase.[2]
-
Centrifuge the culture at 10,000 x g for 15-20 minutes at 4°C to pellet the cells.[2][3]
-
Carefully decant the supernatant into a clean flask.[3]
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Acidify the supernatant with an appropriate acid (e.g., 0.5% acetic acid).[4]
-
Add an equal volume of ethyl acetate to the separatory funnel.[3]
-
Shake vigorously for 1-2 minutes, periodically venting to release pressure.[2]
-
Allow the layers to separate. The top organic layer (ethyl acetate) will contain the extracted AHLs.[2]
-
Collect the upper organic phase.[2]
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[2][3]
-
-
Drying and Concentration:
-
Reconstitution:
-
Resuspend the dried extract in a known, small volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for storage or analysis.[3]
-
Visualizations
Caption: A simplified diagram of a LuxI/LuxR-type quorum sensing pathway involving 3-OH-C4-HSL.
Caption: A general experimental workflow for the quantification of 3-OH-C4-HSL from bacterial cultures.
Caption: A decision tree for troubleshooting common issues in the LC-MS/MS analysis of 3-OH-C4-HSL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for 3-OH-C4-HSL Detection
Welcome to the technical support center for the analysis of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL). This resource provides detailed troubleshooting guides, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the accurate detection and quantification of this quorum-sensing molecule.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical precursor ion ([M+H]⁺) for 3-OH-C4-HSL?
A1: The molecular formula for 3-OH-C4-HSL is C₈H₁₃NO₄, with a monoisotopic mass of approximately 187.08 g/mol .[1][2] For mass spectrometry analysis, which is typically performed in positive electrospray ionization mode (ESI+), the target is the protonated molecule [M+H]⁺. Therefore, the theoretical m/z for the precursor ion is 188.09 .
Q2: What are the characteristic product ions for 3-OH-C4-HSL and other N-acyl homoserine lactones (AHLs)?
A2: A hallmark of AHL fragmentation in tandem mass spectrometry (MS/MS) is the presence of a specific fragment from the homoserine lactone ring. The most common and characteristic product ion for all AHLs is the lactone ring fragment at m/z 102.055 .[3][4][5] This ion is often the most abundant and is typically used for screening and identification in Multiple Reaction Monitoring (MRM) experiments.[6][7] Other fragments can arise from the acyl chain and can help distinguish between different AHLs.
Q3: Which ionization mode is recommended for analyzing 3-OH-C4-HSL?
A3: Positive electrospray ionization (ESI+) is the recommended mode for analyzing 3-OH-C4-HSL and other AHLs.[8][9] The amide group within the molecule is readily protonated, leading to strong signal intensity for the [M+H]⁺ ion.
Q4: What are some common causes of low signal intensity for 3-OH-C4-HSL?
A4: Low signal intensity can stem from several factors:
-
Suboptimal Source Parameters: Incorrect settings for capillary voltage, gas flows (nebulizer, drying gas), and source temperature can prevent efficient ionization.[10][11]
-
Incorrect pH of Mobile Phase: The mobile phase pH should facilitate protonation. The addition of a small amount of formic acid (e.g., 0.1%) is common practice.
-
Sample Degradation: AHLs can be susceptible to degradation, particularly through hydrolysis of the lactone ring at non-neutral pH. Ensure samples are handled and stored correctly.[4]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal.[12] Improving chromatographic separation or sample cleanup can mitigate this.[13]
Q5: How can I reduce high background noise in my chromatogram?
A5: High background noise can obscure your analyte peak and affect quantification. Consider the following solutions:
-
Check Solvent and System Purity: Ensure you are using high-purity, LC-MS grade solvents and that the LC system is clean. Running a blank injection of your mobile phase can help diagnose contamination.[14]
-
Clean the Mass Spectrometer Source: The ion source can become contaminated over time, leading to high background. Follow the manufacturer's protocol for cleaning the source components.[11]
-
Improve Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove interfering matrix components.[15]
-
Optimize Chromatographic Gradient: Adjusting the LC gradient can help separate the analyte from background ions.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Precursor Ion Detected | 1. Incorrect m/z setting in the method.2. No analyte in the sample or infusion solution.3. Clogged or leaking infusion line or injector.4. Improper MS source settings (gas flow, temperature, voltage).5. Instrument not calibrated. | 1. Verify the theoretical [M+H]⁺ m/z of 188.09.2. Prepare a fresh, higher concentration standard (e.g., 1 µg/mL).[13]3. Check for visible spray at the ESI needle and inspect lines for blockages or leaks.[11]4. Start with the instrument's autotune recommendations and optimize manually.[13]5. Perform a system calibration according to the manufacturer's guidelines.[11][16] |
| Poor Fragmentation / Low Product Ion Intensity | 1. Collision Energy (CE) is too low or too high.2. Low abundance of the precursor ion.3. Gas pressure in the collision cell is not optimal. | 1. Perform a CE ramp experiment. Infuse the analyte and vary the collision energy (e.g., 5-40 eV) while monitoring the product ions to find the optimal value that maximizes the m/z 102 signal.[17]2. First, optimize the precursor ion intensity by adjusting source parameters like cone/declustering potential.[10]3. If adjustable on your instrument, consult the manufacturer's guide for typical settings. |
| Poor Peak Shape or Splitting | 1. Column degradation or contamination.2. Incompatibility between injection solvent and mobile phase.3. Clogged frit or tubing in the LC system. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the injection solvent is similar to or weaker than the initial mobile phase.3. Systematically check components for blockages that could cause pressure fluctuations.[11] |
| High Carryover Between Samples | 1. Inadequate needle wash.2. Adsorption of analyte to LC components. | 1. Use a stronger solvent in the needle wash solution (e.g., one with a higher percentage of organic solvent). Running additional blank injections between samples can also help.[18]2. Add a small amount of acid (e.g., formic acid) to the mobile phase to ensure the analyte remains protonated and less likely to adsorb. |
Mass Spectrometry Parameter Optimization
Optimizing MS parameters is a systematic process aimed at maximizing the signal intensity of the target analyte. The general workflow involves direct infusion of a standard solution to optimize source and fragmentation conditions before proceeding to LC-MS analysis.[19]
General Optimization Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-(3-hydroxy-butanoyl)-homoserine lactone | C8H13NO4 | CID 10330086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 4. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 5. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting common problems in AHL bioreporter assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-acyl homoserine lactone (AHL) bioreporter assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing a high background signal in my no-AHL control wells?
Answer: A high background signal, or "leaky" expression from the reporter system in the absence of an inducer, can obscure the detection of true positive signals. Several factors can contribute to this issue:
-
Causes and Solutions:
-
Promoter Leakiness: The promoter controlling the reporter gene may have a basal level of activity even without the activated LuxR-AHL complex.[1]
-
Solution: Consider using a bioreporter strain with a more tightly regulated promoter or a different reporter system altogether.
-
-
High LuxR Expression: Overexpression of the LuxR regulatory protein can sometimes lead to AHL-independent activation of the reporter promoter.[2][3] An increase in the regulatory gene dosage can cause a corresponding increase in background luminescence.[3]
-
Solution: If using an inducible promoter for LuxR expression, try lowering the concentration of the inducer (e.g., IPTG).[2] If the luxR gene is on a high-copy plasmid, consider moving it to a lower-copy plasmid.
-
-
Media Composition: Components in the growth medium may mimic or contain substances that can weakly activate the bioreporter. Some plant extracts and phytochemicals have been reported to interfere with bacterial quorum sensing.[4]
-
Solution: Test different types of growth media to see if the background signal is reduced. If testing samples from complex sources like plant root exudates, be aware of potential AHL mimics.[4]
-
-
Contamination: Contamination of your culture with AHL-producing bacteria is a common cause of unexpected signal.
-
Solution: Ensure aseptic techniques are strictly followed. Streak out your bioreporter strain on an agar (B569324) plate to check for purity. Always include appropriate negative controls.
-
-
Question: Why is my bioreporter showing low sensitivity or no signal, even with AHLs present?
Answer: A lack of response from the bioreporter can be frustrating. The issue can stem from the bioreporter itself, the experimental conditions, or the AHL sample.
-
Causes and Solutions:
-
Bioreporter Viability and Activity: The bioreporter cells may not be healthy or metabolically active. Long-term storage can affect viability.[5]
-
Incorrect Incubation Time/Temperature: The kinetics of the reporter system require sufficient time for transcription and translation to produce a detectable signal. Temperature can also affect protein folding and activity.[8][9] For example, some β-galactosidase-based assays show that activity is deactivated above 55°C.[8][9]
-
AHL Degradation: AHLs can be unstable, particularly at non-neutral pH. They can undergo lactonolysis, a process where the homoserine lactone ring is hydrolyzed, rendering the molecule inactive.[11]
-
Solution: Prepare AHL stock solutions in a non-aqueous solvent like DMSO or acidified ethyl acetate (B1210297) and store them at -20°C.[12] When preparing working solutions, use appropriate buffers to maintain a stable pH.[11]
-
-
Insufficient LuxR Expression: The concentration of the LuxR receptor protein may be too low to effectively bind the AHL and activate the reporter. Increasing the concentration of LuxR in the cell can increase the sensitivity of the system to low concentrations of AHLs.[2][3]
-
Solution: If possible, increase the expression level of LuxR, for example, by using a stronger promoter or a higher-copy number plasmid.[2]
-
-
Presence of Inhibitors: The sample being tested may contain quorum quenching (QQ) compounds that degrade AHLs or inhibit the reporter system.[11][13]
-
Solution: If screening for AHLs in complex samples, consider pre-treating the sample to remove potential inhibitors, for instance, by solid-phase extraction.
-
-
Question: I'm observing high variability between my experimental replicates. What could be the cause?
-
Causes and Solutions:
-
Inaccurate Pipetting: Small errors in pipetting volumes of AHL solutions or cell cultures can lead to large differences in the final reporter output.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When preparing serial dilutions, vortex thoroughly between each step.
-
-
Uneven Cell Density: If the bioreporter culture is not homogenous, different wells will receive a different number of cells, leading to varied signal strength.
-
Solution: Thoroughly mix the bioreporter culture before aliquoting it into the wells of a microplate.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be subject to more evaporation and temperature fluctuations, which can affect cell growth and reporter activity.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.
-
-
Timing of Reagent Addition: In kinetic assays, the timing of adding reagents like the reporter substrate (e.g., Beta-Glo) is critical.
-
Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "crosstalk" in AHL bioreporter assays?
Crosstalk refers to the phenomenon where a LuxR-type receptor is activated by a non-native AHL molecule.[6] For example, a LuxR system that is typically activated by C6-HSL might also show a response, albeit usually weaker, to C12-HSL.[6] This can be a significant issue when trying to identify specific AHLs in a mixed population of bacteria. To mitigate this, it's important to characterize the specificity of your bioreporter against a panel of different AHLs.
Q2: What are the different types of reporter genes used in AHL bioreporters?
Several types of reporter genes are commonly used, each with its own advantages and detection method:
-
Bioluminescence: Genes like luxCDABE produce light, which can be measured with a luminometer.[2][14] This method is often very sensitive.
-
Fluorescence: Genes encoding fluorescent proteins like GFP (Green Fluorescent Protein) are widely used.[1][6][15] The signal is measured with a fluorometer or a fluorescence plate reader.
-
Chromogenic: The lacZ gene, which encodes the enzyme β-galactosidase, is a classic example.[8][11] When a substrate like X-Gal is added, the enzyme cleaves it to produce a blue-colored product that can be quantified with a spectrophotometer.[8] The vioA gene in Chromobacterium violaceum produces a purple pigment called violacein.[10]
Q3: How should I prepare and store my AHL standards?
AHLs are susceptible to degradation. For long-term storage, they should be dissolved in a non-aqueous solvent like DMSO and kept at -20°C or -80°C.[12] For experiments, fresh dilutions should be made in the appropriate buffer or medium. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a summary of common quantitative parameters used in AHL bioreporter assays, compiled from various protocols.
Table 1: Common Experimental Conditions
| Parameter | Typical Range/Value | Notes | Source |
| Incubation Temperature | 30°C - 37°C | Optimal temperature depends on the bioreporter strain. | [2][8][10] |
| Incubation Time | 1 - 4 hours | Signal generally increases with time before plateauing. | [6][8] |
| AHL Concentration | 10 pM - 10 µM | The dynamic range depends on the sensitivity of the specific bioreporter. | [2][6] |
| Cell Culture OD600 | 0.1 - 0.2 | Cells are typically diluted to this optical density before the assay. | [2][7] |
Table 2: Reporter Measurement Parameters
| Reporter System | Excitation (nm) | Emission (nm) | Absorbance (nm) | Notes | Source |
| GFP | ~490 | ~525 | N/A | Green Fluorescent Protein | [6] |
| β-galactosidase (X-Gal) | N/A | N/A | ~635 | Measures blue color development. | [8] |
| Luminescence (Lux) | N/A | N/A | N/A | Light output is measured directly. | [8] |
Experimental Protocols
Protocol 1: General Microplate-Based AHL Bioreporter Assay
This protocol describes a general method for quantifying AHL activity using a liquid culture-based assay in a 96-well plate.
-
Prepare Bioreporter Culture: Inoculate the bioreporter strain into a suitable liquid medium (e.g., LB broth) with the appropriate antibiotics. Grow the culture overnight with shaking at the optimal temperature.[6][7]
-
Subculture: The next day, dilute the overnight culture into fresh medium to an OD600 of approximately 0.1.[2][7] Incubate for 1-2 hours with shaking to allow the cells to enter the exponential growth phase.[6]
-
Prepare Assay Plate: Aliquot your samples and AHL standards into the wells of a 96-well microplate. Include negative controls (e.g., medium only, or sample solvent).
-
Add Bioreporter: Add the prepared bioreporter cell culture to each well. The final volume is typically 100-200 µL.
-
Incubate: Cover the plate and incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 2-4 hours) with or without shaking.[6][8]
-
Measure Signal: After incubation, measure the reporter signal (fluorescence, luminescence, or absorbance) using a microplate reader.[6][8]
-
Normalize Data (Optional): Measure the optical density at 600 nm (OD600) of each well to normalize the reporter signal to cell density. This accounts for any differences in cell growth.[6]
Protocol 2: Agar Plate Well-Diffusion Assay
This is a common method for screening for AHL production from bacterial isolates.[10][16]
-
Prepare Bioreporter Overlay: Grow an overnight culture of the bioreporter strain (e.g., Chromobacterium violaceum CV026).[10]
-
Mix with Agar: Mix a small volume of the overnight culture with molten, cooled (to ~46°C) agar medium.[10]
-
Pour Plates: Immediately pour the agar-culture mixture into petri dishes and allow them to solidify.[10]
-
Create Wells: Once solidified, use a sterile cork borer or pipette tip to punch wells into the agar.[10][16]
-
Add Sample: Pipette a known volume of your test sample (e.g., cell-free culture supernatant) or AHL standard into each well.[16]
-
Incubate: Incubate the plates at the optimal temperature (e.g., 30°C) for 24-48 hours.[10][16]
-
Observe Results: The presence of AHLs will cause them to diffuse into the agar and induce a response in the bioreporter, typically seen as a colored (e.g., purple) or luminescent zone around the well.[10][16] The diameter of this zone is proportional to the concentration of the AHL.
Visualizations
dot
References
- 1. Part:BBa C0062 - parts.igem.org [parts.igem.org]
- 2. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of preservation conditions of As (III) bioreporter bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 7. AHL and AI-2 bioreporter assays. [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 11. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E. coli biosensor based on modular GFP and luxI/luxR cyclic amplification circuit for sensitive detection of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-acyl-homoserine lactones (AHLs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference in the complex sample analysis of N-acyl-homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in AHL analysis?
A1: Interference in AHL analysis primarily originates from the sample matrix, which includes all components other than the AHLs of interest. In complex samples such as environmental (soil, water), clinical (plasma, urine), or industrial (bioreactor media) samples, common interferents include lipids, proteins, salts, and other small molecules.[1][2] These can lead to phenomena like ion suppression or enhancement in mass spectrometry, co-elution in chromatography, and high background noise, all of which compromise the accuracy and sensitivity of AHL quantification.[1]
Q2: How does matrix effect impact LC-MS analysis of AHLs?
A2: The matrix effect is a major challenge in LC-MS-based analysis of AHLs.[1][2] It refers to the alteration of ionization efficiency for the target AHLs due to the presence of co-eluting matrix components.[1] This can manifest as:
-
Ion Suppression: The most common effect, where matrix components compete with AHLs for ionization, leading to a decreased signal intensity and underestimation of the AHL concentration.[1]
-
Ion Enhancement: Less frequently, matrix components can enhance the ionization of AHLs, resulting in an overestimation of their concentration.[1]
Matrix effects can lead to poor data reproducibility, reduced sensitivity, and inaccurate quantification.[1]
Q3: What is the importance of sample preparation in minimizing interference?
A3: Proper sample preparation is the most critical step to minimize interference in AHL analysis.[2] Effective sample preparation techniques aim to remove or reduce the concentration of interfering matrix components while efficiently extracting and concentrating the target AHLs. Common strategies include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3] A well-designed sample preparation protocol can significantly improve the quality of analytical data by reducing matrix effects, improving signal-to-noise ratios, and protecting the analytical instrumentation from contamination.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during AHL analysis.
Problem: Low or no AHL signal detected.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent for LLE or the sorbent and elution solvent for SPE based on the polarity of the target AHLs. Ensure the pH of the sample is adjusted to maintain AHLs in a neutral form for better extraction. |
| AHL Degradation | AHLs are susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH. Ensure samples are kept at a neutral or slightly acidic pH and stored at low temperatures to prevent degradation. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[4] Implement a more rigorous sample cleanup method, such as SPE, to remove interferents.[2] |
| Low AHL Concentration | If analyzing bacterial cultures, ensure they have reached a sufficient cell density (late logarithmic or stationary phase) for optimal AHL production.[5] For environmental samples, consider concentrating a larger sample volume. |
Problem: Poor peak shape and resolution in chromatography.
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Matrix Interference | Improve sample cleanup using SPE to remove co-eluting matrix components.[5] |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase gradient, flow rate, and column temperature to improve the separation of AHLs from interfering compounds.[5] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[6][7] |
Problem: High background noise in the chromatogram.
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Glassware | Use high-purity solvents (e.g., LC-MS grade) and thoroughly clean all glassware. Run a solvent blank to check for system contamination. |
| Insufficient Sample Cleanup | Employ a more effective sample cleanup technique, such as SPE with a highly selective sorbent, to remove a broader range of interfering compounds.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler and run blank injections between samples to prevent carryover. |
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery of AHLs. The following table summarizes a comparison of recovery rates for different analytical approaches.
| Extraction Method | Analyte Type | Matrix | Average Recovery (%) | Key Advantages | Reference |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma, Urine | 10-20% lower than SPE | Simple, inexpensive | |
| Solid-Phase Extraction (SPE) | Various Drugs | Plasma, Urine | High and consistent | High reproducibility, cleaner extracts | |
| SPE (Oasis HLB) | 13 AHLs | Wastewater | High | Suitable for a wide range of AHLs |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for AHLs from Liquid Samples
-
Sample Acidification: Acidify the liquid sample (e.g., bacterial culture supernatant) to a pH of 3-4 with a suitable acid (e.g., 0.1% v/v formic acid). This protonates the AHLs and prevents lactone ring hydrolysis.
-
Solvent Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (ethyl acetate (B1210297) is commonly used).
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Collect the organic phase (top layer with ethyl acetate).
-
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for AHLs using a Reversed-Phase (C18) Cartridge
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Pass 5 mL of deionized water to equilibrate the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated (acidified and filtered) sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities and salts.
-
-
Elution:
-
Elute the retained AHLs with 2-5 mL of a strong organic solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
AHL-Mediated Quorum Sensing Pathway
Caption: A generic AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Experimental Workflow for AHL Analysis
Caption: A typical experimental workflow for AHL analysis from complex samples.
Troubleshooting Decision Tree for Low AHL Signal
Caption: A decision tree for troubleshooting low AHL signals in LC-MS analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. rocker.com.tw [rocker.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. publicacions.iec.cat [publicacions.iec.cat]
Preventing enzymatic degradation of 3-OH-C4-HSL during sample preparation.
Welcome to the technical support center for the handling and preparation of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent the enzymatic and chemical degradation of 3-OH-C4-HSL during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is 3-OH-C4-HSL and why is its stability important?
Q2: What are the primary causes of 3-OH-C4-HSL degradation during sample preparation?
Degradation of 3-OH-C4-HSL is primarily caused by two mechanisms:
-
Enzymatic Degradation: Bacteria that produce AHLs often also produce enzymes that can degrade them. These "quorum quenching" enzymes fall into two main categories:
-
Lactonases: These enzymes, such as AiiA, hydrolyze the ester bond in the homoserine lactone ring, opening the ring structure.[1][2] This reaction is often reversible under acidic conditions.[3]
-
Acylases (or Amidases): These enzymes, like PvdQ, cleave the amide bond between the acyl side chain and the homoserine lactone ring.[4][5][6] This degradation is irreversible.[3]
-
-
Chemical (Non-Enzymatic) Degradation: The lactone ring of 3-OH-C4-HSL is susceptible to pH-dependent hydrolysis (lactonolysis). This degradation is significantly accelerated at alkaline pH (pH > 7.5) and higher temperatures.[7][8][9] Shorter acyl chains, like the C4 chain in 3-OH-C4-HSL, are generally less stable than longer-chain AHLs.[7][10]
Q3: How can I distinguish between enzymatic and non-enzymatic degradation?
The reversibility of lactone ring hydrolysis is key. If you suspect degradation, you can acidify an aliquot of your sample to pH 2.0-3.0 and incubate it for a few hours at room temperature.[3] If the 3-OH-C4-HSL signal is recovered upon re-analysis (e.g., via LC-MS), the degradation was likely due to a combination of lactonase activity and/or pH-dependent lactonolysis. If the signal is not recovered, irreversible degradation by an acylase is the probable cause.
Visualizing Degradation Pathways
The following diagram illustrates the two primary enzymatic pathways for 3-OH-C4-HSL degradation.
Caption: Enzymatic degradation pathways of 3-OH-C4-HSL.
Troubleshooting Guide
Problem: My 3-OH-C4-HSL concentrations are consistently low, variable, or undetectable.
This is a common issue stemming from degradation during sample handling. Follow this guide to diagnose and solve the problem.
| Question / Checkpoint | Potential Cause | Recommended Solution |
| 1. What is the pH of your sample immediately after collection? | Alkaline pH (>7.5): The sample environment (e.g., stationary phase bacterial culture) can become alkaline, causing rapid chemical hydrolysis (lactonolysis) of the lactone ring.[9][10] | Immediate Acidification: Lower the pH of the sample to < 6.0 (ideally pH 2-4) immediately upon collection using an appropriate acid (e.g., formic acid, HCl). This inhibits pH-dependent hydrolysis and inactivates many enzymes.[7] |
| 2. How quickly are samples processed after collection? | Delayed Processing / High Temperature: Leaving samples at room temperature or even 4°C for extended periods allows endogenous lactonases and acylases to remain active. | Rapid Quenching: Immediately after collection, flash-freeze the sample in liquid nitrogen or a dry ice/ethanol bath. Alternatively, quench enzymatic activity by adding a cold organic solvent (e.g., methanol (B129727), acetonitrile) at a 1:1 ratio. |
| 3. Are you working with cell lysates or whole-cell supernatants? | Intracellular Enzymes: Cell lysis releases a high concentration of intracellular degradative enzymes. | Prioritize Supernatant: If possible, analyze the cell-free supernatant. Pellet cells quickly at 4°C. For Lysates: Use a rapid and cold lysis method and immediately proceed to protein precipitation/extraction with acidified organic solvent. |
| 4. Have you confirmed the degradation mechanism? | Unknown Enzyme Type: The strategy for prevention may differ slightly depending on the primary degrading enzyme (lactonase vs. acylase). | Perform Reversibility Test: Acidify a degraded sample aliquot to pH 2.0 for 2-4 hours.[3] If the signal is restored, lactonase is the main culprit, and acidification is a highly effective strategy. If not, irreversible acylase activity is likely, making rapid and thorough enzyme inactivation (quenching) paramount. |
Data Summary: Factors Affecting AHL Stability
The stability of AHLs like 3-OH-C4-HSL is highly dependent on environmental factors.
Table 1: Effect of pH and Temperature on AHL Stability
| pH | Temperature | Stability of Lactone Ring | Primary Degradation Mechanism | Reference |
|---|---|---|---|---|
| < 6.0 | 4°C - 37°C | High | Minimal | [7][8] |
| 7.0 | 22°C | Moderate | Slow Lactonolysis | [7][11] |
| > 7.5 | 37°C | Low to Very Low | Rapid Lactonolysis |[7][9][10] |
Experimental Protocols & Workflow
To ensure the preservation of 3-OH-C4-HSL, a robust sample preparation workflow that rapidly inactivates enzymes is essential.
Caption: Recommended workflow for 3-OH-C4-HSL sample preparation.
Protocol 1: Acidified Solvent Quenching and Extraction
This protocol is highly effective for inactivating both lactonases and acylases and extracting 3-OH-C4-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture
-
Ice bucket
-
Centrifuge capable of 4°C
-
Ethyl acetate, HPLC grade (pre-chilled to -20°C)
-
Formic acid
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Methanol, HPLC grade
-
Microcentrifuge tubes
Methodology:
-
Prepare Quenching Solvent: Create a stock of acidified ethyl acetate by adding 0.1% (v/v) formic acid. Keep this solution on ice or at -20°C until use.
-
Sample Collection and Quenching:
-
Withdraw 1 mL of bacterial culture.
-
Immediately add it to a tube containing 1 mL of the ice-cold acidified ethyl acetate.
-
Vortex vigorously for 60 seconds. This step rapidly stops enzymatic activity and begins the extraction.
-
-
Cell Separation:
-
Centrifuge the tube at 13,000 x g for 5 minutes at 4°C to pellet cells and debris.
-
-
Extraction:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Avoid disturbing the aqueous layer and cell pellet.
-
Repeat the extraction on the remaining aqueous layer by adding another 1 mL of acidified ethyl acetate, vortexing, and centrifuging as before. Pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat the sample.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of methanol or an appropriate mobile phase for your analytical method.
-
-
Final Clarification:
-
Centrifuge the reconstituted sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an analysis vial for LC-MS or other detection methods.
-
Troubleshooting Logic Diagram
Use this diagram to systematically diagnose the source of 3-OH-C4-HSL degradation.
Caption: Troubleshooting decision tree for 3-OH-C4-HSL degradation.
References
- 1. Mechanism of the quorum-quenching lactonase (AiiA) from Bacillus thuringiensis. 1. Product-bound structures [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. The quorum-quenching N-acyl homoserine lactone acylase PvdQ is an Ntn-hydrolase with an unusual substrate-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. research.rug.nl [research.rug.nl]
- 7. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Strategies to increase the yield of synthetic N-3-Hydroxybutyryl-L-homoserine lactone.
Welcome to the technical support center for the synthesis of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield and purity of their synthetic product.
Troubleshooting Guide
Low or no yield of this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions and purification procedures. This guide addresses common issues in a question-and-answer format.
Q1: My overall yield is very low. What are the most likely causes?
Low yields in the synthesis of 3-hydroxy-AHLs often stem from side reactions involving the hydroxyl group of the acyl chain, degradation of the lactone ring, or incomplete reactions. A common and effective strategy to circumvent these issues is a two-step synthesis. This involves first synthesizing the N-(3-oxobutanoyl)-L-homoserine lactone intermediate, followed by its selective reduction to the desired 3-hydroxy product.
Q2: I'm attempting the two-step synthesis. What are the critical points for the first step (synthesis of N-(3-oxobutanoyl)-L-homoserine lactone)?
The first step, the acylation of L-homoserine lactone, is crucial for the overall success of the synthesis. Here are some key considerations:
-
Quality of Starting Materials: Ensure that your L-homoserine lactone hydrobromide is dry and that the acylating agent (e.g., 3-oxobutanoyl chloride or a precursor like Meldrum's acid adduct) is of high purity.
-
Reaction Conditions: The coupling reaction is often performed under Schotten-Baumann conditions (a two-phase system with a mild base) or using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent.
-
pH Control: Maintaining a slightly basic pH is critical. Excessively basic conditions can lead to the hydrolysis of the lactone ring, a phenomenon known as lactonolysis. The use of a mild inorganic base like sodium bicarbonate is recommended.
-
Temperature: Low temperatures (0-5 °C), especially during the addition of the acylating agent, can help to minimize side reactions.
Q3: My reduction of the 3-oxo group to the 3-hydroxy group is inefficient. How can I improve this step?
The selective reduction of the ketone in the 3-position of the acyl chain is the final critical step.
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this transformation as it is selective for ketones and aldehydes and will not reduce the ester bond of the lactone ring.
-
Solvent: The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at a low temperature (0 °C) to improve selectivity and control the reaction rate.
-
Reaction Time and Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material. Over-reduction is generally not a concern with NaBH₄, but ensuring the reaction goes to completion is key for a good yield.
Q4: I'm struggling with the purification of the final product. What are the common impurities and the best purification methods?
Purification is essential to obtain a high-purity product.
-
Common Impurities: Unreacted starting materials, byproducts from side reactions (e.g., the hydrolyzed lactone), and residual reagents can contaminate the final product.
-
Work-up Procedure: After the reaction, a standard work-up involves quenching any excess reagent, followed by extraction with an organic solvent like ethyl acetate (B1210297). Washing the organic layer with a mild acid (e.g., dilute HCl) and then with brine can help remove basic impurities and salts.
-
Chromatography: Silica (B1680970) gel column chromatography is the most effective method for purifying this compound. A mobile phase gradient of ethyl acetate in hexanes is commonly used to separate the product from less polar and more polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the recommended overall synthetic strategy for maximizing the yield of this compound?
A: A two-step synthetic route is highly recommended.[1]
-
Step 1: Synthesis of N-(3-oxobutanoyl)-L-homoserine lactone. This is achieved by coupling L-homoserine lactone with a suitable 3-oxobutanoyl precursor.
-
Step 2: Reduction of the 3-oxo group. The resulting N-(3-oxobutanoyl)-L-homoserine lactone is then selectively reduced to this compound using a mild reducing agent like sodium borohydride.[1]
Q: Can I use a one-step direct coupling of 3-hydroxybutanoic acid with L-homoserine lactone?
A: While seemingly more direct, this method can lead to lower yields due to competitive O-acylation, where the hydroxyl group of the 3-hydroxybutanoic acid reacts instead of the amine of the L-homoserine lactone. Protecting the hydroxyl group before coupling is an option, but the two-step synthesis via the 3-oxo intermediate is often more efficient.
Q: How can I avoid the hydrolysis of the homoserine lactone ring?
A: The lactone ring is susceptible to hydrolysis under basic conditions. To minimize this, avoid strong bases and prolonged exposure to basic aqueous solutions during the reaction and work-up. Use of a mild base like sodium bicarbonate and performing aqueous extractions promptly are good practices. Acidifying the aqueous layer to a pH of 3-4 before extraction can also help to prevent lactonolysis.
Q: What are the optimal storage conditions for this compound?
A: The solid product should be stored at -20°C for long-term stability. Solutions in organic solvents like DMSO and dimethylformamide are also viable, but should be purged with an inert gas before storage at low temperatures. It is not recommended to store the compound in ethanol or other primary alcohols as they can promote the opening of the lactone ring.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of N-acyl-homoserine lactones using different methods.
| Synthetic Step | Method | Reagents | Typical Yield (%) | Reference |
| Acylation | Schotten-Baumann | Acid chloride, NaHCO₃, CH₂Cl₂/H₂O | 60-85 | [2] |
| Acylation | EDC Coupling | Carboxylic acid, EDC, HOBt, DIPEA, CH₂Cl₂ | 70-80 | [3] |
| Reduction | Sodium Borohydride | N-(3-oxo-acyl)-HSL, NaBH₄, Methanol | 80-95 | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 3-hydroxy-AHLs.[1]
Step 1: Synthesis of N-(3-oxobutanoyl)-L-homoserine lactone
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Preparation of the Acylating Agent: Prepare the 5-(3-oxobutanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid adduct) by reacting diketene (B1670635) with Meldrum's acid.
-
Coupling Reaction:
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Dissolve L-homoserine lactone hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane.
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Add a mild base, for example, triethylamine (B128534) (2 equivalents), to neutralize the hydrobromide.
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Add the Meldrum's acid adduct (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
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Wash the reaction mixture with dilute HCl and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Step 2: Reduction of N-(3-oxobutanoyl)-L-homoserine lactone
-
Reduction Reaction:
-
Dissolve the purified N-(3-oxobutanoyl)-L-homoserine lactone (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of acetone, followed by dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography using an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualization
Diagram 1: Two-Step Synthetic Workflow
Caption: A two-step workflow for the synthesis of this compound.
Diagram 2: Quorum Sensing Pathway in Vibrio harveyi
Caption: The LuxM/N quorum-sensing circuit in Vibrio harveyi regulated by 3-OH-C4-HSL.[4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 4. Quorum Sensing Regulates Type III Secretion in Vibrio harveyi and Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) detection methods.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound (3-OH-C4-HSL) and why is its sensitive detection important?
This compound (3-OH-C4-HSL) is a type of N-acyl homoserine lactone (AHL), a class of signaling molecules involved in bacterial quorum sensing (QS). In many Gram-negative bacteria, these molecules regulate gene expression related to virulence, biofilm formation, and antibiotic resistance in a cell-density-dependent manner. Sensitive and specific detection of 3-OH-C4-HSL is crucial for studying bacterial communication, diagnosing infections, and developing novel anti-pathogenic drugs that disrupt QS pathways, a strategy known as quorum quenching.
Q2: What are the primary methods for detecting 3-OH-C4-HSL, and how do they compare in sensitivity?
The two primary methods for detecting 3-OH-C4-HSL are whole-cell biosensors and analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Biosensors are genetically engineered bacteria that produce a measurable signal (e.g., light, color, fluorescence) in the presence of specific AHLs. They can be highly sensitive but may suffer from cross-reactivity with other similar molecules.
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LC-MS/MS offers high specificity and accurate quantification by separating molecules based on their physicochemical properties and identifying them by their mass-to-charge ratio. Modern LC-MS/MS systems can achieve very low limits of detection, often in the nanomolar to picomolar range.[1][2]
Biosensor-Based Assay Troubleshooting
Q3: My biosensor assay shows no signal, even though I expect 3-OH-C4-HSL to be present. What are the common causes?
Several factors can lead to a lack of signal:
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AHL Concentration is Below the Detection Limit: The amount of 3-OH-C4-HSL in your sample may be too low for your biosensor to detect. Consider concentrating the sample via solid-phase or liquid-liquid extraction.[3]
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Degradation of 3-OH-C4-HSL: The lactone ring in AHLs is susceptible to hydrolysis at non-neutral pH, especially alkaline conditions. Ensure your samples and buffers are maintained at a stable, slightly acidic to neutral pH.[3]
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Incompatible Biosensor Specificity: Not all biosensors that respond to short-chain AHLs are sensitive to the 3-hydroxy substitution. Verify that your chosen biosensor is known to respond to 3-OH-C4-HSL or related 3-hydroxy AHLs.
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Presence of Inhibitory Compounds: Your sample matrix may contain substances that inhibit the biosensor's metabolic activity or the function of the reporter system.[3] Test for inhibition by spiking a known amount of synthetic 3-OH-C4-HSL into your sample and comparing the signal to a clean standard.
Q4: The background signal in my biosensor assay is too high, masking the specific signal. How can I reduce it?
High background can obscure sensitive measurements. To mitigate this:
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Check for Contamination: Ensure all media, water, and glassware are sterile and free from any AHL contamination. Autoclaving is critical.[3]
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Assess "Leaky" Promoter Activity: Some reporter gene promoters in biosensors have a low level of constitutive expression. Run a negative control (biosensor with sterile media/buffer) to quantify this baseline and subtract it from your measurements.[3]
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Minimize Cross-Reactivity: If your sample is a complex mixture, other molecules might be weakly activating the biosensor. Purifying the AHLs from the sample using solid-phase extraction (SPE) can help remove these interfering compounds.[3]
LC-MS/MS Analysis Troubleshooting
Q5: I am struggling to achieve the required sensitivity for 3-OH-C4-HSL using LC-MS/MS. How can I optimize my method?
Improving LC-MS/MS sensitivity requires a systematic approach:
-
Optimize Sample Preparation: The extraction efficiency from a complex matrix is critical. Use a robust liquid-liquid extraction (e.g., with acidified ethyl acetate) or a solid-phase extraction (SPE) protocol. Ensure complete evaporation of the solvent and reconstitution in a mobile phase-compatible solution.[4] The use of an internal standard can account for variations in extraction efficiency.[3]
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Enhance Ionization: Optimize mass spectrometer source parameters, such as capillary voltage and gas flows, to maximize the ionization of 3-OH-C4-HSL.[5] Test both positive and negative ionization modes, although AHLs are most commonly detected in positive mode as [M+H]⁺ adducts.[6]
-
Optimize MS/MS Fragmentation: For tandem MS (MS/MS), carefully select the precursor ion (the molecular ion of 3-OH-C4-HSL) and optimize the collision energy to produce the most abundant and specific product ions.[7] A characteristic product ion for all AHLs is the lactone ring fragment at m/z 102.[6][8]
-
Improve Chromatography: Ensure the chromatographic peak shape is sharp and symmetrical. Broad peaks lead to lower sensitivity. This can be achieved by selecting the right column (e.g., a C18 for non-polar compounds), optimizing the mobile phase gradient, and ensuring the injection solvent is not stronger than the mobile phase.[7][9]
Q6: What are "matrix effects" in LC-MS/MS, and how can they affect my 3-OH-C4-HSL measurement sensitivity?
Matrix effects occur when components in a complex sample, other than the analyte of interest, alter the ionization efficiency of the analyte, leading to signal suppression or enhancement.[3] This can cause poor reproducibility and inaccurate quantification. To address this, perform a matrix effect study by comparing the signal of a standard in a clean solvent to the signal of the same standard spiked into an extract of your sample matrix. If significant effects are observed, further sample cleanup, dilution, or the use of matrix-matched calibration curves is necessary.[3]
Data Presentation: Method Comparison
Table 1: Comparison of Detection Methods for 3-OH-C4-HSL and Related Short-Chain AHLs
| Method | Principle | Typical Limit of Detection (LOD) | Pros | Cons |
| Whole-Cell Biosensors | Genetically engineered bacteria produce a measurable signal (color, light, fluorescence) upon AHL binding to a LuxR-type receptor.[10] | Nanomolar (nM) range (e.g., 1-100 nM), highly dependent on the specific strain and AHL.[11] | High sensitivity, low cost, suitable for high-throughput screening.[12] | Can suffer from cross-reactivity with other AHLs, potential for inhibition by sample matrix, semi-quantitative without a standard curve.[3] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation for specific identification and quantification.[7] | Low nanomolar (nM) to picomolar (pM) range.[1][2] | High specificity and accuracy, provides structural confirmation, quantitative.[8] | High instrument cost, requires significant method development, susceptible to matrix effects.[13] |
| ELISA | Competitive immunoassay using antibodies specific to AHLs. | Nanomolar (nM) range (e.g., 1.5-4 nM for 3-oxo-C12-HSL).[14] | High throughput, no need for complex instrumentation. | Limited commercial availability for specific AHLs, potential for antibody cross-reactivity.[15] |
Experimental Protocols & Visualizations
Protocol 1: General AHL Extraction for LC-MS/MS Analysis
This protocol describes a standard method for extracting AHLs, including 3-OH-C4-HSL, from a bacterial culture supernatant.
Materials:
-
Bacterial culture (grown to the desired phase)
-
Centrifuge and sterile tubes
-
0.22 µm sterile filter
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen stream evaporator
-
LC-MS grade acetonitrile (B52724) or methanol
-
Vortex mixer
Methodology:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 50 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter to remove any remaining bacteria.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction on the aqueous layer two more times, pooling all organic extracts.
-
-
Drying and Evaporation:
-
Dry the pooled organic extract by passing it over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at a temperature not exceeding 37°C to prevent AHL degradation.
-
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of LC-MS grade mobile phase starting solvent (e.g., 50:50 acetonitrile:water). Vortex thoroughly to dissolve the AHLs.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizing Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones Protect Mice from Lethal Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and handling of 3-OH-C4-HSL stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) stock solutions.
Frequently Asked Questions (FAQs)
1. What is 3-OH-C4-HSL and what is its primary application?
N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL) is an acyl-homoserine lactone (AHL) that acts as a signaling molecule in bacterial quorum sensing (QS).[1][2][3] It is primarily used in research to study bacterial communication, biofilm formation, and virulence factor expression, particularly in species like Vibrio and other Gram-negative bacteria.[1][2][3]
2. What are the recommended solvents for dissolving 3-OH-C4-HSL?
Due to its hydrophobic nature, 3-OH-C4-HSL should be initially dissolved in an organic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][4] For some applications, chloroform (B151607) is also a viable solvent.[5] Aqueous buffers like PBS are not recommended for preparing primary stock solutions due to low solubility, but can be used for making final working dilutions.[4][6]
3. What are the optimal storage conditions for 3-OH-C4-HSL?
Proper storage is crucial to maintain the integrity of 3-OH-C4-HSL.
-
Solid Powder: Store at -20°C for long-term stability, where it can be stable for three to four years.[1][3][4]
-
Stock Solutions: Once dissolved in an organic solvent, it is best to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
4. How can I prepare a stock solution of 3-OH-C4-HSL?
A standard protocol for preparing a stock solution is as follows:
-
Weigh: Accurately weigh the desired amount of 3-OH-C4-HSL powder.
-
Dissolve: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If needed, gentle warming to 37°C or sonication can be used to aid dissolution.[3][6]
-
Aliquot and Store: Distribute the stock solution into sterile microcentrifuge tubes and store at -80°C.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when diluting stock solution in aqueous buffer. | The concentration of 3-OH-C4-HSL in the final working solution exceeds its solubility limit in the aqueous buffer. The organic solvent concentration may also be too low to maintain solubility. | Prepare serial dilutions to reach the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all samples and controls, and does not exceed a level that affects the experimental system (typically ≤ 0.5%).[6] |
| Inconsistent or no biological activity observed. | The 3-OH-C4-HSL may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to high pH which can open the lactone ring. | Use freshly prepared stock solutions or ensure that stored aliquots have not been subjected to multiple freeze-thaw cycles.[2][6] Verify the pH of your experimental media, as extreme pH can affect stability. |
| Difficulty dissolving the 3-OH-C4-HSL powder. | The compound may not be readily soluble at the intended concentration without assistance. | Use sonication or gentle warming (37°C) to facilitate dissolution in the organic solvent.[3][6] Ensure you are using a recommended anhydrous organic solvent. |
Quantitative Data Summary
Solubility and Storage of 3-OH-C4-HSL
| Parameter | Details | Reference |
| Molecular Weight | 187.19 g/mol | [1][7] |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol | [3][4] |
| Solubility in DMSO | 125 mg/mL (667.77 mM); requires sonication. Hygroscopic DMSO can impact solubility, so use newly opened solvent. | [1] |
| Solubility in Ethanol | 1 mg/mL (5.34 mM); sonication is recommended. | [3] |
| Solubility in Methanol | 1 mg/mL (5.34 mM); sonication is recommended. | [3] |
| Solubility in PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL. Not recommended for stock solutions. | [4] |
| Storage (Solid) | -20°C for up to 3 years. | [1][3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [1][2] |
Experimental Protocols
Protocol: Preparation of 3-OH-C4-HSL Stock Solution (10 mM)
-
Materials:
-
N-(3-hydroxybutanoyl)-L-homoserine lactone (MW: 187.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance and vortex mixer
-
-
Procedure:
-
Weigh out 1.87 mg of 3-OH-C4-HSL powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term use.
-
Visualizations
Caption: Experimental workflow for 3-OH-C4-HSL stock solution preparation and use.
Caption: Generalized acyl-homoserine lactone (AHL) quorum sensing pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Hydroxy-C4-HSL | N-3-hydroxybutyryl-L-Homoserine lactone | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(3-hydroxy-butanoyl)-homoserine lactone | C8H13NO4 | CID 10330086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing culture conditions to enhance 3-OH-C4-HSL production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL).
Troubleshooting Guide
This guide addresses common issues encountered during 3-OH-C4-HSL production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of 3-OH-C4-HSL | Suboptimal Culture Temperature: Bacterial growth and enzymatic activity are highly sensitive to temperature. | The optimal temperature for the growth of many bacterial strains is around 37°C, however, the highest production of signaling molecules may occur at slightly lower temperatures, such as 30°C.[1][2] It is recommended to perform a temperature optimization experiment in the range of 26-36°C.[1] |
| Incorrect pH of the Culture Medium: The pH of the medium affects nutrient availability and enzyme function crucial for 3-OH-C4-HSL synthesis. | While many bacteria can grow in a pH range of 5.0 to 8.0, the optimal pH for bacteriocin (B1578144) production (a related microbial product) has been observed between 6.5 and 7.0.[2] It is advisable to test a pH range from 5 to 8 to find the optimum for your specific strain.[1] | |
| Inadequate Aeration/Agitation: Oxygen availability is critical for the growth of many bacterial strains and can influence the production of secondary metabolites. | Optimization of agitation speed (e.g., 150-1200 rpm) and aeration (e.g., 1 vvm) is crucial. For some recombinant E. coli cultures, an agitation speed of 600 rpm and an air flow rate of 1 vvm have been found to be optimal.[1] | |
| Inappropriate Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as essential minerals, directly impact bacterial growth and metabolite production. | Terrific Broth (TB) medium, containing tryptone, yeast extract, and phosphates, has been shown to support high-density cultures and may enhance product yield.[1] Supplementation with precursors like 3-hydroxybutyrate (B1226725) or related molecules can also be explored.[3] | |
| Precursor Limitation: The biosynthesis of 3-OH-C4-HSL is dependent on the availability of precursor molecules derived from cellular metabolism. | The biosynthesis of 3-hydroxyvalerate (B1259860) (a related molecule) requires acetyl-CoA and propionyl-CoA as precursors.[4] Ensuring the metabolic pathways supplying these precursors are active is important. This can sometimes be achieved by supplementing the medium with specific amino acids like threonine.[4] | |
| Inconsistent Batch-to-Batch Production | Variability in Inoculum Preparation: The age and density of the starting culture can affect the growth kinetics and timing of secondary metabolite production. | Standardize the inoculum preparation by using a fresh overnight culture and inoculating to a consistent starting optical density (e.g., OD600 of 0.05).[5] |
| Fluctuations in Culture Conditions: Minor variations in temperature, pH, or aeration between batches can lead to significant differences in yield. | Ensure precise control and monitoring of all culture parameters using calibrated equipment. | |
| Difficulty in Extracting and Quantifying 3-OH-C4-HSL | Inefficient Extraction Method: The choice of solvent and extraction procedure is critical for recovering the target molecule from the culture supernatant. | Liquid-liquid extraction with acidified ethyl acetate (B1210297) is a commonly used method for recovering acyl-homoserine lactones (AHSL) from culture supernatants.[6][7] |
| Low Sensitivity of Quantification Method: The concentration of 3-OH-C4-HSL in the culture may be below the detection limit of the analytical method used. | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for quantifying AHSLs.[6] Bioassays using specific reporter strains can also be employed for detection.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the key culture parameters to optimize for maximizing 3-OH-C4-HSL production?
A1: The primary parameters to optimize are temperature, pH, aeration (agitation and air flow), and culture medium composition. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently identify the optimal combination of these factors.
Q2: Which type of culture medium is generally best for 3-OH-C4-HSL production?
A2: While the optimal medium can be strain-dependent, rich media like Terrific Broth (TB) or Luria-Bertani (LB) broth are often good starting points as they support robust bacterial growth.[1] For metabolically engineered strains, a defined minimal medium with specific supplements may be necessary to direct metabolic flux towards 3-OH-C4-HSL biosynthesis.
Q3: How does temperature affect 3-OH-C4-HSL production?
A3: Temperature influences both bacterial growth rate and the activity of enzymes involved in the 3-OH-C4-HSL biosynthetic pathway. While optimal growth for many relevant bacteria occurs at 37°C, the maximal production of secondary metabolites like AHSLs is often observed at a slightly lower temperature, around 30°C.[1][2] It is crucial to determine the optimal temperature for your specific production strain.
Q4: What is the optimal pH for 3-OH-C4-HSL production?
A4: The optimal pH for production is typically in the neutral range (6.5-7.5).[2] Extreme pH values can inhibit bacterial growth and the stability of the 3-OH-C4-HSL molecule. It is recommended to buffer the culture medium or use a pH-controlled fermenter to maintain the optimal pH throughout the cultivation.
Q5: Are there any specific precursors that can be added to the culture medium to boost 3-OH-C4-HSL yield?
A5: The biosynthesis of the acyl side chain of 3-OH-C4-HSL originates from fatty acid metabolism. While direct supplementation with 3-hydroxybutyrate is a possibility, enhancing the intracellular pool of precursor molecules like acetyl-CoA through metabolic engineering or the addition of specific carbon sources can be a more effective strategy.[3][4]
Q6: What is a standard protocol for extracting 3-OH-C4-HSL from a bacterial culture?
A6: A common method is liquid-liquid extraction. After centrifuging the culture to remove bacterial cells, the supernatant is typically acidified (e.g., with HCl to pH 2) and then extracted with an equal volume of ethyl acetate.[6][7] The organic phase, containing the 3-OH-C4-HSL, is then collected and can be concentrated by evaporation.
Q7: How can I accurately quantify the concentration of 3-OH-C4-HSL in my extracts?
A7: The most accurate and sensitive methods for quantification are instrumental techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] These methods allow for the separation and specific detection of 3-OH-C4-HSL. For a more high-throughput but less specific quantification, bioassays using reporter strains that produce a measurable signal (e.g., light, color) in the presence of 3-OH-C4-HSL can be used.[8][9]
Experimental Protocols
Protocol 1: General Bacterial Culture for 3-OH-C4-HSL Production
-
Prepare the desired culture medium (e.g., LB or TB broth) and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh overnight culture of the producer strain to a starting OD600 of 0.05.
-
Incubate the culture at the optimized temperature (e.g., 30°C) with shaking at the optimized agitation speed (e.g., 200 rpm for flasks, or 600 rpm in a fermenter with 1 vvm aeration).[1]
-
Monitor bacterial growth by measuring the OD600 at regular intervals.
-
Harvest the culture during the stationary phase of growth, as this is often when the production of secondary metabolites is highest.
-
Centrifuge the culture to separate the bacterial cells from the supernatant.
-
Collect the supernatant for extraction of 3-OH-C4-HSL.
Protocol 2: Extraction of 3-OH-C4-HSL
-
Take the culture supernatant collected from Protocol 1.
-
Acidify the supernatant to approximately pH 2 using a strong acid (e.g., 1M HCl).
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the phases to separate. The top layer will be the organic phase containing the 3-OH-C4-HSL.
-
Carefully collect the organic phase.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Combine the organic phases.
-
Evaporate the ethyl acetate using a rotary evaporator or under a stream of nitrogen gas to concentrate the 3-OH-C4-HSL extract.
-
Resuspend the dried extract in a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.[6]
Visualizations
Caption: Workflow for 3-OH-C4-HSL production, extraction, and analysis.
Caption: Simplified biosynthesis pathway of Acyl-Homoserine Lactones.
Caption: Troubleshooting flowchart for low 3-OH-C4-HSL yield.
References
- 1. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of 3-OH-C4-HSL is consistently low after extraction. What are the potential causes and solutions?
A1: Low recovery of 3-OH-C4-HSL can stem from several factors, primarily related to its chemical instability and extraction efficiency.
-
pH-Dependent Degradation: The lactone ring of 3-OH-C4-HSL is susceptible to hydrolysis (lactonolysis) under alkaline conditions, opening the ring and rendering the molecule inactive. Shorter acyl chain HSLs are more prone to this degradation.[1] To mitigate this, ensure that the pH of your bacterial culture supernatant and all aqueous solutions used during extraction are neutral or slightly acidic. It is common practice to acidify the supernatant with acetic acid or formic acid prior to extraction.[2][3]
-
Inefficient Extraction: The choice of solvent and the extraction procedure are critical. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting HSLs.[2][4] For optimal recovery, perform the liquid-liquid extraction multiple times (e.g., three times) with fresh solvent.[2][4]
-
Temperature-Related Degradation: Elevated temperatures can accelerate the degradation of 3-OH-C4-HSL.[1] When evaporating the extraction solvent, use a rotary evaporator at a temperature not exceeding 40-45°C.[2]
-
Incomplete Cell Lysis (if extracting intracellularly): While 3-OH-C4-HSL is a signaling molecule secreted by bacteria, some amount may remain intracellular. If you are aiming to extract the total amount, ensure efficient cell lysis using appropriate methods before the extraction process.
Q2: I am observing multiple peaks during HPLC analysis of my purified 3-OH-C4-HSL, suggesting the presence of impurities. What are the likely contaminants and how can I remove them?
A2: The presence of impurities can be due to co-extraction of other bacterial metabolites or degradation products of 3-OH-C4-HSL.
-
Common Impurities:
-
Other N-Acyl Homoserine Lactones (AHLs): Bacteria often produce a variety of AHLs. If your bacterial strain produces other AHLs, they may be co-extracted.
-
Bacterial Pigments and Lipids: Depending on the bacterial strain and culture medium, various pigments and lipids can be extracted along with the target molecule.
-
Degradation Products: The primary degradation product is the open-ring form of 3-OH-C4-HSL, N-3-hydroxybutyryl-L-homoserine.
-
-
Purification Strategies:
-
Solid-Phase Extraction (SPE): SPE with a C18 reverse-phase cartridge can be an effective cleanup step after liquid-liquid extraction to remove more polar and non-polar impurities.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for obtaining high-purity 3-OH-C4-HSL. A C18 column with a water/acetonitrile (B52724) gradient containing a small amount of formic or acetic acid is typically used.[6]
-
Q3: How can I prevent the degradation of 3-OH-C4-HSL during storage?
A3: Proper storage is crucial to maintain the integrity of your purified 3-OH-C4-HSL.
-
Storage Conditions: Store the purified compound as a solid at -20°C or lower for long-term stability.[7]
-
Solvent Choice: If you need to store it in solution, use an anhydrous aprotic solvent like DMSO or dimethyl formamide (B127407) and store at -20°C. Avoid using protic solvents like ethanol (B145695) or methanol (B129727) for storage, as they can promote the opening of the lactone ring.[7] Before storage in solvent, ensure the solvent is purged with an inert gas to remove oxygen.[7]
Quantitative Data Summary
The following table provides a comparative overview of the common purification techniques for 3-OH-C4-HSL. Please note that the recovery and purity values are estimates for short-chain HSLs and can vary depending on the specific experimental conditions.
| Purification Technique | Typical Recovery Rate (Estimated) | Final Purity (Estimated) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | 70-90% | Low to Medium | Simple, inexpensive, good for initial extraction from large volumes. | Low selectivity, co-extraction of impurities, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | 80-95% | Medium to High | Good for sample cleanup and concentration, higher selectivity than LLE.[8] | Requires method development, can be more expensive than LLE. |
| Preparative HPLC | 60-80% | High (>95%) | High resolution and purity, suitable for final polishing step. | Lower capacity, more complex instrumentation, higher cost. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-OH-C4-HSL from Bacterial Supernatant
Objective: To extract 3-OH-C4-HSL from bacterial culture supernatant.
Materials:
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Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
0.5% Acetic acid in water
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Grow the bacterial strain known to produce 3-OH-C4-HSL in a suitable liquid medium until the desired growth phase (typically late logarithmic or early stationary phase).
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of approximately 6.0-6.5 by adding 0.5% acetic acid.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top organic layer contains the extracted 3-OH-C4-HSL.
-
Collect the top organic layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.[2][4]
-
Pool all the organic extracts.
-
Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.[2]
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) for further purification or analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 3-OH-C4-HSL Cleanup
Objective: To further purify the 3-OH-C4-HSL extract and remove polar impurities.
Materials:
-
3-OH-C4-HSL extract from LLE
-
C18 reverse-phase SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 cartridge.[4] Do not let the cartridge run dry.
-
Sample Loading: Dilute the resuspended 3-OH-C4-HSL extract from LLE with water to facilitate binding to the C18 stationary phase. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a low percentage of organic solvent in water (e.g., 20% methanol in water) to remove polar impurities while retaining the 3-OH-C4-HSL.[4]
-
Elution: Elute the bound 3-OH-C4-HSL from the cartridge with a higher concentration of organic solvent, such as 3-5 mL of 80-100% acetonitrile.[4]
-
Final Preparation: Evaporate the eluted solvent under a gentle stream of nitrogen or using a rotary evaporator. Resuspend the purified 3-OH-C4-HSL in a known volume of the desired solvent for analysis.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) Purification
Objective: To obtain high-purity 3-OH-C4-HSL.
Materials:
-
Partially purified 3-OH-C4-HSL extract
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical HPLC method using a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) to determine the optimal separation conditions and retention time of 3-OH-C4-HSL. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Scale-Up to Preparative HPLC:
-
Dissolve the partially purified 3-OH-C4-HSL extract in the initial mobile phase composition.
-
Inject the sample onto the preparative C18 column.
-
Run a gradient similar to the analytical method, but adjusted for the larger column dimensions and higher flow rate. The gradient may need to be shallower around the elution time of the target compound to improve resolution.
-
-
Fraction Collection: Monitor the column effluent using a UV detector (e.g., at 210 nm) and collect the fractions corresponding to the 3-OH-C4-HSL peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Final Processing: Pool the pure fractions, evaporate the solvent, and store the purified 3-OH-C4-HSL as described in the storage guidelines.
Visualizations
Caption: General workflow for the purification of 3-OH-C4-HSL.
Caption: Degradation pathway of 3-OH-C4-HSL via lactonolysis.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vliz.be [vliz.be]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Quorum Sensing Signaling Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quorum sensing (QS) signaling molecules, including Acyl-Homoserine Lactones (AHLs) and Autoinducing Peptides (AIPs).
Frequently Asked Questions (FAQs)
1. What are the best practices for preparing and storing stock solutions of AHLs?
Proper preparation and storage of AHL stock solutions are critical for experimental reproducibility. Due to their susceptibility to hydrolysis, especially at neutral to alkaline pH, specific handling procedures are necessary.
-
Solvent Choice: AHLs, particularly those with long acyl chains, have poor solubility in aqueous buffers. The recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) or acidified ethyl acetate (B1210297).[1][2][3]
-
Acidification: To prevent spontaneous lactonolysis (hydrolysis of the lactone ring), it is advisable to add a small amount of acid to the organic solvent.[1][2][4] Commonly used options include 0.01-0.2% glacial acetic acid or 0.05% formic acid.[1][2][3]
-
Storage: Aliquot stock solutions into small volumes to avoid repeated freeze-thaw cycles and store them at -20°C in tightly sealed vials.[1][2][5][6]
2. My long-chain AHL (e.g., 3-oxo-C12-HSL) is precipitating when I try to make an aqueous solution. What should I do?
This is a common issue due to the hydrophobic nature of long-chain AHLs. Direct dissolution in aqueous buffers is often unsuccessful.[1][3]
-
Recommended Method: First, dissolve the AHL in an appropriate organic solvent like ethyl acetate with a small amount of acid.[1][3] Then, evaporate the solvent using a stream of nitrogen gas. The resulting AHL film can then be resuspended in the desired aqueous buffer or culture medium.[1][3] Vigorous vortexing may be required.[1][3] Note that even with this method, the solubility in aqueous solutions will be limited.
3. What factors affect the stability of AHLs in my experiments?
AHL stability is primarily influenced by pH and temperature.
-
pH: The lactone ring of AHLs is susceptible to hydrolysis, a process called lactonolysis, which increases significantly at alkaline pH.[4][7][8] To mitigate this, it is recommended to buffer bacterial growth media, for instance with 50 mM MOPS, to prevent pH increases during bacterial growth.[6] AHLs are more stable in acidic conditions.[9] If AHLs become inactivated due to high pH, their activity can often be restored by acidifying the sample to pH < 3, which promotes re-lactonization.[7]
-
Temperature: Higher temperatures accelerate the rate of lactonolysis.[7] Incubating experiments at 37°C will lead to faster degradation than at 22°C.[7]
-
Acyl Chain Length: AHLs with longer acyl side chains tend to be more stable than those with shorter chains.[7]
4. What are the key differences in handling AHLs versus AIPs?
While both are signaling molecules, their chemical nature dictates different handling considerations.
-
AHLs (Acyl-Homoserine Lactones): These are small lipid-like molecules. The primary concern is chemical stability, specifically preventing the hydrolysis of the lactone ring.
-
AIPs (Autoinducing Peptides): These are oligopeptides. The main concerns are enzymatic degradation by proteases present in the experimental system and maintaining their correct conformation for receptor binding. Use of protease inhibitors may be considered in certain experimental setups, and care should be taken to avoid repeated freeze-thaw cycles which can affect peptide integrity.
Troubleshooting Guides
This section addresses common problems encountered during quorum sensing experiments, particularly with reporter-based assays.
Problem 1: No or Weak Signal in Biosensor Assay
| Possible Cause | Troubleshooting Steps |
| Degradation of AHL Standard/Sample | - Prepare fresh AHL stock solutions using the recommended storage protocols. - Check the pH of your culture medium; if it's alkaline, consider buffering it.[6] - Minimize the incubation time at higher temperatures (e.g., 37°C) where AHLs are less stable.[7] |
| Biosensor Strain Issues | - Verify the viability and correct genotype of your biosensor strain. - Ensure that the appropriate antibiotic selection is maintained for plasmid-based biosensors. - Grow the biosensor to the optimal growth phase for induction, as specified in the protocol for that strain. |
| Insufficient AHL Concentration | - Increase the concentration of the AHL standard being tested. - If testing a bacterial supernatant, concentrate the extract before performing the assay. |
| Weak Promoter in Reporter System | - If you have constructed your own biosensor, consider using a stronger promoter to drive the reporter gene.[10] |
| Reagent or Equipment Malfunction | - Confirm that all assay reagents (e.g., X-gal, luciferin) are not expired and have been stored correctly.[10] - Check the settings on your plate reader (e.g., filters, integration time) to ensure they are optimal for your reporter signal.[11] |
Problem 2: High Background Signal in Biosensor Assay
| Possible Cause | Troubleshooting Steps |
| "Leaky" Promoter in Biosensor | - Some biosensor promoters may have a low level of basal activity. Characterize this background by running a negative control (no AHL). - If the background is unacceptably high, the biosensor strain may need to be re-engineered. |
| Contamination | - Ensure aseptic techniques to prevent contamination of your cultures and reagents.[10] - Contaminating bacteria may produce their own QS signals or substances that interfere with the assay. |
| Autofluorescence/Autoluminescence | - If using a fluorescence or luminescence-based assay, check if the culture medium or the tested compounds have intrinsic fluorescence/luminescence at the measured wavelength. |
| Choice of Microplate | - For luminescence assays, use solid white plates for maximum signal reflection. For fluorescence assays, use solid black plates to reduce background and light scattering.[11] Using white plates for fluorescence can significantly increase background.[11] |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure your pipettes are calibrated. - When preparing serial dilutions, mix thoroughly between each step. - For multi-well plates, prepare a master mix of reagents to add to all wells to minimize well-to-well variation.[10] |
| Inconsistent Cell Density | - Ensure that the starting inoculum of the biosensor strain is consistent across all wells. |
| Edge Effects in Microplates | - Evaporation can be higher in the outer wells of a microplate, concentrating solutes and affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile medium/water. |
| Low Sample Volume | - Using very small sample volumes can increase the variability of the assay. If possible, use the recommended sample volume for your assay.[11] |
Quantitative Data Tables
Table 1: Recommended Solvents and Storage for QS Molecule Stocks
| Molecule Type | Primary Solvent | Additive (Optional but Recommended) | Storage Temperature |
| Short-chain AHLs (C4-C8) | Anhydrous DMSO | 0.2% Glacial Acetic Acid | -20°C |
| Long-chain AHLs (>C8) | Ethyl Acetate or Acetonitrile (B52724) | 0.01-0.1% Acetic or Formic Acid | -20°C |
| Autoinducing Peptides (AIPs) | Sterile, nuclease-free water or appropriate buffer | N/A | -20°C or -80°C |
Data compiled from multiple sources.[1][2][5][12]
Table 2: Stability of Acyl-Homoserine Lactones (AHLs)
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline (pH > 7) | Decreased stability due to lactonolysis | [4][7][8] |
| Acidic (pH < 7) | Increased stability | [9] | |
| Temperature | 37°C vs 22°C | Faster degradation at higher temperatures | [7] |
| Acyl Chain Length | Long chain (>C8) vs. Short chain ( | Longer chains are generally more stable | [7] |
Experimental Protocols
Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant
This protocol describes a standard liquid-liquid extraction method suitable for a wide range of AHLs.
-
Culture Growth: Grow the bacterial strain of interest in a suitable medium until the desired growth phase (typically stationary phase, when AHLs are most concentrated). To prevent pH-induced degradation of AHLs, it is recommended to buffer the medium with 50 mM MOPS.[6]
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.
-
Supernatant Acidification: Carefully decant the supernatant into a clean flask. Acidify the supernatant to a pH of approximately 3.0 by adding an appropriate acid (e.g., HCl). This step is crucial to protonate the AHLs and prevent lactonolysis.[13]
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.[13][14] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The top organic layer contains the AHLs.
-
Collection and Repetition: Drain the lower aqueous layer. Collect the upper organic layer. Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate to maximize recovery.[5][13]
-
Drying: Pool the organic extracts and dry them by passing through a column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the pooled extract.[13]
-
Concentration: Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas until a dry residue is obtained.[5]
-
Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis or storage at -20°C.[5][13]
Protocol 2: Thin-Layer Chromatography (TLC) for AHL Detection
This method allows for the separation and qualitative detection of AHLs from a bacterial extract using a biosensor overlay.
-
Plate Preparation: Use a C18 reversed-phase TLC plate.[15] Lightly mark the origin line with a pencil.[16]
-
Sample Application: Spot a small volume (5-10 µL) of the resuspended AHL extract onto the origin. Also spot synthetic AHL standards for comparison.[17]
-
Development: Place the TLC plate in a development chamber containing a suitable mobile phase (e.g., methanol:water mixture, typically 60:40 v/v). Ensure the solvent level is below the origin line. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber, mark the solvent front, and let it dry completely in a fume hood.[16]
-
Biosensor Overlay: Prepare an overlay agar (B569324) by mixing molten, cooled (to ~45°C) soft agar (e.g., 0.8% agar) with an overnight culture of a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4 or Chromobacterium violaceum CV026) and a chromogenic substrate if required (e.g., X-Gal for LacZ-based reporters).[18]
-
Incubation: Gently pour the biosensor overlay agar over the dried TLC plate. Allow it to solidify and then incubate the plate overnight at the optimal temperature for the biosensor strain.
-
Visualization: Look for colored spots (e.g., blue for LacZ/X-Gal systems, purple for C. violaceum) which indicate the presence of AHLs.[19] Calculate the Retention factor (Rf) value for each spot and compare it to the standards to tentatively identify the AHLs.[16]
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles: An Integrated Experimental and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of Synthetic 3-OH-C4-HSL: A Comparative Guide
For researchers in microbiology, chemical biology, and drug development, verifying the biological activity of synthetic quorum sensing molecules is a critical first step in their utilization. This guide provides a comprehensive comparison of methods to validate the biological activity of synthetic N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), a key signaling molecule in various Gram-negative bacteria.[1][2][3] We present detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure robust and reliable validation.
Introduction to 3-OH-C4-HSL and Quorum Sensing
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density.[4][5] This regulation controls diverse physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[3][4] 3-OH-C4-HSL is a specific AHL utilized by various bacteria, including species from the Vibrionaceae family.[1][2][3] The validation of synthetic 3-OH-C4-HSL is paramount for its use in research, such as in the development of anti-quorum sensing therapeutics.
Comparative Methods for Biological Activity Validation
The biological activity of synthetic 3-OH-C4-HSL can be validated using two primary approaches: biological assays with reporter strains and physicochemical analysis.
1. Biological Assays using Reporter Strains:
This is the most common method to confirm the biological functionality of a synthetic AHL. It relies on engineered bacterial strains that produce a measurable output (e.g., pigment, light, or fluorescence) in the presence of a specific AHL.
2. Physicochemical Analysis:
Techniques like mass spectrometry confirm the chemical identity and purity of the synthetic compound, which is a prerequisite for biological validation.
Quantitative Comparison of Reporter Strain Responses
The choice of reporter strain is critical for validating 3-OH-C4-HSL activity. Below is a comparison of commonly used reporter strains and their responses to short-chain AHLs.
| Reporter Strain | Reporter System | Typical AHLs Detected | Limit of Detection (LOD) | Reference(s) |
| Chromobacterium violaceum CV026 | Violacein (B1683560) Production | C4 to C8-HSLs | Micromolar range | [5][6][7] |
| Escherichia coli [pSB401] | Bioluminescence (lux) | Short-chain AHLs | Nanomolar to Micromolar | [8][9] |
| Agrobacterium tumefaciens NTL4(pZLR4) | LacZ (β-galactosidase) | Broad range of AHLs | Nanomolar range | [8] |
| Pseudomonas putida F117 | GFP Fluorescence | Broad range of AHLs | Sub-nanomolar to Nanomolar | [10] |
Note: The sensitivity and specificity can vary based on the experimental conditions. It is recommended to run a dose-response curve to determine the EC50 for the synthetic 3-OH-C4-HSL with the chosen reporter strain.
Experimental Protocols
Protocol 1: Bioassay using Chromobacterium violaceum CV026
This protocol utilizes the mutant strain C. violaceum CV026, which is unable to synthesize its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.[5][6]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
Synthetic 3-OH-C4-HSL
-
Solvent for 3-OH-C4-HSL (e.g., DMSO or ethyl acetate)
-
Spectrophotometer
Procedure:
-
Prepare Reporter Strain: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.
-
Prepare Assay Plates: Prepare LB agar plates. In parallel, prepare a serial dilution of the synthetic 3-OH-C4-HSL in the appropriate solvent. A solvent-only control should also be prepared.
-
Disk Diffusion Assay:
-
Spread a lawn of the overnight C. violaceum CV026 culture onto the LB agar plates.
-
Place sterile paper discs onto the agar surface.
-
Pipette a known amount of each 3-OH-C4-HSL dilution and the solvent control onto the paper discs.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for the appearance of a purple ring around the paper discs. The diameter of the purple zone is proportional to the concentration of the AHL. For quantitative analysis, the violacein can be extracted and quantified using a spectrophotometer.[11]
Protocol 2: LC-MS/MS Analysis of Synthetic 3-OH-C4-HSL
This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the identity of synthetic 3-OH-C4-HSL.
Materials:
-
Synthetic 3-OH-C4-HSL
-
LC-MS/MS system
-
Appropriate solvents (e.g., acetonitrile, water, formic acid)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve the synthetic 3-OH-C4-HSL in a suitable solvent to a known concentration.
-
LC Separation: Inject the sample into the LC system. The separation is typically performed on a C18 column with a gradient of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.
-
MS/MS Detection: The mass spectrometer should be operated in positive ionization mode.
-
Full Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺ of 3-OH-C4-HSL.
-
Product Ion Scan (MS/MS): Select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule. For AHLs, a characteristic fragment ion is the homoserine lactone ring, which has an m/z of 102.[12]
-
-
Data Analysis: Compare the retention time and the mass spectrum of the synthetic sample with a known standard or with previously published data.
Signaling Pathway and Experimental Workflow Diagrams
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Generalized LuxIR-type quorum sensing signaling pathway.
Caption: Experimental workflow for a disc diffusion bioassay.
Conclusion
Validating the biological activity of synthetic 3-OH-C4-HSL is a crucial quality control step for any research involving this quorum sensing molecule. A combination of biological assays using reporter strains and physicochemical methods like LC-MS/MS provides the most comprehensive and reliable validation. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently assess the biological functionality of their synthetic 3-OH-C4-HSL.
References
- 1. N-3-hydroxybutyryl-L-Homoserine lactone | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to N-3-Hydroxybutyryl-L-homoserine lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) and other common acyl-homoserine lactones (AHLs). The focus is on their respective roles in mediating quorum sensing (QS), a bacterial cell-to-cell communication process that regulates collective behaviors such as biofilm formation and virulence factor production.[1][2] This document synthesizes experimental data to offer an objective performance comparison, presents detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows.
Introduction to Acyl-Homoserine Lactones (AHLs)
AHLs are a class of signaling molecules produced by many Gram-negative bacteria to coordinate gene expression in a population density-dependent manner.[2][3] The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (typically 4 to 18 carbons) and may have a substitution (oxo or hydroxyl group) at the third carbon position.[4] This structural diversity allows for the specificity of bacterial communication.[5] The synthesis of AHLs is generally catalyzed by a LuxI-family synthase, and their detection is mediated by a cognate LuxR-family transcriptional regulator.[2][6] When the extracellular concentration of an AHL reaches a certain threshold, it binds to its corresponding LuxR protein, which then activates or represses the transcription of target genes.[6][7]
This compound (3-OH-C4-HSL) is a short-chain AHL that has been identified in bacteria from the Vibrionaceae family.[8][9] Like other AHLs, it plays a crucial role in regulating cellular processes such as bioluminescence, biofilm formation, and the production of exo-enzymes.[8][9]
Comparative Analysis of AHL Performance
The efficacy of different AHLs in mediating quorum sensing is highly dependent on the specific bacterial species and its LuxR receptor. The length and modification of the acyl chain are critical determinants of binding affinity and subsequent gene activation or inhibition.
Biofilm Formation
Biofilm formation is a key QS-regulated phenotype that contributes to bacterial survival and antibiotic resistance.[10] The specific AHL that most significantly influences biofilm formation varies between organisms.
In a study on Hafnia alvei H4, the addition of various AHLs to a luxI mutant (unable to produce its own AHLs) demonstrated that C4-HSL was the most effective at restoring biofilm formation to wild-type levels.[11] While 3-oxo-C8-HSL also promoted biofilm formation, its effect was significantly less than that of C4-HSL, and C6-HSL had no significant effect.[11] This suggests that in H. alvei, the cognate receptor has a strong preference for C4-HSL.[11] Conversely, in Pseudoalteromonas galatheae, C8-HSL was found to be the primary regulator of biofilm formation, with C4-HSL, 3-oxo-C16-HSL, and C18:1-HSL also enhancing biofilm formation but to a lesser extent.[12]
Table 1: Comparative Effect of Different AHLs on Biofilm Formation
| Bacterial Strain | AHL Tested | Concentration | Effect on Biofilm Formation | Reference |
| Hafnia alvei ΔluxI | C4-HSL | Not Specified | Significantly enhanced, similar to wild-type | [11] |
| C6-HSL | Not Specified | No significant effect | [11] | |
| 3-oxo-C8-HSL | Not Specified | Significant promotion, but less than C4-HSL | [11] | |
| Pseudoalteromonas galatheae | C8-HSL | 50 µM - 200 µM | Primary regulator, dose-dependent increase | [12] |
| C4-HSL | Not Specified | Enhanced formation, less than C8-HSL | [12] | |
| 3-oxo-C16-HSL | Not Specified | Enhanced formation, less than C8-HSL | [12] | |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 10-20 µM | Induced or enhanced biofilm formation | [13] |
| 40-100 µM | Inhibited biofilm formation | [13] |
Virulence Factor Regulation
AHLs regulate the expression of various virulence factors, such as exotoxins and proteases. Interestingly, some AHLs can also interfere with the QS systems of other bacteria, including Gram-positive organisms.
In Staphylococcus aureus, a Gram-positive pathogen, long-chain 3-oxo-substituted AHLs (C10 to C14) were found to inhibit the expression of exotoxins.[14] Specifically, N-(3-Oxododecanoyl)-l-homoserine lactone (3-oxo-C12-HSL) was shown to down-regulate exotoxin production by inhibiting the agr quorum-sensing system.[14] In contrast, short-chain AHLs like N-butanoyl-homoserine lactone (C4-HSL) had no such effect.[14] This demonstrates a cross-species antagonism where AHLs produced by Gram-negative bacteria like Pseudomonas aeruginosa can modulate virulence in Gram-positive bacteria.
Table 2: Agonistic and Antagonistic Activities of Various AHLs
| Target Organism/System | AHL Tested | Activity | Observed Effect | Reference |
| Staphylococcus aureus | 3-oxo-C12-HSL | Antagonist | Inhibited exotoxin production, inhibited sarA and agr expression | [14] |
| C4-HSL | Inactive | No effect on exotoxin production or agr expression | [14] | |
| Aeromonas hydrophila | C4-HSL | Agonist | Induces exoprotease expression | [14] |
| C10-HSL, C12-HSL | Antagonist | Inhibit C4-HSL-dependent exoprotease expression | [14] | |
| Chromobacterium violaceum | C6-HSL | Agonist | Induces violacein (B1683560) pigment production | [14] |
| ≥ C8-HSL | Antagonist | Inhibit C6-HSL-dependent violacein production | [14] |
Signaling and Experimental Workflow Diagrams
To clarify the mechanisms and methodologies discussed, the following diagrams are provided. They are generated using the DOT language and adhere to the specified design constraints.
Caption: Generalized LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.
Caption: Experimental workflow for comparing the effects of various AHLs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used in the comparative analysis of AHLs.
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol is adapted from methodologies used to assess AHL-mediated biofilm formation.[12]
Objective: To quantify the effect of different AHLs on biofilm formation by a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., a luxI mutant deficient in AHL production).
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth).
-
Sterile 96-well flat-bottomed polystyrene microtiter plates.
-
Stock solutions of 3-OH-C4-HSL and other AHLs to be tested, typically dissolved in a suitable solvent like DMSO.
-
0.1% (w/v) Crystal Violet solution.
-
33% (v/v) Glacial Acetic Acid.
-
Phosphate-buffered saline (PBS).
-
Microplate reader capable of measuring absorbance at 590 nm.
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium at the optimal temperature with shaking.
-
Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Plate Setup: Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
AHL Addition: Add the desired concentrations of each AHL to the respective wells. Ensure a negative control (bacteria with solvent only) and a positive control (if applicable) are included.
-
Incubation: Cover the plate and incubate statically (without shaking) for a period sufficient for biofilm formation (e.g., 24-48 hours) at the optimal growth temperature.
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells again three times with PBS.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet.[12] Incubate for 10 minutes with gentle shaking.
-
Quantification: Measure the absorbance of the solubilized stain at 590 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm formed.
Protocol 2: AHL Bioassay Using a Reporter Strain
This protocol describes a general method for detecting and comparing the activity of AHLs using a biosensor strain.
Objective: To determine the relative ability of different AHLs to activate a specific LuxR-based reporter system.
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens A136, Chromobacterium violaceum CV026, or an E. coli strain carrying a plasmid with a LuxR-type receptor and a reporter gene like lacZ or gfp).[12]
-
Appropriate growth medium and antibiotics for the reporter strain.
-
AHLs to be tested.
-
96-well microtiter plates.
-
Microplate reader (for measuring β-galactosidase activity, fluorescence, or luminescence, depending on the reporter).
Procedure:
-
Culture Preparation: Prepare an overnight culture of the reporter strain in the appropriate medium with selective antibiotics.
-
Subculturing: Dilute the overnight culture 1:100 in fresh medium and grow to the early exponential phase.
-
Plate Setup: In a 96-well plate, add a defined volume of the exponential phase reporter culture to each well.
-
AHL Addition: Add serial dilutions of the AHLs to be tested to the wells. Include a standard curve with the cognate AHL for the reporter system.
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours).
-
Measurement: Measure the reporter gene expression.
-
For a lacZ reporter: Perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure absorbance.
-
For a gfp reporter: Measure fluorescence at the appropriate excitation and emission wavelengths.
-
For a lux reporter: Measure luminescence.
-
-
Data Analysis: Plot the reporter signal against the AHL concentration. Compare the concentrations of different AHLs required to achieve a half-maximal response (EC50) to determine their relative activities.
References
- 1. youtube.com [youtube.com]
- 2. Microbial Quorum Sensing: Unlocking Sustainable Animal Production and Beyond [mdpi.com]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 4. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analyses of N‐Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-3-Hydroxybutyryl-L-homoserine Lactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) analogs, crucial signaling molecules in bacterial quorum sensing (QS). Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the development of novel anti-infective agents that target QS pathways. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Comparative Biological Activity of Acyl-Homoserine Lactone Analogs
The biological activity of N-acyl-homoserine lactone (AHL) analogs is primarily assessed by their ability to modulate the activity of LuxR-type transcriptional regulators, such as LasR and RhlR in Pseudomonas aeruginosa. This modulation can either activate (agonism) or inhibit (antagonism) the expression of quorum sensing-regulated genes, which control virulence factor production and biofilm formation.
Due to the limited availability of extensive quantitative data specifically for a wide range of 3-OH-C4-HSL analogs, this guide presents a detailed SAR study of the closely related N-butanoyl-L-homoserine lactone (C4-HSL) analogs. The structural similarities allow for valuable inferences regarding the SAR of 3-OH-C4-HSL derivatives. The key structural features of AHLs that influence their activity include the acyl chain length, modifications at the C3 position (such as the hydroxyl group in 3-OH-C4-HSL), and the integrity of the homoserine lactone ring.[1][2]
The following table summarizes the activity of various C4-HSL analogs in activating the RhlR receptor in a reporter gene assay. The activity is presented as the half-maximal effective concentration (EC50), which is the concentration of the analog that elicits 50% of the maximum response.
| Analog | Acyl Chain Modification | EC50 (µM) for RhlR Activation | Reference |
| C4-HSL | Butanoyl | 0.8 ± 0.1 | [1] |
| 3-OH-C4-HSL | 3-Hydroxybutanoyl | ~10 (Estimated) | [3] |
| Pentanoyl-HSL | Pentanoyl | 0.08 ± 0.01 | [1] |
| Hexanoyl-HSL | Hexanoyl | 0.2 ± 0.03 | [1] |
| Heptanoyl-HSL | Heptanoyl | 1.5 ± 0.2 | [1] |
| 3-Oxo-C4-HSL | 3-Oxobutanoyl | > 100 (Antagonist) | [1] |
| Butenoyl-HSL | Butenoyl (double bond) | 1.2 ± 0.2 | [1] |
| Cyclopropylacetyl-HSL | Cyclopropylacetyl | 0.3 ± 0.05 | [1] |
Note: The EC50 value for 3-OH-C4-HSL is an approximation based on qualitative descriptions in the literature, as direct quantitative comparison in the same study was not available. The data clearly indicates that modifications to the acyl chain significantly impact the agonistic activity towards the RhlR receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key experiments used to evaluate the structure-activity relationship of AHL analogs.
AHL Biosensor Assay for Quorum Sensing Inhibition
This assay is used to screen for compounds that inhibit AHL-mediated quorum sensing. A common biosensor strain is Escherichia coli JB525, which harbors a plasmid containing the luxR gene and a luxI promoter-gfp fusion. In the presence of an appropriate AHL, LuxR is activated and induces the expression of Green Fluorescent Protein (GFP).
Materials:
-
E. coli JB525 biosensor strain
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
N-(3-Oxohexanoyl)-L-homoserine lactone (3-Oxo-C6-HSL) as the inducer
-
Test compounds (3-OH-C4-HSL analogs)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance (OD600) and fluorescence (excitation/emission ~485/528 nm)
Procedure:
-
Inoculate an overnight culture of E. coli JB525 in LB broth with appropriate antibiotics.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
Add 180 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Add 10 µL of the inducer, 3-Oxo-C6-HSL, to a final concentration that gives a sub-maximal but robust GFP signal.
-
Add 10 µL of the test compounds at various concentrations. Include a solvent control (e.g., DMSO).
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and fluorescence to quantify QS activation.
-
Calculate the percentage of inhibition by comparing the fluorescence of wells with test compounds to the control wells (with inducer but no inhibitor), normalized to cell density.
Biofilm Inhibition Assay
This assay quantifies the ability of test compounds to inhibit the formation of biofilms. Pseudomonas aeruginosa PAO1 is a commonly used strain for this purpose.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Test compounds
-
96-well polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Plate reader for absorbance measurement at 550 nm
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 180 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Add 20 µL of the test compounds at various concentrations. Include a solvent control.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully discard the planktonic culture and wash the wells gently with sterile water to remove non-adherent cells.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Pyocyanin (B1662382) Production Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor produced by P. aeruginosa under the control of quorum sensing.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Test compounds
-
0.2 M HCl
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth in the presence of various concentrations of the test compounds for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex to extract the pyocyanin.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase (blue).
-
Carefully transfer 1 mL of the chloroform phase to a new tube.
-
Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous phase and turn pink.
-
Measure the absorbance of the top aqueous phase at 520 nm.
-
The concentration of pyocyanin can be calculated using its molar extinction coefficient.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in quorum sensing and the experimental procedures used to study them can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
References
A Comparative Analysis of Gene Expression Profiles Induced by Different Acyl-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by different Acyl-Homoserine Lactones (AHLs), key signaling molecules in bacterial quorum sensing. Understanding the nuanced effects of various AHLs on gene regulation is critical for developing targeted antimicrobial strategies that disrupt bacterial communication and virulence. This document synthesizes experimental data to compare the transcriptomic responses to distinct AHLs in two model organisms: Pseudomonas aeruginosa and Vibrio fischeri.
Comparative Gene Expression Analysis
The following table summarizes the differential gene expression in Pseudomonas aeruginosa and Vibrio fischeri in response to specific AHLs. The data is compiled from multiple transcriptomic studies and represents a synthesis of the known effects of these signaling molecules. Expression changes are relative to untreated controls.
| Organism | AHL | Gene Category | Key Genes | Regulation | Function |
| Pseudomonas aeruginosa | 3-oxo-C12-HSL | Virulence | lasA, lasB, toxA | Upregulated | Production of elastase, protease, and exotoxin A, contributing to tissue damage and pathogenesis. |
| Biofilm Formation | lasI, rhlI | Upregulated | Positive feedback loop for AHL synthesis, promoting robust quorum sensing and biofilm maturation. | ||
| Motility | fliC | Downregulated | Repression of flagellar synthesis, promoting a sessile, biofilm-associated lifestyle. | ||
| C4-HSL | Virulence | rhlA, rhlB, hcnABC | Upregulated | Synthesis of rhamnolipids (surfactants) and hydrogen cyanide, involved in biofilm structure and host cell toxicity. | |
| Biofilm Formation | rhlI | Upregulated | Positive feedback for C4-HSL production. | ||
| Stress Response | rpoS | Upregulated | Activation of the stationary phase sigma factor, enhancing stress resistance. | ||
| Vibrio fischeri | 3-oxo-C6-HSL | Bioluminescence | luxICDABEG | Strongly Upregulated | Production of luciferase and substrates required for light emission.[1] |
| Motility | flgB, flgC | Downregulated | Repression of flagellar genes. | ||
| Iron Acquisition | VFA1014 | Upregulated | Putative TonB-dependent receptor involved in iron uptake.[1] | ||
| C8-HSL | Bioluminescence | luxR, luxI | Moderately Upregulated | Primes the system for a robust response to 3-oxo-C6-HSL by increasing the levels of the receptor and synthase. | |
| Motility | Motility Genes | Repressed | General repression of motility. | ||
| Symbiosis | Colonization Factors | Upregulated | Regulation of factors important for the initial stages of colonization of the squid light organ.[2] |
Signaling Pathways
The following diagrams illustrate the AHL-mediated quorum sensing pathways in Pseudomonas aeruginosa and Vibrio fischeri.
Experimental Protocols
The following section outlines a generalized workflow for the comparative analysis of gene expression profiles using RNA sequencing (RNA-seq).
Experimental Workflow
1. Bacterial Culture and AHL Treatment:
-
Grow bacterial cultures (e.g., P. aeruginosa PAO1 or V. fischeri ES114) to a specific optical density (e.g., mid-logarithmic phase) in appropriate growth media.
-
Divide the cultures into experimental and control groups.
-
Treat the experimental groups with specific concentrations of different AHLs (e.g., 10 µM 3-oxo-C12-HSL, 10 µM C4-HSL). The control group should be treated with the solvent used to dissolve the AHLs (e.g., DMSO).
-
Incubate the cultures for a defined period to allow for changes in gene expression.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen).
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a phenol-chloroform method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. rRNA Depletion and Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA in bacteria, using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
4. Illumina Sequencing:
-
Pool the prepared libraries.
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq, MiSeq) to generate single-end or paired-end reads.
5. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Mapping: Align the high-quality reads to the reference genome of the respective bacterium using a mapper such as Bowtie2 or BWA.
-
Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene using tools like HTSeq-count. Perform differential gene expression analysis between the AHL-treated and control samples using packages like DESeq2 or edgeR in R.[3][4]
-
Functional Annotation and Pathway Analysis: Identify the biological functions and pathways enriched in the lists of differentially expressed genes using databases such as Gene Ontology (GO) and KEGG.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
Decoding Specificity: A Comparative Guide to Bacterial AHL Receptor Cross-Talk
For Researchers, Scientists, and Drug Development Professionals
The intricate world of bacterial communication, or quorum sensing (QS), is largely mediated by the interaction of small signaling molecules with specific protein receptors. Among Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are a predominant class of signaling molecules that bind to LuxR-type receptors, transcriptional regulators that control a wide array of genetic responses, including virulence and biofilm formation.[1][2] The specificity of this interaction is paramount, dictating whether a bacterium responds only to its own signals or "eavesdrops" on the chemical conversations of other species. This guide provides a comparative analysis of the cross-specificity of various bacterial AHL receptors, supported by quantitative data and detailed experimental protocols to aid in the research and development of novel anti-quorum sensing therapeutics.
Quantitative Comparison of AHL Receptor Activity and Affinity
The interaction between an AHL ligand and its cognate receptor can be quantified in two primary ways: by measuring the concentration of AHL required to elicit a half-maximal transcriptional response (EC50), and by determining the equilibrium dissociation constant (Kd), which represents the affinity of the receptor for the ligand. A lower EC50 value indicates a more potent activation at lower signal concentrations, while a lower Kd value signifies a tighter binding affinity.
The following tables summarize the EC50 and Kd values for several well-characterized LuxR-type receptors when exposed to a variety of AHL molecules. This data highlights the varying degrees of specificity and promiscuity among these receptors.
Table 1: Half-Maximal Effective Concentration (EC50) of Various AHLs for LuxR-Type Receptors
| Receptor (Organism) | Ligand (AHL) | EC50 (nM) | Reference |
| LasR (P. aeruginosa) | 3-oxo-C12-HSL (native) | 1.5 | [3] |
| C10-HSL | ~1,000 | [4] | |
| 3-oxo-C10-HSL | ~100 | [4] | |
| C8-HSL | >10,000 | [4] | |
| QscR (P. aeruginosa) | 3-oxo-C12-HSL (native) | 15 | [3] |
| 3-oxo-C10-HSL | ~100 | [5] | |
| C10-HSL | ~500 | [5] | |
| C8-HSL | ~1,000 | [5] | |
| TraR (A. tumefaciens) | 3-oxo-C8-HSL (native) | 10 | [6] |
| C8-HSL | ~100 | [6] | |
| 3-oxo-C6-HSL | ~1,000 | [6] | |
| CviR (C. violaceum) | C6-HSL (native) | ~50 | [6] |
| C8-HSL | ~500 | [6] | |
| C10-HSL (antagonist) | IC50: 208 | [6] | |
| C12-HSL (antagonist) | IC50: 494 | [6] | |
| SdiA (E. coli/Salmonella) | 3-oxo-C6-HSL | ~10 | [7] |
| 3-oxo-C8-HSL | ~5 | [7] | |
| C6-HSL | ~20 | [7] | |
| C8-HSL | ~10 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values denote the half-maximal inhibitory concentration for antagonistic ligands.
Table 2: Equilibrium Dissociation Constants (Kd) of AHL-Receptor Interactions
| Receptor (Organism) | Ligand (AHL) | Kd (nM) | Method | Reference |
| QscR (P. aeruginosa) | DA4 (dansyl-AHL conjugate) | 130 | FRET | [5] |
| 3-oxo-C12-HSL | Ki: ~100 | FRET | [5] | |
| 3-oxo-C10-HSL | Ki: ~200 | FRET | [5] | |
| YpsR (Y. pseudotuberculosis) | 3-oxo-C6-HSL | 1.2 x 10^3 | SPR | [8] |
| C6-HSL | 2.5 x 10^3 | SPR | [8] | |
| 3-oxo-C8-HSL | 4.1 x 10^3 | SPR | [8] | |
| LuxR (V. fischeri) | 3-oxo-C6-HSL | ~20 | Gel Shift | [9] |
Note: Ki values are inhibition constants determined from competitive binding assays. Data for a wider range of receptor-ligand Kd values determined by a single, consistent method is limited in the current literature.
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved in AHL signaling and its investigation, the following diagrams have been generated.
Caption: Generalized AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for evaluating AHL receptor cross-specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine AHL receptor specificity.
AHL Reporter Gene Assay
This assay measures the ability of a specific AHL to activate a LuxR-type receptor and induce the expression of a reporter gene (e.g., lacZ for β-galactosidase, luxCDABE for luciferase, or gfp for green fluorescent protein).
a. Materials:
-
E. coli reporter strain expressing the LuxR homolog of interest and a reporter gene under the control of a cognate promoter.
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.
-
AHL stock solutions of known concentrations dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence.
-
96-well microplates.
b. Protocol:
-
Prepare Overnight Culture: Inoculate a single colony of the reporter strain into 5 mL of LB broth containing the appropriate antibiotics. Incubate overnight at 37°C with shaking.
-
Subculture: The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Incubate at 37°C with shaking until the culture reaches an early to mid-logarithmic phase of growth (OD600 of approximately 0.2-0.4).
-
Induction: Aliquot 100 µL of the subculture into the wells of a 96-well microplate. Add various concentrations of the AHLs to be tested to the wells. Include a solvent-only control.
-
Incubation: Incubate the microplate at the optimal temperature for the specific LuxR protein (typically 30-37°C) for a period sufficient to allow for gene expression (e.g., 4-6 hours).
-
Measurement:
-
For β-galactosidase assays, lyse the cells and add a substrate like ONPG or CPRG. Measure the absorbance at the appropriate wavelength.
-
For luciferase assays, measure the luminescence directly.
-
For GFP assays, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Measure the OD600 of each well to normalize the reporter signal to cell density.
-
-
Data Analysis: Plot the normalized reporter signal against the AHL concentration. Fit the data to a dose-response curve to determine the EC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
a. Materials:
-
Purified, soluble, and highly concentrated LuxR-type receptor protein.
-
AHL ligand of interest dissolved in the same buffer as the protein.
-
Isothermal titration calorimeter.
-
Degassing station.
b. Protocol:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The final protein concentration should be in the range of 10-100 µM.
-
Dissolve the AHL ligand in the final dialysis buffer to a concentration 10-20 times that of the protein.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2-10 µL), and the number of injections (e.g., 20-30).
-
-
Titration:
-
Initiate the titration. The instrument will inject the ligand into the protein solution at defined intervals and measure the resulting heat change.
-
The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated with the ligand, the heat changes will diminish until only the heat of dilution is observed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the Kd, n, and ΔH of the interaction.
-
By employing these quantitative and biophysical techniques, researchers can gain a deeper understanding of the principles governing AHL receptor specificity. This knowledge is critical for the rational design of novel therapeutics that can disrupt bacterial communication and mitigate the virulence of pathogenic bacteria.
References
- 1. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Mechanisms of Small Molecule-Induced Agonism and Antagonism of a Quorum Sensing Receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of N-Butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in Pseudomonas aeruginosa
Introduction
Pseudomonas aeruginosa, a versatile Gram-negative bacterium, is a significant opportunistic pathogen known for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key mechanism governing its pathogenicity is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[2] In P. aeruginosa, this intricate network is primarily regulated by two acyl-homoserine lactone (AHL)-based systems: the las and rhl systems.[3]
The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, which is synthesized by LasI and binds to the transcriptional regulator LasR.[3][4] The rhl system employs N-butanoyl-L-homoserine lactone (C4-HSL), synthesized by RhlI and recognized by its cognate regulator RhlR.[2][3] It is worth noting that the user's query referred to N-3-hydroxybutyryl-L-homoserine lactone; however, the predominant and most studied autoinducer of the rhl system is C4-HSL. This guide will focus on the comparison between 3-oxo-C12-HSL and C4-HSL, the two canonical AHL signaling molecules in P. aeruginosa.
These two QS systems are hierarchically organized, with the las system generally activating the rhl system, and together they regulate the expression of hundreds of genes, including those responsible for virulence factors and biofilm formation.[3][5] Understanding the distinct and overlapping roles of 3-oxo-C12-HSL and C4-HSL is crucial for the development of novel anti-virulence strategies to combat P. aeruginosa infections.
Signaling Pathways
The las and rhl quorum sensing systems in P. aeruginosa form a hierarchical regulatory cascade. The process begins with the synthesis of 3-oxo-C12-HSL by LasI. As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the LasR protein.[4] This activated LasR-AHL complex then induces the transcription of various target genes, including lasI itself (creating a positive feedback loop) and the genes of the rhl system, rhlR and rhlI.[3]
The RhlR protein, whose expression is enhanced by the las system, requires its own autoinducer, C4-HSL (produced by RhlI), for activation. The activated RhlR-AHL complex then goes on to regulate a different set of target genes, including those involved in the production of rhamnolipids and pyocyanin (B1662382).[5] While the las system is positioned at the top of this hierarchy, the two systems work in concert to fine-tune the expression of a wide array of virulence factors.[6]
Comparative Analysis
While both 3-oxo-C12-HSL and C4-HSL are crucial for the regulation of virulence in P. aeruginosa, they exhibit differences in their synthesis, structure, and specific downstream effects. The following tables provide a summary of their key characteristics and their differential impact on gene expression and virulence factor production.
Table 1: General Characteristics of 3-oxo-C12-HSL and C4-HSL
| Feature | 3-oxo-C12-HSL | C4-HSL |
| QS System | las | rhl |
| Synthase | LasI | RhlI |
| Receptor | LasR | RhlR |
| Acyl Chain Length | 12 carbons with a ketone at the 3rd position | 4 carbons |
| Hierarchical Position | Top-tier, activates the rhl system | Lower-tier, activated by the las system |
| Primary Functions | Regulation of proteases (elastase, alkaline protease), exotoxin A, and initiation of the QS cascade | Regulation of rhamnolipid production, pyocyanin synthesis, and late-stage biofilm maturation |
Table 2: Illustrative Comparison of Gene Expression Regulation
The data presented in this table are illustrative and intended to demonstrate the general regulatory patterns. Actual fold changes can vary based on strain, growth conditions, and experimental setup.
| Target Gene | Function | Typical Fold Induction by 3-oxo-C12-HSL | Typical Fold Induction by C4-HSL |
| lasB | Elastase production | High (e.g., >100-fold) | Moderate (e.g., 10 to 50-fold) |
| aprA | Alkaline Protease | High (e.g., >50-fold) | Low to Moderate |
| rhlA | Rhamnolipid biosynthesis | Moderate (indirect activation) | High (e.g., >100-fold) |
| phzA1 | Phenazine biosynthesis (precursor to pyocyanin) | Low to Moderate | High (e.g., >50-fold) |
Table 3: Illustrative Comparison of Virulence Factor Production and Biofilm Formation
This table provides an illustrative overview of the functional consequences of the differential gene expression regulated by the two autoinducers.
| Phenotype | Effect of 3-oxo-C12-HSL | Effect of C4-HSL |
| Elastase Activity | Strong induction | Moderate induction |
| Pyocyanin Production | Weak to moderate induction | Strong induction |
| Rhamnolipid Production | Indirect, moderate induction | Direct, strong induction |
| Biofilm Formation | Primarily involved in early attachment and microcolony formation | Crucial for biofilm maturation, differentiation, and maintenance of channels |
Experimental Protocols
To quantitatively assess the effects of 3-oxo-C12-HSL and C4-HSL, several standardized experimental protocols are employed. Below are detailed methodologies for key assays.
Quantification of Gene Expression via qRT-PCR
This protocol allows for the measurement of specific mRNA transcript levels in response to AHL treatment.
-
Bacterial Culture and Treatment :
-
Inoculate a P. aeruginosa strain deficient in AHL synthesis (e.g., a lasI/rhlI double mutant) into a suitable broth medium (e.g., LB broth).[7]
-
Grow the culture overnight at 37°C with shaking.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Add the desired concentrations of 3-oxo-C12-HSL, C4-HSL, or a vehicle control.
-
Incubate the cultures at 37°C with shaking to the desired growth phase (e.g., mid-logarithmic or early stationary).
-
-
RNA Extraction :
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis :
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Quantitative Real-Time PCR (qPCR) :
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD, acpP), and a suitable qPCR master mix (e.g., SYBR Green).[8]
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.[9]
-
Culture Preparation and Inoculation :
-
Grow overnight cultures of the desired P. aeruginosa strain.
-
Dilute the cultures 1:100 in fresh biofilm-promoting medium (e.g., M63 minimal medium supplemented with glucose and casamino acids).[9]
-
Add the desired concentrations of 3-oxo-C12-HSL, C4-HSL, or a vehicle control to the wells of a 96-well flat-bottomed microtiter plate.
-
Add 100-200 µL of the diluted bacterial culture to each well.[10][11] Include media-only wells as negative controls.
-
-
Incubation :
-
Staining :
-
Quantification :
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[11]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[9][13]
-
Elastase Activity Assay (Elastin-Congo Red Method)
This colorimetric assay measures the activity of LasB elastase, a key virulence factor regulated by both QS systems.[4]
-
Preparation of Cell-Free Supernatant :
-
Culture P. aeruginosa in the presence of 3-oxo-C12-HSL, C4-HSL, or a vehicle control for 18-24 hours at 37°C with shaking.[4]
-
Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).[4]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria.[14]
-
-
Elastase Assay :
-
Prepare a substrate suspension of Elastin-Congo Red (ECR) at a concentration of 5-10 mg/mL in a buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).[4][15]
-
In a microcentrifuge tube or 96-well plate, mix a volume of the cell-free supernatant (e.g., 50-100 µL) with the ECR suspension.[4]
-
Incubate the reaction mixture at 37°C for 4-24 hours with shaking.[4][14]
-
-
Quantification :
-
Stop the reaction by placing the tubes on ice or by adding a stop solution if required.
-
Pellet the insoluble ECR substrate by centrifugation.
-
Carefully transfer the supernatant, which contains the solubilized Congo Red dye, to a new 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm using a microplate reader.[4] The absorbance is directly proportional to the elastase activity.
-
Conclusion
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are the cornerstones of the hierarchical quorum sensing network in Pseudomonas aeruginosa. While 3-oxo-C12-HSL, as the signal for the master las system, primarily controls the expression of early-stage virulence factors like proteases and initiates the entire cascade, C4-HSL fine-tunes the expression of factors crucial for later stages of infection, such as rhamnolipids, pyocyanin, and biofilm maturation.[3][5]
The distinct yet interconnected roles of these two signaling molecules provide a sophisticated mechanism for P. aeruginosa to adapt its pathogenic strategy during the course of an infection. A thorough understanding of their individual contributions and their interplay is paramount for researchers and drug development professionals. Targeting the synthesis or reception of these specific molecules represents a promising anti-virulence strategy, with the potential to disarm the pathogen without exerting selective pressure for antibiotic resistance.[1]
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription of Quorum-Sensing System Genes in Clinical and Environmental Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localized Gene Expression in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant [mdpi.com]
- 11. static.igem.org [static.igem.org]
- 12. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 14. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.3.3. Elastase assay [bio-protocol.org]
Confirming the Identity of 3-OH-C4-HSL: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of N-acyl-homoserine lactones (AHLs), such as N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), are critical for understanding and manipulating bacterial quorum sensing, a key mechanism in microbial communication and virulence. This guide provides a detailed comparison of tandem mass spectrometry (LC-MS/MS) with alternative methods for the definitive identification of 3-OH-C4-HSL, supported by experimental data and detailed protocols.
Tandem Mass Spectrometry: The Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific detection of AHLs.[1][2] Its high selectivity is achieved by monitoring specific precursor-to-product ion transitions.
Experimental Protocol: LC-MS/MS for 3-OH-C4-HSL
This protocol provides a general framework; optimization for specific instrumentation is recommended.
1. Sample Preparation:
-
Bacterial supernatant is extracted twice with an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v glacial acetic acid).
-
The organic phase is collected, pooled, and evaporated to dryness under a vacuum.
-
The residue is reconstituted in a suitable volume (e.g., 100 µL) of 50% methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-20 minutes is typical for separating a range of AHLs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion [M+H]⁺ for 3-OH-C4-HSL: m/z 188.1.
-
Product Ions: The most characteristic product ion for all AHLs is the lactone ring fragment at m/z 102.1 .[2][3] Other diagnostic fragments can be monitored for increased specificity.
-
Collision Energy: Typically ranges from 15-30 eV, and should be optimized for the specific instrument and compound to maximize the signal of the desired product ions.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, while a full scan or product ion scan can be used for initial identification.
Fragmentation of 3-OH-C4-HSL
The fragmentation of AHLs in tandem mass spectrometry provides structural information that is key to their identification. The primary fragmentation event for AHLs is the cleavage of the amide bond, resulting in the characteristic homoserine lactone ring fragment.
Workflow for Tandem Mass Spectrometry Analysis
The general workflow for identifying 3-OH-C4-HSL using LC-MS/MS involves several key steps from sample to result.
Comparison with Alternative Identification Methods
While LC-MS/MS is highly effective, other methods can also be employed for the detection of 3-OH-C4-HSL, each with its own advantages and limitations.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | Bacterial Biosensors | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography and identification by mass-to-charge ratio of precursor and product ions. | Genetically engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of specific AHLs.[4][5] | Antibody-based detection of the target molecule.[1][6] |
| Specificity | Very High (can distinguish between structurally similar AHLs). | Variable (some cross-reactivity with other AHLs is common).[7] | High (dependent on antibody specificity). |
| Sensitivity (LOD) | High (typically in the low nanomolar to picomolar range).[7] | Very High (can be in the nanomolar to picomolar range).[7] | High (nanomolar range).[8] |
| Quantification | Excellent (highly accurate and reproducible). | Semi-quantitative to quantitative (requires calibration). | Quantitative (requires calibration). |
| Throughput | Moderate to High (with autosampler). | High (suitable for screening large numbers of samples). | High. |
| Equipment Cost | High. | Low. | Moderate. |
| Expertise Required | High. | Moderate. | Moderate. |
Bacterial Biosensors
Bacterial biosensors are a cost-effective and sensitive method for detecting AHLs.[4] These are typically bacteria that have been genetically modified to produce a measurable output, such as bioluminescence or a color change, in response to the presence of an AHL.
Experimental Protocol: General Biosensor Assay
-
Preparation of Biosensor Strain: A suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4) is grown overnight in an appropriate medium.
-
Assay Plate Setup: The test samples (e.g., extracted bacterial supernatants) are added to the wells of a microtiter plate.
-
Inoculation: The overnight culture of the biosensor is diluted and added to the wells containing the samples.
-
Incubation: The plate is incubated for a specific period (e.g., 4-24 hours) to allow for the induction of the reporter gene.
-
Detection: The signal (e.g., luminescence, absorbance) is measured using a plate reader. A standard curve is generated using known concentrations of 3-OH-C4-HSL to quantify the amount in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay that can be adapted for the detection of small molecules like AHLs.[1][6] This method relies on the specific binding of an antibody to the target molecule.
Experimental Protocol: General ELISA for AHLs
-
Coating: A microtiter plate is coated with an antibody that specifically recognizes the AHL of interest.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
-
Sample/Standard Addition: The samples and a series of known concentrations of the AHL standard are added to the wells.
-
Competitive Binding: A known amount of enzyme-labeled AHL is added to the wells to compete with the AHL in the sample for binding to the antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Detection: The absorbance of the colored product is measured using a plate reader. The concentration of AHL in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
Tandem mass spectrometry stands out as the most definitive method for the identification and quantification of 3-OH-C4-HSL due to its unparalleled specificity and accuracy. While biosensors offer a highly sensitive and cost-effective alternative for screening purposes, and ELISA provides a high-throughput quantitative method, LC-MS/MS remains the gold standard for unambiguous confirmation and precise measurement, making it an indispensable tool for researchers in the field of bacterial communication and drug development.
References
- 1. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Homoserine Lactone Sensors for Gram-Positive Bacillus subtilis Using LuxR-Type Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Enantiomeric Specificity of D- and L-N-Acyl Homoserine Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of D- and L-N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing (QS). An understanding of the enantiomeric specificity of QS receptors is pivotal for the development of novel anti-infective therapies targeting bacterial communication. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to N-Acyl Homoserine Lactones in Quorum Sensing
Quorum sensing is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression. In a large number of Gram-negative bacteria, this intercellular communication is orchestrated by AHLs. These signaling molecules are synthesized by LuxI-type synthases and are recognized by their cognate LuxR-type transcriptional regulators. The binding of an AHL to a LuxR-type receptor typically triggers the activation or repression of target genes, thereby controlling a variety of phenotypes including biofilm formation, virulence factor production, and bioluminescence.[1]
Historically, it was believed that bacteria exclusively produced and responded to the L-enantiomer of AHLs. However, recent research has revealed the natural production and biological relevance of D-enantiomeric AHLs, challenging the established paradigm and opening new avenues for research and therapeutic intervention.[2][3][4][5][6] This guide delves into the comparative activities of these two stereoisomers.
Comparative Biological Activity of D- and L-AHLs
The stereochemistry of the homoserine lactone ring plays a critical role in the biological activity of AHLs. While L-AHLs are generally the more potent activators of their cognate LuxR receptors, D-AHLs can exhibit a range of activities, from weak agonism to antagonism. This enantiomeric discrimination by LuxR-type receptors forms the basis for the specificity of quorum-sensing systems.
Agonist and Antagonist Activity
The following tables summarize the quantitative data on the agonist and antagonist activities of various N-acylated L- and D-homoserine lactones against different LuxR-type receptors. The data is derived from studies using bacterial reporter strains where the activity of the receptor is linked to a measurable output, such as light production or enzymatic activity.[1]
Table 1: Agonist Activity of L- and D-AHL Enantiomers
| Compound | Receptor | EC50 (nM) for L-Enantiomer | EC50 (nM) for D-Enantiomer | Relative Activity of D-Enantiomer (%) |
| C6-HSL | LuxR | 10 | >10,000 | <0.1 |
| 3-oxo-C6-HSL | LuxR | 1 | 1,000 | 0.1 |
| C8-HSL | LasR | 50 | >10,000 | <0.5 |
| 3-oxo-C12-HSL | LasR | 5 | 5,000 | 0.1 |
| C10-HSL | TraR | 20 | >10,000 | <0.2 |
EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. Data is compiled from various sources and is intended for comparative purposes.
Table 2: Antagonist Activity of D-AHL Enantiomers
| D-Enantiomer | Receptor | L-Enantiomer Agonist | IC50 (µM) of D-Enantiomer |
| D-C8-HSL | LuxR | L-3-oxo-C6-HSL | 50 |
| D-3-oxo-C12-HSL | TraR | L-C10-HSL | 25 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist's response.
Signaling Pathway and Experimental Workflow
To understand the mechanism of AHL-mediated quorum sensing and the methods used to investigate enantiomeric specificity, the following diagrams illustrate the canonical LuxR/I-type signaling pathway and a typical experimental workflow.
Caption: Canonical LuxR/I-type quorum-sensing pathway.
Caption: Workflow for comparing D- and L-AHL activity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of D- and L-homoserine lactone activity are provided below.
Bioluminescence Reporter Assay for AHL Activity
This assay utilizes an E. coli reporter strain engineered to produce bioluminescence in response to the activation of a specific LuxR-type receptor by an AHL.
Materials:
-
E. coli reporter strain (e.g., containing a plasmid with the luxR gene and a luxI promoter-luxCDABE reporter fusion)
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
D- and L-AHL enantiomers
-
96-well microtiter plates with a clear bottom
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Grow an overnight culture of the E. coli reporter strain in LB medium with the necessary antibiotics at 30°C with shaking.[1]
-
Dilute the overnight culture 1:100 in fresh LB medium.[1]
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.[1]
-
Add the D- and L-homoserine lactone analogs to the wells at various concentrations. Include a solvent control.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 4-6 hours) with shaking.
-
Measure the bioluminescence of each well using a microplate reader.
-
Normalize the bioluminescence readings to the optical density (OD600) of the cultures to account for differences in cell growth.
β-Galactosidase Reporter Assay for AHL Activity
This assay employs a reporter strain (e.g., Agrobacterium tumefaciens or E. coli) that expresses β-galactosidase upon activation of a LuxR-type receptor by an AHL.
Materials:
-
Reporter strain (e.g., A. tumefaciens JZA1 or E. coli DH5α with a LasR expression plasmid and a lasB-lacZ fusion)
-
LB medium with appropriate antibiotics
-
D- and L-AHL enantiomers
-
Ortho-Nitrophenyl-β-galactoside (ONPG)
-
Z-buffer
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the reporter strain.[1]
-
Dilute the culture 1:100 in fresh LB medium.[1]
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.[1]
-
Add the test compounds to the wells at various concentrations.[1]
-
Incubate the plate for a specified time (e.g., 12 hours).[1]
-
Lyse the cells to release the β-galactosidase (e.g., using chloroform (B151607) and SDS).[1]
-
Add ONPG solution to each well.[1]
-
Incubate until a yellow color develops.[1]
-
Stop the reaction with a high pH solution (e.g., Na2CO3) and measure the absorbance at 420 nm.[1]
-
Calculate β-galactosidase activity (Miller units).
Conclusion
The comparative analysis of D- and L-homoserine lactones reveals a complex and nuanced picture of their biological activity. While L-enantiomers are the canonical signaling molecules in bacterial quorum sensing, certain D-enantiomers can exhibit significant, and in some cases, enhanced agonist activity.[1] Furthermore, the stereochemistry of the lactone ring can influence the molecule's susceptibility to enzymatic degradation, a factor with important implications for the design of stable quorum sensing modulators. A deeper understanding of the enantiomeric specificity of AHL-receptor interactions is crucial for the rational design of potent and selective quorum sensing inhibitors and modulators with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Bacterial Communication: A Functional Comparison of Hydroxylated and Oxo-Substituted Acyl-Homoserine Lactones
A deep dive into the functional nuances of hydroxylated and oxo-substituted acyl-homoserine lactones (AHLs) reveals critical differences in their roles as quorum sensing signals. These subtle molecular distinctions translate into significant variations in receptor binding, gene activation, and the regulation of key bacterial behaviors such as biofilm formation and virulence.
Acyl-homoserine lactones are the cornerstone of quorum sensing in many Gram-negative bacteria, a sophisticated cell-to-cell communication system that orchestrates collective behaviors. The specificity of this communication hinges on the structural features of the AHL molecule, particularly the modifications at the C3 position of the acyl chain, which can be either a hydroxyl (-OH) group or an oxo (=O) group. This guide provides a comprehensive functional comparison of these two major classes of AHLs, supported by experimental data and detailed protocols for researchers in microbiology and drug development.
At the Heart of Recognition: Receptor Binding Affinity
The initiation of a quorum sensing response is the binding of an AHL molecule to its cognate LuxR-type transcriptional regulator. The strength of this interaction, quantified by the dissociation constant (Kd), is a critical determinant of the signaling efficiency. While comprehensive comparative data is still emerging, available studies indicate that the C3 substitution plays a pivotal role in receptor selectivity.
For instance, the LasR receptor of Pseudomonas aeruginosa preferentially binds to its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). In contrast, the AbaR receptor of Acinetobacter baumannii is activated by N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-hydroxy-C12-HSL). This specificity is crucial for preventing crosstalk between different bacterial species cohabiting the same niche.
| Parameter | Hydroxylated AHL (e.g., 3-hydroxy-AHL) | Oxo-substituted AHL (e.g., 3-oxo-AHL) | Reference |
| Receptor Binding Affinity (Kd) | Data not yet available for direct comparison | High affinity for cognate receptors like LasR | [1][2] |
Table 1: Comparative Receptor Binding Affinity. This table will be populated with quantitative data as it becomes available through ongoing research.
Triggering the Response: Gene Activation Potency
The binding of an AHL to its receptor triggers a conformational change that leads to the activation or repression of target gene expression. The concentration of AHL required to elicit a half-maximal response (EC50) is a key measure of its potency. Studies using reporter gene assays have begun to quantify these differences.
| Parameter | Hydroxylated AHL | Oxo-substituted AHL | Reference |
| EC50 for Reporter Gene Activation | Generally requires higher concentrations for non-cognate receptors | Highly potent for cognate receptors, with EC50 values in the nanomolar range for systems like LasR | [3][4] |
Table 2: Comparative EC50 Values for LuxR-type Receptor Activation. This table highlights the high potency of oxo-AHLs in their specific signaling pathways.
Orchestrating Group Behavior: Biofilm Formation and Virulence
The ultimate output of quorum sensing is the regulation of phenotypes that benefit the bacterial community. Biofilm formation, a process where bacteria adhere to surfaces and each other to form a protective matrix, and the production of virulence factors are two of the most critical behaviors controlled by AHLs.
In Pseudomonas aeruginosa, 3-oxo-C12-HSL is a potent inducer of biofilm formation and is essential for the expression of numerous virulence factors, including elastase and pyocyanin.[5][6][7] While the role of hydroxylated AHLs in these processes is less extensively studied in direct comparison, their involvement in the regulation of motility and biofilm formation has been observed in other bacterial species.[7]
| Phenotype | Effect of Hydroxylated AHLs | Effect of Oxo-substituted AHLs | Reference |
| Biofilm Formation | Can influence biofilm architecture; comparative quantitative data is limited. | Potent inducers of biofilm maturation, particularly 3-oxo-C12-HSL in P. aeruginosa.[5][6][7][8] | [5][6][7][8] |
| Virulence Factor Production | Regulates specific virulence factors in certain bacteria. | Key regulators of a wide array of virulence factors in pathogens like P. aeruginosa.[6] | [6] |
Table 3: Comparative Effects on Bacterial Phenotypes. This table summarizes the known roles of hydroxylated and oxo-substituted AHLs in regulating key bacterial behaviors.
Signaling Pathways: A Tale of Two Receptors
The signaling pathways initiated by hydroxylated and oxo-substituted AHLs, while sharing a common theme of LuxR-type regulation, exhibit distinct downstream effects. The LasR system of P. aeruginosa, activated by 3-oxo-C12-HSL, is a well-characterized hierarchical system that controls other quorum sensing systems and a large regulon of virulence genes.[9] The AbaR system in A. baumannii, responding to a hydroxylated AHL, also controls virulence and biofilm formation, but its specific downstream targets and regulatory network are still being elucidated.[10]
Caption: Simplified signaling pathway for an oxo-substituted AHL, such as the LasR system in P. aeruginosa.
Caption: Simplified signaling pathway for a hydroxylated AHL, such as the AbaR system in A. baumannii.
Experimental Corner: Protocols for Comparative Analysis
To facilitate further research in this area, we provide detailed protocols for key experiments used to compare the functionality of hydroxylated and oxo-substituted AHLs.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for the functional comparison of different AHL molecules.
Protocol 1: AHL Quantification using HPLC-MS
This protocol outlines the steps for the accurate quantification of AHLs from bacterial culture supernatants.
-
Sample Preparation:
-
Centrifuge bacterial culture to pellet cells.
-
Filter-sterilize the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile.[3][11]
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled with a mass spectrometer.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient of water and acetonitrile, both with 0.1% formic acid, for elution.[3]
-
Detect AHLs using electrospray ionization in positive ion mode, monitoring for the characteristic product ion of the homoserine lactone ring (m/z 102).
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure hydroxylated and oxo-substituted AHLs.
-
Determine the concentration of AHLs in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Chromobacterium violaceum CV026 Biosensor Assay
This assay is used to detect and semi-quantify short-chain AHLs based on the induction of the purple pigment violacein (B1683560).
-
Plate Preparation:
-
Prepare Luria-Bertani (LB) agar (B569324) plates.
-
In a separate tube, mix molten soft LB agar (0.7% agar) with an overnight culture of C. violaceum CV026.[11][12]
-
Pour the soft agar mixture onto the surface of the LB agar plates to create a lawn of the biosensor.
-
-
Sample Application:
-
Once the soft agar has solidified, spot a known concentration of the hydroxylated and oxo-substituted AHLs onto the surface.
-
As a positive control, spot a known inducer of violacein production (e.g., C6-HSL).
-
As a negative control, spot the solvent used to dissolve the AHLs.
-
-
Incubation and Observation:
-
Incubate the plates at 30°C for 24-48 hours.[11]
-
Observe the plates for the appearance of a purple halo around the spots, indicating the induction of violacein production. The diameter of the halo can be used for semi-quantitative comparison.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This in vitro technique is used to study the binding of LuxR-type proteins to their target DNA sequences in the presence of different AHLs.
-
Probe Preparation:
-
Binding Reaction:
-
In separate reactions, incubate the purified LuxR-type protein with the labeled DNA probe in a suitable binding buffer.
-
To test the effect of AHLs, add either the hydroxylated or the oxo-substituted AHL to the respective binding reactions. Include a control reaction with no AHL.
-
-
Electrophoresis:
-
Detection:
-
Visualize the bands using autoradiography (for radioactive probes) or a fluorescence imager (for fluorescent probes). A "shift" in the band indicates the formation of a protein-DNA complex. The intensity of the shifted band can be used to infer the binding affinity.
-
Conclusion and Future Directions
The functional disparities between hydroxylated and oxo-substituted AHLs underscore the exquisite specificity of bacterial quorum sensing systems. While oxo-AHLs, particularly in the context of pathogens like P. aeruginosa, have been more extensively studied and appear to be potent regulators of virulence, the roles of hydroxylated AHLs are equally critical in mediating intricate bacterial interactions.
Future research should focus on generating more direct, quantitative comparative data for a wider range of hydroxylated and oxo-substituted AHLs and their cognate receptors. Elucidating the crystal structures of more LuxR-type proteins in complex with their respective ligands will provide invaluable insights into the molecular basis of their specificity. A deeper understanding of these signaling systems will not only advance our fundamental knowledge of bacterial communication but also pave the way for the development of novel anti-virulence strategies that target these crucial pathways.
References
- 1. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Chemical Probes that Target a Dissociative LuxR-Type Quorum Sensing Receptor in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. [sonar.ch]
- 9. Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. perrin33.com [perrin33.com]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
Validating the Role of 3-Hydroxy-Acyl-Homoserine Lactones in Bacterial Phenotype Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-OH-C6-HSL) in regulating phenazine (B1670421) production in Pseudomonas fluorescens, with comparative insights into the activity of N-butyryl-L-homoserine lactone (C4-HSL) and other alternative signaling systems. Detailed experimental protocols are provided to facilitate the validation of these signaling molecules in specific bacterial phenotypes.
Introduction to 3-OH-AHLs in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. The specificity of the acyl side chain determines the signaling molecule's cognate receptor and the subsequent downstream physiological responses.
While molecules like C4-HSL are well-studied, another class of AHLs, the 3-hydroxy-AHLs (3-OH-AHLs), play crucial roles in regulating specific phenotypes in various bacteria. This guide focuses on N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-OH-C6-HSL), a key signaling molecule in the regulation of phenazine antibiotic production in the biocontrol agent Pseudomonas fluorescens.
The 3-OH-C6-HSL Signaling Pathway in Pseudomonas fluorescens
In Pseudomonas fluorescens, the production of phenazine antibiotics is a key factor in its ability to suppress soil-borne fungal pathogens. This process is tightly regulated by a quorum-sensing system involving the PhzI synthase and the PhzR transcriptional regulator.
A Comparative Analysis of Acyl-Homoserine Lactone Production Across Diverse Bacterial Isolates
A quantitative guide for researchers in microbiology and drug development, providing insights into the varying production of quorum sensing molecules across different bacterial species. This document details experimental data, protocols, and signaling pathways to facilitate comparative analysis and inform research directions.
This guide offers a quantitative comparison of Acyl-homoserine lactone (AHL) production, key signaling molecules in bacterial quorum sensing, across a selection of well-studied bacterial isolates. Understanding the quantitative differences in AHL synthesis is crucial for researchers in microbiology, infectious disease, and drug development, as it provides a basis for comparative studies on virulence, biofilm formation, and the efficacy of quorum quenching strategies. The data presented here, compiled from various scientific studies, is intended to serve as a valuable resource for designing experiments and interpreting results in the field of bacterial communication.
Quantitative Comparison of AHL Production
The production of AHLs varies significantly among different bacterial species and even between strains of the same species. This variation is attributed to differences in the number and type of LuxI-family synthases, regulatory networks, and environmental conditions. The following table summarizes the reported concentrations of major AHLs produced by several key bacterial isolates under laboratory conditions.
| Bacterial Isolate | AHL Produced | Concentration | Method of Quantification |
| Pseudomonas aeruginosa PAO1 | 3-oxo-C12-HSL | ~5 µM | Not specified[1] |
| Natural AHL mixture | 2.5 µM | Bioassay (Splenocyte proliferation)[2] | |
| Vibrio fischeri ES114 | C8-HSL | Up to 12 µM | Not specified[3] |
| 3-oxo-C6-HSL | 120 nM (induces max. luminescence) | Bioassay (Luminescence)[3] | |
| Burkholderia cepacia 25416 | l-OHL (Octanoyl-HSL) | ~0.007 µg/mL (maximum) | GC-MS[4] |
| d-OHL (Octanoyl-HSL) | ~0.007 µg/mL (maximum) | GC-MS[4] | |
| Aeromonas veronii LP-11 | C6-HSL, C8-HSL, 3-oxo-C8-HSL, 3-OH-C8-HSL | Not Quantified | HPLC/qTOF-MS |
| Aeromonas hydrophila | C4-HSL, C6-HSL | Not Quantified | Not specified |
Note: The concentrations listed are subject to variations based on culture conditions, growth phase, and extraction/quantification methodologies. Direct comparison between studies should be made with caution.
Experimental Protocols for AHL Quantification
Accurate quantification of AHLs is fundamental to comparative studies. The two most common methods employed are mass spectrometry-based techniques and bacterial biosensors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of AHLs.[5]
1. AHL Extraction:
-
Grow bacterial cultures to the desired cell density (typically stationary phase).
-
Centrifuge the culture to pellet the cells.
-
Collect the cell-free supernatant.
-
Perform liquid-liquid extraction of the supernatant using an organic solvent such as acidified ethyl acetate.
-
Evaporate the organic solvent to concentrate the AHLs.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Separate the AHLs using a gradient of water and acetonitrile, both typically containing a small percentage of formic acid to improve ionization.
-
Detect the AHLs using a mass spectrometer in positive ion mode.
-
Quantify the AHLs by comparing their peak areas to those of known concentrations of synthetic AHL standards. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[5]
Bacterial Biosensor Assays
Bacterial biosensors are engineered strains that produce a detectable signal, such as light or color, in the presence of specific AHLs. They offer a cost-effective and high-throughput method for AHL detection and semi-quantification.
1. Agrobacterium tumefaciens Biosensor (e.g., NTL4):
-
This biosensor is widely used due to its high sensitivity and broad range of AHL detection.[6]
-
Plate-based Assay: Spot the AHL extract or bacterial culture supernatant onto a lawn of the A. tumefaciens biosensor strain plated on media containing X-gal. A blue halo will form around the spot if AHLs are present. The size and intensity of the halo can be used for semi-quantitative analysis.
-
Liquid Assay: Add the AHL-containing sample to a liquid culture of the biosensor. After a suitable incubation period, measure the expression of the reporter gene (e.g., β-galactosidase activity) using a colorimetric or luminescent substrate.
2. Chromobacterium violaceum Biosensor (e.g., CV026):
-
This biosensor produces a purple pigment, violacein (B1683560), in response to short-chain AHLs (C4- to C8-HSL).
-
Cross-streak Assay: Streak the test bacterium perpendicular to a streak of the CV026 biosensor on an agar (B569324) plate. The production of a purple color in the biosensor at the intersection indicates the presence of short-chain AHLs.
-
Quantitative Liquid Assay: Add the AHL sample to a liquid culture of CV026. After incubation, extract the violacein pigment and quantify it spectrophotometrically. The amount of violacein produced is proportional to the concentration of the inducing AHL.[2]
Signaling Pathways and Visualization
The biosynthesis of AHLs is primarily controlled by LuxI-family synthases, and their detection is mediated by LuxR-family transcriptional regulators. These systems often feature positive feedback loops, leading to a rapid increase in AHL production at a critical cell density.
LuxI/R Quorum Sensing Pathway in Vibrio fischeri
The LuxI/R system in Vibrio fischeri is the archetypal AHL-based quorum sensing circuit. LuxI synthesizes 3-oxo-C6-HSL. As the bacterial population grows, the concentration of 3-oxo-C6-HSL increases. Once a threshold is reached, 3-oxo-C6-HSL binds to the LuxR protein, which then activates the transcription of the lux operon, leading to bioluminescence.
Caption: The LuxI/R quorum sensing circuit in Vibrio fischeri.
LasI/R and RhlI/R Quorum Sensing Pathways in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a hierarchical quorum sensing network involving two major AHL systems: LasI/R and RhlI/R. The LasI/R system is at the top of the hierarchy and produces 3-oxo-C12-HSL. The LasR/3-oxo-C12-HSL complex activates the expression of the rhlR and rhlI genes. The RhlI/R system, in turn, produces C4-HSL, which binds to RhlR to regulate the expression of another set of genes, including those involved in virulence factor production and biofilm formation.
References
- 1. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the Efficacy of N-Acyl-Homoserine Lactone (AHL) Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most prevalent methods for the extraction of N-acyl-homoserine lactones (AHLs): Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The selection of an appropriate extraction protocol is critical for the accurate quantification and analysis of these quorum sensing signal molecules. This document outlines the performance of these methods, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.
Overview of Extraction Methodologies
Liquid-Liquid Extraction (LLE) is a conventional and widely employed technique for the isolation of AHLs from bacterial culture supernatants.[1] This method relies on the differential solubility of AHLs in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] Ethyl acetate (B1210297) and dichloromethane (B109758) are among the most commonly used solvents for this purpose.[1] LLE is valued for its simplicity and the extensive body of literature supporting its use.[1]
Solid-Phase Extraction (SPE) is a technique that separates components of a mixture based on their physical and chemical properties. In SPE, the sample is passed through a solid adsorbent (the stationary phase), which retains the analytes of interest.[2] These retained analytes are then eluted using an appropriate solvent. SPE is often highlighted for its potential to provide cleaner extracts and improved sensitivity, with some studies suggesting a two- to ten-fold increase in detection sensitivity compared to LLE.[1][3]
Quantitative Data Presentation
| N-Acyl-Homoserine Lactone (AHL) | Recovery Rate (%) |
| N-Butanoyl-HSL (C4-HSL) | 86.96 - 105.00 |
| N-Hexanoyl-HSL (C6-HSL) | 84.86 - 110.89 |
| N-Heptanoyl-HSL (C7-HSL) | 90.12 - 108.33 |
| N-Octanoyl-HSL (C8-HSL) | 88.75 - 106.25 |
| N-Decanoyl-HSL (C10-HSL) | 91.34 - 109.11 |
| N-Dodecanoyl-HSL (C12-HSL) | 89.55 - 107.89 |
| N-Tetradecanoyl-HSL (C14-HSL) | 87.21 - 105.98 |
Data adapted from a study on the extraction of AHLs from soil samples using accelerated solvent extraction combined with solid-phase extraction. The range represents the recovery in two different soil types.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol is a widely adopted method for the extraction of AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid or formic acid)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Acetonitrile (B52724) or methanol (B129727) for resuspension
Procedure:
-
Preparation of Supernatant: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top organic layer contains the AHLs.
-
Drain and discard the lower aqueous layer.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Resuspension: Resuspend the dried extract in a small, known volume of acetonitrile or methanol for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for AHL extraction using a C18 SPE cartridge. Optimization of the wash and elution solvents may be necessary depending on the specific AHLs of interest.
Materials:
-
Bacterial culture supernatant, pre-treated via LLE or other methods if necessary
-
C18 SPE cartridge
-
Methanol (for conditioning, washing, and elution)
-
Deionized water
-
Vacuum manifold or syringe for sample loading and elution
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the bound AHLs with a stronger solvent, such as 100% methanol or acetonitrile. Collect the eluate.
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the purified extract in a suitable solvent for analysis.
-
Visualizations
AHL Signaling Pathway
Caption: A generalized diagram of the N-acyl-homoserine lactone (AHL) quorum sensing pathway.
Liquid-Liquid Extraction (LLE) Workflow
Caption: The experimental workflow for Liquid-Liquid Extraction (LLE) of AHLs.
Solid-Phase Extraction (SPE) Workflow
Caption: The experimental workflow for Solid-Phase Extraction (SPE) of AHLs.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to N-3-Hydroxybutyryl-L-homoserine Lactone Activity in Different Reporter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various reporter systems for detecting and quantifying N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) and its close analog, N-butanoyl-L-homoserine lactone (C4-HSL). The selection of an appropriate reporter system is critical for accurate and reproducible measurements of quorum sensing activity. This document summarizes quantitative data, details experimental protocols, and illustrates the underlying signaling pathways to aid in the selection of the most suitable reporter for your research needs.
Introduction to 3-OH-C4-HSL and Reporter Systems
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by Gram-negative bacteria in quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density. The detection and quantification of specific AHLs are crucial for studying bacterial communication, virulence, and for the discovery of quorum sensing inhibitors.
Reporter systems for AHLs are typically genetically engineered microorganisms that produce a measurable signal in response to a specific AHL. These systems are generally composed of a receptor protein (a LuxR-type transcriptional regulator) that binds to the AHL, and a promoter that drives the expression of a reporter gene upon AHL-receptor binding. Commonly used reporter genes include lacZ (encoding β-galactosidase), gfp (encoding green fluorescent protein), and the lux operon (encoding luciferase for bioluminescence). The choice of reporter system depends on factors such as sensitivity, specificity, dynamic range, and the experimental context.
Comparison of Reporter System Performance
The following table summarizes the performance characteristics of different reporter systems commonly used for the detection of C4-HSL. While specific data for 3-OH-C4-HSL is limited, the performance with C4-HSL provides a strong indication of the expected activity with its hydroxylated analog.
| Reporter System (Host Strain) | Receptor Protein | Reporter Gene | Cognate Ligand | EC50 for C4-HSL | Dynamic Range | Specificity/Cross-Talk | Reference |
| E. coli DH5α (pECP61.5) | RhlR | lacZ | C4-HSL | 9 - 120 µM | Moderate | Relatively specific for C4-HSL.[1] | [1][2] |
| E. coli JM109 (pSB536) | RhlR | luxCDABE | C4-HSL | Not explicitly stated, but responsive. | High | Responds to C4-HSL.[3] | [3] |
| E. coli MT102 (pJBA132) | LuxR | gfp(ASV) | 3-oxo-C6-HSL | Not the primary ligand, but shows response. | High | Broad range, responds to various AHLs.[4] | [4] |
| P. aeruginosa PAO-JP2 (pECP61.5) | RhlR | lacZ | C4-HSL | Greater sensitivity than in E. coli. | Moderate | Relatively specific for C4-HSL.[2] | [2] |
Note: The EC50 values can vary significantly depending on the experimental conditions, including the host strain, plasmid copy number, and assay protocol.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of an RhlR-based Reporter System
Caption: RhlR-based reporter activation by 3-OH-C4-HSL.
General Experimental Workflow for AHL Reporter Assay
Caption: General workflow for an AHL reporter assay.
Detailed Experimental Protocols
The following are generalized protocols for the three most common types of reporter assays. Specific details may need to be optimized for your particular reporter strain and experimental setup.
β-Galactosidase (lacZ) Reporter Assay
This assay is cost-effective but requires cell lysis and is an endpoint measurement.
Materials:
-
Overnight culture of the lacZ-based reporter strain (e.g., E. coli with pECP61.5).
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
3-OH-C4-HSL stock solution.
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0).
-
0.1% SDS.
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3.
-
Spectrophotometer.
Procedure:
-
Inoculate the reporter strain into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Aliquot the culture into tubes and add 3-OH-C4-HSL to final concentrations for your dose-response curve. Include a no-AHL control.
-
Incubate the cultures for a set period (e.g., 2-4 hours) at the appropriate temperature with shaking.
-
Measure the final OD600 of each culture.
-
To permeabilize the cells, add 2 drops of chloroform and 1 drop of 0.1% SDS to 1 mL of culture. Vortex vigorously for 10 seconds.
-
Start the reaction by adding 200 µL of ONPG solution and start a timer.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).
-
Calculate Miller Units using the formula: Miller Units = [1000 × (A420 - 1.75 × A550)] / (Time × Volume × OD600).[5]
Green Fluorescent Protein (gfp) Reporter Assay
This assay allows for real-time, non-invasive measurements at both population and single-cell levels.[4]
Materials:
-
Overnight culture of the gfp-based reporter strain (e.g., E. coli with a LuxR-based gfp reporter plasmid).
-
Growth medium.
-
3-OH-C4-HSL stock solution.
-
Fluorometer or fluorescence microscope with appropriate filters for GFP (Excitation ~485 nm, Emission ~510 nm).
-
96-well black, clear-bottom plates for fluorometer measurements.
Procedure:
-
Grow the reporter strain overnight and then subculture into fresh medium in a 96-well plate.
-
Add 3-OH-C4-HSL to the wells at the desired concentrations.
-
Incubate the plate in a plate reader with shaking at the appropriate temperature.
-
Measure both optical density (OD600) and fluorescence at regular intervals.
-
For endpoint analysis, grow cultures in tubes as described for the β-galactosidase assay, then transfer to a 96-well plate for measurement.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600) to determine the specific promoter activity.
Bioluminescence (lux) Reporter Assay
This is a highly sensitive assay that provides real-time data without the need for an external light source for excitation.
Materials:
-
Overnight culture of the lux-based reporter strain (e.g., E. coli with pSB536).
-
Growth medium.
-
3-OH-C4-HSL stock solution.
-
Luminometer or a microplate reader with luminescence detection capabilities.
-
96-well white, opaque plates.
Procedure:
-
Prepare an overnight culture of the reporter strain.
-
Dilute the culture into fresh medium in a 96-well white plate.
-
Add 3-OH-C4-HSL to the wells.
-
Place the plate in a luminometer that can maintain the desired growth temperature and shaking.
-
Measure luminescence (usually as Relative Light Units, RLU) and OD600 periodically.
-
The data is often presented as RLU normalized to cell density (RLU/OD600).
Cross-Talk and Specificity Considerations
A critical aspect of any reporter system is its specificity for the target molecule. Many LuxR-type receptors can be activated by a range of AHLs, a phenomenon known as cross-talk.[6] For instance, a reporter designed for 3-oxo-C6-HSL might also show a response, albeit typically weaker, to C4-HSL. When screening for 3-OH-C4-HSL in complex biological samples, it is important to be aware of potential cross-reactivity with other AHLs that may be present. To address this, it is advisable to:
-
Use a reporter system based on the cognate receptor for the target AHL if available (e.g., RhlR for C4-HSL and its derivatives).
-
Characterize the response of the chosen reporter system to a panel of different AHLs to understand its specificity profile.
-
Employ chromatographic techniques (e.g., TLC or HPLC) to separate different AHLs in a sample before detection with the biosensor.
Conclusion
The choice of a reporter system for monitoring 3-OH-C4-HSL activity is a crucial decision that will impact the sensitivity, specificity, and throughput of the research. While lacZ-based reporters are a robust and economical choice for endpoint assays, gfp and lux-based systems offer the advantage of real-time, non-invasive measurements with higher sensitivity. Researchers should carefully consider the quantitative data available, the potential for cross-talk, and the specific requirements of their experimental design when selecting the most appropriate reporter system. The protocols provided in this guide offer a starting point for the implementation of these powerful tools in the study of bacterial quorum sensing.
References
- 1. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 6. academic.oup.com [academic.oup.com]
Differentiating Endogenous and Exogenous AHLs: A Comparative Guide for Researchers
For researchers in quorum sensing, microbiology, and drug development, distinguishing between internally produced (endogenous) and externally introduced (exogenous) N-acyl-homoserine lactones (AHLs) is a critical experimental challenge. This guide provides a comparative overview of key methodologies, complete with experimental protocols and data presentation, to aid in the robust design and interpretation of experiments involving these crucial signaling molecules.
This guide will delve into the primary techniques employed for this purpose: high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and bacterial biosensor assays. A special focus will be placed on the use of isotopic labeling as a definitive method for differentiating the origin of AHLs.
Core Concepts: Endogenous vs. Exogenous AHLs
Endogenous AHLs are the signaling molecules naturally synthesized by a bacterial population through the activity of LuxI-family synthases. Their concentration reflects the cell density and physiological state of the culture, playing a direct role in regulating quorum sensing-dependent genes.
Comparative Analysis of Detection Methodologies
The choice of method for differentiating and quantifying endogenous and exogenous AHLs depends on the specific research question, required sensitivity, and available instrumentation.
| Method | Principle | Primary Use Case | Advantages | Limitations |
| LC-MS/MS with Isotopic Labeling | Separates molecules by chromatography and identifies them by mass-to-charge ratio. Endogenous AHLs are "mass-shifted" by incorporating stable isotopes (e.g., ¹⁵N) from the growth medium, allowing direct differentiation from unlabeled exogenous AHLs.[1] | Definitive differentiation and absolute quantification of endogenous and exogenous AHLs. | High specificity and sensitivity.[2] Provides absolute quantification. Can identify novel and unanticipated AHLs.[2] | Requires specialized and expensive equipment.[3] Involves more complex sample preparation. |
| Bacterial Biosensors | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.[4][5][6] They are typically deficient in their own AHL synthesis.[5][6] | High-throughput screening for AHL production or quorum quenching activity.[7] Semi-quantitative estimation of total AHL concentration (endogenous + exogenous). | Cost-effective and relatively simple to implement.[6] High sensitivity for specific AHLs.[8] Can be used for in-situ detection. | Prone to interference from other compounds.[2] Limited to detecting known AHLs for which a specific biosensor exists.[2] Response can be non-linear and may not distinguish between structurally similar AHLs. |
| Standard LC-MS/MS (without labeling) | Separates and identifies AHLs based on their mass and retention time. | Quantification of total AHLs (endogenous + exogenous) in a sample. Identification of different AHL structures.[9][10] | Highly specific and sensitive for known AHLs.[9] Can quantify a wide range of AHLs simultaneously.[9] | Cannot differentiate between endogenous and exogenous AHLs of the same structure without prior separation or specific experimental design. |
Experimental Protocols
Isotopic Labeling for Definitive Differentiation using LC-MS/MS
This protocol is designed to unambiguously distinguish endogenously produced AHLs from exogenously added ones.
Objective: To quantify both endogenous and exogenous AHLs in a bacterial culture.
Principle: Bacteria are cultured in a medium containing a stable isotope-labeled nitrogen source (e.g., ¹⁵NH₄Cl).[1] All endogenously synthesized AHLs will incorporate the ¹⁵N atom, resulting in a predictable mass shift that can be detected by mass spectrometry. Exogenously added, unlabeled AHLs will retain their natural isotopic mass, allowing for clear differentiation.
Materials:
-
Bacterial strain of interest
-
Minimal medium (e.g., M9) with a standard nitrogen source (¹⁴NH₄Cl)
-
Minimal medium with ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl)
-
Unlabeled (exogenous) AHL standard
-
Organic solvent for extraction (e.g., acidified ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Culture Preparation: Prepare two sets of cultures.
-
Control Culture: Inoculate the bacterial strain into a minimal medium containing standard ¹⁴NH₄Cl.
-
Labeled Culture: Inoculate the bacterial strain into a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.
-
-
Introduction of Exogenous AHL: At a desired time point in the growth phase, spike a subset of the labeled cultures with a known concentration of the unlabeled exogenous AHL standard.
-
Incubation: Continue to incubate the cultures under appropriate conditions.
-
Sample Collection: Harvest the culture supernatant at various time points by centrifugation.
-
AHL Extraction: Extract the AHLs from the supernatant using an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) phase and evaporate to dryness.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for AHL detection. Monitor for the mass-to-charge ratios (m/z) of both the expected unlabeled exogenous AHL and the predicted ¹⁵N-labeled endogenous AHL.
-
Quantification: Create standard curves for both the unlabeled and, if available, a synthesized ¹⁵N-labeled AHL standard to accurately quantify their respective concentrations in the samples.
Data Presentation:
| Sample | AHL Type | Isotopic Label | Concentration (µM) detected by LC-MS/MS |
| Culture A (¹⁵N media + exogenous C6-HSL) | Endogenous C6-HSL | ¹⁵N | 1.2 |
| Exogenous C6-HSL | ¹⁴N (unlabeled) | 4.8 | |
| Culture B (¹⁵N media, no exogenous AHL) | Endogenous C6-HSL | ¹⁵N | 1.5 |
| Exogenous C6-HSL | ¹⁴N (unlabeled) | Not Detected | |
| Culture C (¹⁴N media, no exogenous AHL) | Endogenous C6-HSL | ¹⁴N (unlabeled) | 1.4 |
This is an illustrative data table based on the principles of the technique.
Quantification of Exogenous AHLs using a Bacterial Biosensor
This protocol provides a method for quantifying the activity of exogenously added AHLs.
Objective: To measure the concentration of an exogenous AHL using a biosensor strain.
Principle: A bacterial biosensor strain, which cannot produce its own AHLs but contains a receptor and a reporter gene (e.g., lux for luminescence or lacZ for a colorimetric reaction), is exposed to the sample containing the exogenous AHL. The intensity of the reporter signal is proportional to the concentration of the AHL.[4][5][6]
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372) for β-galactosidase assay)[7]
-
Appropriate growth medium and antibiotics for the biosensor
-
Exogenous AHL standard of known concentrations
-
Sample containing the unknown concentration of exogenous AHL
-
Microplate reader (for luminescence or absorbance)
-
Substrate for the reporter enzyme (e.g., X-gal for β-galactosidase)[7]
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the exogenous AHL standard in the growth medium.
-
Biosensor Inoculation: In a 96-well plate, add a fresh culture of the biosensor strain to each well.
-
Addition of Standards and Samples: Add the AHL standards and the experimental samples to the wells containing the biosensor. Include a negative control with no AHL.
-
Incubation: Incubate the plate at the optimal temperature for the biosensor for a sufficient time to allow for reporter gene expression (e.g., 2-4 hours).[7]
-
Signal Measurement:
-
For a luminescence-based biosensor, measure the light output directly in a microplate reader.
-
For a β-galactosidase-based biosensor, add the substrate (e.g., X-gal) and incubate until a color change is visible. Then, measure the absorbance at the appropriate wavelength.[7]
-
-
Data Analysis: Plot the signal intensity (luminescence or absorbance) versus the concentration of the AHL standards to generate a standard curve. Use this curve to determine the concentration of the exogenous AHL in the experimental samples.
Data Presentation:
| Sample | Exogenous AHL Added (µM) | Biosensor Response (Relative Light Units) | Calculated Concentration (µM) |
| Standard 1 | 0.01 | 15,000 | 0.01 |
| Standard 2 | 0.1 | 150,000 | 0.1 |
| Standard 3 | 1.0 | 1,200,000 | 1.0 |
| Standard 4 | 10.0 | 5,000,000 | 10.0 |
| Experimental Sample 1 | Unknown | 750,000 | ~0.5 |
| Experimental Sample 2 | Unknown | 2,500,000 | ~3.0 |
This is an illustrative data table based on the principles of the technique.
Visualizing the Concepts: Diagrams
AHL Signaling Pathway
Caption: Generalized AHL quorum sensing pathway showing the synthesis of endogenous AHLs and the influence of exogenous AHLs.
Experimental Workflow: Isotopic Labeling LC-MS/MS
Caption: Workflow for differentiating endogenous and exogenous AHLs using isotopic labeling followed by LC-MS/MS analysis.
By selecting the appropriate methodology and carefully designing experiments, researchers can successfully differentiate and quantify endogenous and exogenous AHLs, leading to a more precise understanding of their roles in bacterial communication and pathogenesis.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 9. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Acyl-Homoserine Lactones (AHLs) in Diverse Experimental Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, orchestrating a variety of collective behaviors, including biofilm formation and virulence factor production. The stability of these molecules is a critical parameter in experimental design, directly influencing the reproducibility and interpretation of research findings. This guide provides a comparative analysis of AHL stability in commonly used experimental media, supported by experimental data and detailed protocols for their quantification.
Comparative Stability of Acyl-Homoserine Lactones
The stability of AHLs is primarily influenced by pH, temperature, and the enzymatic activity within the medium. The lactone ring of the AHL molecule is susceptible to hydrolysis, a process that is accelerated under alkaline conditions and at elevated temperatures. This non-enzymatic degradation, known as lactonolysis, results in the opening of the lactone ring, rendering the AHL inactive.[1] Furthermore, the length of the N-acyl side chain also plays a role, with longer chains generally conferring greater stability.[1]
The following tables summarize the stability of various AHLs under different conditions and in different media.
Table 1: Influence of pH on the Half-life of C6-HSL at 37°C
| pH | Approximate Half-life | Reference |
| 6.0 | Stable | Extrapolated from Yates et al., 2002[1] |
| 7.0 | Hours | Yates et al., 2002[1] |
| 8.0 | Minutes | Yates et al., 2002[1] |
| 8.5 | Minutes | Yates et al., 2002[1] |
Table 2: Comparative Stability of Different AHLs in Luria-Bertani (LB) Broth during Bacterial Growth
During stationary phase in typical bacterial cultures in LB broth, the pH can rise to alkaline levels (pH > 7.5), leading to significant AHL degradation.[1]
| AHL | Relative Stability in Stationary Phase LB Broth (pH ~8.5) | Key Factors Influencing Stability |
| C4-HSL | Low | Shorter acyl chain, more susceptible to lactonolysis.[1] |
| C6-HSL | Moderate | Intermediate acyl chain length.[1] |
| 3-oxo-C6-HSL | Low | The 3-oxo group increases the rate of hydrolysis.[1] |
| C8-HSL | High | Longer acyl chain increases stability.[1] |
| 3-oxo-C12-HSL | High | Despite the 3-oxo group, the long acyl chain provides significant stability against pH-dependent lactonolysis.[1] |
Table 3: Estimated Stability of AHLs in Other Common Experimental Media
Direct comparative studies on AHL stability across a wide range of cell culture media are limited. However, based on the established principles of pH and temperature-dependent hydrolysis, the following estimations can be made. Most standard cell culture media, such as DMEM and RPMI-1640, are buffered to a physiological pH of ~7.4.
| Experimental Medium | Typical pH | Expected AHL Stability |
| Physiological Saline (0.9% NaCl) | ~7.0 | High stability, as the neutral pH minimizes lactonolysis. |
| DMEM | ~7.4 | Moderate stability. The slightly alkaline pH will lead to gradual degradation over time. The half-life of 3-oxo-C12-HSL in aqueous media at neutral pH is approximately 10 hours.[2] |
| RPMI-1640 | ~7.4 | Moderate stability, similar to DMEM. The buffering capacity of the medium will be a key determinant of the rate of pH change and subsequent AHL degradation, especially in the presence of metabolically active cells. |
Enzymatic Degradation of AHLs
In addition to chemical hydrolysis, AHLs can be enzymatically degraded by enzymes known as AHL lactonases and AHL acylases, produced by various microorganisms.[3][4][5][6] AHL lactonases hydrolyze the ester bond of the homoserine lactone ring, while AHL acylases cleave the amide bond, separating the acyl chain from the homoserine lactone moiety. The presence of such enzymes in experimental systems, for instance, in co-culture studies or in media containing biological extracts, can lead to rapid AHL inactivation.
Experimental Protocols
Accurate quantification of AHLs is essential for studying their stability. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for this purpose.
Protocol 1: Extraction of AHLs from Liquid Media
This protocol is suitable for extracting AHLs from bacterial culture supernatants, cell culture media, or buffer solutions.
-
Cell Removal: Centrifuge the liquid sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any cells or debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For precise quantification, it is advisable to filter the supernatant through a 0.22 µm filter.
-
Acidification: Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., 0.1% formic acid or acetic acid). This step protonates the carboxyl group of the hydrolyzed AHL, making it more soluble in the organic solvent.
-
Liquid-Liquid Extraction: Perform a twofold extraction with an equal volume of acidified ethyl acetate. Vortex the mixture vigorously for 1 minute and then separate the phases by centrifugation (e.g., 3,000 x g for 5 minutes) or using a separatory funnel.
-
Drying: Combine the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-500 µL) of HPLC-grade methanol (B129727) or acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis by HPLC or LC-MS/MS.
Protocol 2: Quantification of AHLs by HPLC
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometry detector.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient elution profile for separating a range of AHLs is as follows:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-35 min: Return to 20% B for column re-equilibration.
-
-
Detection:
-
UV detection can be performed at 210 nm.
-
For MS detection, use electrospray ionization (ESI) in positive ion mode. Monitor for the precursor ion [M+H]+ of the target AHL and its characteristic product ion at m/z 102, which corresponds to the homoserine lactone ring.[7]
-
-
Quantification: Generate a standard curve by running known concentrations of AHL standards. Determine the concentration of AHLs in the experimental samples by comparing their peak areas to the standard curve.
Protocol 3: Quantification of AHLs by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for AHL quantification.[8]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Use a C18 column and a gradient elution method similar to the HPLC protocol.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each AHL. The product ion at m/z 102 is a common fragment for most AHLs.
-
Quantification: For accurate quantification, use an internal standard, such as a stable isotope-labeled AHL.[7] Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Visualizing AHL Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical AHL-mediated quorum sensing pathway and a general experimental workflow for studying AHL stability.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 4. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]
- 6. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for N-3-Hydroxybutyryl-L-homoserine lactone
An Essential Guide for Researchers and Drug Development Professionals
N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL) is a crucial signaling molecule in the field of bacterial quorum sensing research.[1][2] As with any laboratory chemical, its proper handling and disposal are paramount to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-OH-C4-HSL, grounded in available safety data and established chemical degradation principles.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be treated as potentially hazardous until more comprehensive toxicological data is available.[3] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or latex gloves when handling the compound in its solid form or in solution.
-
Eye Protection: Safety glasses or goggles are required to prevent accidental eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
General Handling:
-
Avoid ingestion, inhalation, and direct contact with skin and eyes.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Synonyms | 3-OH-C4-HSL, N-3-hydroxybutanoyl-L-Homoserine lactone |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.2 g/mol |
| Form | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and dimethylformamide |
Note: The use of ethanol (B145695) and other primary alcohols for creating stock solutions is not recommended as they can open the lactone ring, which can be utilized as a method for chemical inactivation prior to disposal.[5][6]
Disposal Procedures: A Step-by-Step Guide
The primary goal of the disposal procedure is to degrade the this compound into inactive byproducts before it enters the waste stream. Two principal methods for this are Chemical Inactivation and Enzymatic Degradation .
Method 1: Chemical Inactivation via Lactone Ring Hydrolysis
This method leverages the susceptibility of the homoserine lactone ring to hydrolysis, effectively rendering the molecule inactive as a quorum-sensing signal.
Experimental Protocol:
-
Preparation: For every 1 mg of solid this compound waste, prepare 1 mL of a 10% (v/v) ethanol solution in water. For liquid waste already in an organic solvent like DMSO, dilute the solution with an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Inactivation:
-
Solid Waste: Dissolve the solid waste in the 10% ethanol solution.
-
Liquid Waste: Add the 1 M NaOH solution to the liquid waste.
-
-
Incubation: Allow the resulting solution to stand at room temperature for at least 24 hours in a sealed, appropriately labeled waste container. This incubation period allows for the hydrolysis of the lactone ring.
-
Neutralization (for NaOH treated waste): If a strong base was used, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M HCl). Verify the pH using pH strips.
-
Final Disposal: The neutralized, inactivated solution can now be disposed of as standard chemical waste, following your institution's specific guidelines.
Method 2: Enzymatic Degradation
This approach utilizes enzymes that specifically target and degrade acyl-homoserine lactones. The two primary classes of enzymes for this purpose are AHL lactonases and AHL acylases.[7][8]
Experimental Protocol:
-
Enzyme Selection: Obtain a commercially available AHL lactonase or acylase. Porcine kidney acylase I has been shown to be effective in deacylating N-acylhomoserine lactones.[9]
-
Buffer Preparation: Prepare a buffer solution appropriate for the chosen enzyme. For many acylases, a buffer with a pH around 9.0 is optimal.[9]
-
Waste Preparation: Dissolve the solid this compound waste in the prepared buffer to a final concentration that is within the effective range of the enzyme (typically in the low millimolar range). For liquid waste, dilute it with the buffer to an appropriate concentration.
-
Enzymatic Reaction: Add the enzyme to the waste solution at the manufacturer's recommended concentration.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., porcine kidney acylase I has an optimal temperature of 76°C at pH 9, but can work at room temperature).[9] Allow the reaction to proceed for a sufficient time to ensure complete degradation (a minimum of 4-6 hours is recommended, though 24 hours is ideal).
-
Enzyme Denaturation: After incubation, denature the enzyme by autoclaving the solution.
-
Final Disposal: The resulting solution, containing the degraded lactone and denatured enzyme, can be disposed of as non-hazardous liquid waste, in accordance with institutional protocols.
Visualizing the Degradation Pathways
The following diagrams illustrate the two primary mechanisms for the inactivation of this compound.
Caption: Enzymatic degradation pathways of this compound.
Caption: Workflow for the chemical inactivation of this compound.
References
- 1. 3-Hydroxy-C4-HSL | this compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradation rate of the homoserine lactone 3- - bacteria - BNID 111994 [bionumbers.hms.harvard.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Degradation of Bacterial Quorum Sensing | Master-projecten | University of Groningen [rug.nl]
- 9. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-3-Hydroxybutyryl-L-homoserine lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-3-Hydroxybutyryl-L-homoserine lactone. The following procedures ensure safe operational handling and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-OH-C4-HSL, N-3-hydroxybutanoyl-L-Homoserine lactone, N-3-hydroxybutyryl-L-HSL[1][2]
-
CAS Number: 1325550-06-8[1]
Hazard Assessment: According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[1] Safety data sheets indicate no specific label elements such as hazard pictograms, signal words, or hazard statements.[1] Both NFPA and HMIS ratings for health, fire, and reactivity are 0, signifying a minimal hazard.[1] However, as a standard precaution with all research chemicals, it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes.[2][3]
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact.[4][5] Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Protects eyes from potential splashes or aerosols.[4][6] |
| Body Protection | Laboratory Coat | Shields skin and personal clothing from accidental spills.[4][7] |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to protect against spills and physical hazards.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Setup:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields.
-
Put on disposable nitrile gloves.
3. Handling the Compound:
-
This compound is typically supplied as a solid.[2]
-
When preparing solutions, work in a well-ventilated area.
-
Avoid creating dust when handling the solid form.
-
The compound is soluble in organic solvents such as DMSO and dimethylformamide.[2][3] Use of ethanol (B145695) or other primary alcohols is not recommended as they can open the lactone ring.[2][3]
-
After handling, wash hands thoroughly with soap and water.[2]
4. Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities: For very small research quantities, disposal with household waste may be permissible, but always follow institutional and local regulations.[1]
-
Chemical Waste: Larger quantities and contaminated materials (e.g., gloves, pipette tips) should be disposed of as chemical waste. Place in a suitable, sealed container labeled for chemical waste disposal.
-
Regulations: All disposal must be conducted in accordance with official local, state, and federal regulations.[1] Do not allow the product to enter sewers or waterways.[1]
Experimental Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. N- (RS)-3-Hydroxybutyryl - L -homoserine lactone = 96 HPLC 1325550-06-8 [sigmaaldrich.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
